molecular formula C16H12O5 B1231419 3-O-Methylgalangin CAS No. 6665-74-3

3-O-Methylgalangin

Cat. No.: B1231419
CAS No.: 6665-74-3
M. Wt: 284.26 g/mol
InChI Key: LYISDADPVOHJBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylgalangin is a monomethoxyflavone that is galangin in which the hydroxy group at position 3 has been replaced by a methoxy group. It has a role as a plant metabolite. It is a dihydroxyflavone and a monomethoxyflavone. It is functionally related to a galangin.
Galangin 3-methyl ether has been reported in Alpinia officinarum, Populus nigra, and other organisms with data available.
from the resinous exudate of Heliotropium huascoense;  structure in first source

Properties

IUPAC Name

5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-16-14(19)13-11(18)7-10(17)8-12(13)21-15(16)9-5-3-2-4-6-9/h2-8,17-18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYISDADPVOHJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216823
Record name 3-O-Methylgalangin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,7-Dihydroxy-3-methoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6665-74-3
Record name Galangin 3-methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Methylgalangin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methylgalangin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-METHYLGALANGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02887TX99X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,7-Dihydroxy-3-methoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

299 °C
Record name 5,7-Dihydroxy-3-methoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029522
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Occurrence and Distribution of 3-O-Methylgalangin in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgalangin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the primary natural sources, distribution, and quantitative analysis of this bioactive compound. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a visualization of a key signaling pathway potentially modulated by its structural analog, galangin. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is primarily found in the plant kingdom, with notable concentrations in the rhizomes of various Alpinia species. It has also been identified in other botanicals and natural products.

Alpinia Species (Zingiberaceae Family)

The most significant natural source of this compound is the rhizome of plants belonging to the Alpinia genus, commonly known as galangal. Several species have been identified as containing this compound:

  • Alpinia officinarum Hance: Widely recognized as a primary source, the rhizomes of Alpinia officinarum contain this compound as one of its major bioactive flavonoids.[1][2][3]

  • Alpinia galanga (L.) Willd.: Also a known source, this species is often used in traditional medicine and culinary applications.[2]

The concentration of this compound within the rhizome can vary depending on the geographical location of the plant's cultivation.[4]

Lippia graveolens (Verbenaceae Family)

Commonly known as Mexican oregano, the leaves of Lippia graveolens have been found to contain this compound.

Bee Propolis

While the parent compound, galangin, is a consistent component of bee propolis, the presence and concentration of this compound can be inferred, though direct quantitative data is less prevalent in the literature. The chemical composition of propolis is highly dependent on the local flora from which the bees collect resin.

Quantitative Analysis of this compound

The quantification of this compound in its natural sources is crucial for standardization and quality control in research and commercial applications. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant analytical techniques employed for this purpose.

Table 1: Quantitative Data for this compound in Natural Sources

Natural SourcePlant PartAnalytical MethodConcentration/RangeReference
Alpinia officinarumRhizomeHPLC0.240 mg/g to 1.13 mg/g
Alpinia officinarumRhizomeHPLCLinear range: 0.02–0.14 μg
Lippia graveolensDried LeavesLC-DAD-ESI/MSAverage: 42.07 mg/100 g FW

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from its primary source, Alpinia officinarum rhizome.

Extraction of Total Flavonoids from Alpinia officinarum

This protocol is a representative method for obtaining a crude extract enriched with flavonoids, including this compound.

  • Sample Preparation: Air-dry the rhizomes of Alpinia officinarum and grind them into a coarse powder.

  • Soxhlet Extraction:

    • Defat the powdered rhizome with petroleum ether.

    • Subsequently, perform extraction with methanol using a Soxhlet apparatus for 24 hours.

  • Alternative Ultrasonic Extraction:

    • Accurately weigh a portion of the powdered rhizome.

    • Sonicate the sample with methanol at a temperature of 15–20°C for 60 minutes.

  • Concentration: Evaporate the methanol extract to dryness under vacuum at 60°C to obtain the crude flavonoid extract.

Isolation of this compound via Preparative HPLC

This protocol describes the purification of this compound from a crude extract.

  • Initial Purification (Optional): The crude extract can be pre-purified using column chromatography with a suitable resin (e.g., HPD-600) to enrich the flavonoid fraction.

  • Preparative HPLC Conditions:

    • Column: Venusil XBP-C18 (250 mm × 21 mm, 5.0 μm) or a similar preparative C18 column.

    • Mobile Phase: A mixture of methanol and 0.6% (v/v) acetic acid solution (58:42, v/v).

    • Flow Rate: 7.0 mL/min.

    • Detection: UV at 360 nm.

    • Injection Volume: 700 μL of the concentrated flavonoid fraction.

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard.

  • Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the accurate quantification of this compound in an extract.

  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: Spherisob octadecylsilyl silica (ODS) column or equivalent.

  • Mobile Phase: Methanol–water–phosphoric acid (60:38:2, v/v/v).

  • Detection Wavelength: 254 nm.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Calibration Curve: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Quantification: Inject the sample solution and determine the concentration of this compound by interpolating its peak area on the calibration curve.

Potential Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are emerging, research on its close structural analog, galangin, provides valuable insights. Galangin has been reported to suppress the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Galangin Galangin (this compound analog) Galangin->PI3K Inhibits Galangin->Akt Inhibits Galangin->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by galangin.

Conclusion

This compound is a promising natural compound with well-defined sources and established methods for its analysis. This guide provides a foundational understanding for researchers to further explore its pharmacological properties and potential for therapeutic development. The outlined protocols offer a starting point for the extraction, isolation, and quantification of this valuable flavonoid, while the illustrated signaling pathway provides a basis for mechanistic studies. Further research is warranted to fully elucidate the biological activities of this compound and its potential applications in medicine.

References

An In-depth Technical Guide to 3-O-Methylgalangin: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgalangin, a naturally occurring flavonoid primarily isolated from the rhizome of Alpinia officinarum, has garnered significant interest within the scientific community for its diverse biological activities, including antibacterial, pancreatic lipase inhibitory, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes detailed information on its nomenclature, structural identifiers, and key physicochemical properties. Furthermore, this document outlines experimental protocols for its isolation and characterization using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Finally, potential signaling pathways associated with its pro-apoptotic activity are discussed and visualized.

Chemical Structure and Stereochemistry

This compound, systematically named 5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one, is a flavonoid belonging to the flavonol subclass.[1] The core structure consists of a C6-C3-C6 skeleton, characteristic of flavonoids, with a phenyl group attached at the C2 position of the chromen-4-one (benzopyran-4-one) ring system. Hydroxyl groups are located at positions C5 and C7 of the A-ring, and a methoxy group is present at the C3 position of the C-ring.

Stereochemistry: this compound is an achiral molecule.[2][3] It does not possess any stereocenters, and therefore, does not exhibit optical activity. The planar nature of the chromen-4-one ring system and the free rotation of the C2-phenyl bond contribute to its lack of stereoisomers.

Structural and Physicochemical Data

A summary of the key structural identifiers and physicochemical properties of this compound is presented in the table below for easy reference and comparison.

Identifier/PropertyValueReference(s)
IUPAC Name 5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one[1]
Common Synonyms Galangin 3-methyl ether, 3-Methylgalangin[1]
Molecular Formula C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol
SMILES String COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
InChI Key LYISDADPVOHJBJ-UHFFFAOYSA-N
CAS Number 6665-74-3
Appearance Solid
Melting Point 299 °C

Experimental Protocols

Isolation of this compound from Alpinia officinarum

The following protocol provides a general methodology for the isolation of this compound from its primary natural source, the rhizomes of Alpinia officinarum.

Protocol:

  • Extraction:

    • Air-dried and powdered rhizomes of Alpinia officinarum are extracted with methanol (MeOH) at room temperature with sonication or at an elevated temperature (e.g., 80°C) for several hours.

    • The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

    • The this compound is typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of dichloromethane and methanol (e.g., CH₂Cl₂:MeOH mixtures).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are combined and may require further purification by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column to yield the pure compound.

Spectroscopic Characterization

NMR spectroscopy is a crucial technique for the structural elucidation of this compound. The following provides an example of the expected NMR data.

Experimental Parameters (General):

  • Spectrometer: Bruker Avance or Varian DD2 (300-600 MHz for ¹H NMR, 75-150 MHz for ¹³C NMR)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Representative ¹H and ¹³C NMR Data in DMSO-d₆:

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, multiplicity, J in Hz)
2155.8-
3138.5-
4176.0-
5161.2-
698.26.20 (d, J=2.1)
7164.5-
893.96.48 (d, J=2.1)
9156.3-
10104.2-
1'130.8-
2', 6'128.38.03 (m)
3', 5'128.87.61 (m)
4'130.47.61 (m)
3-OCH₃60.13.83 (s)
5-OH-12.56 (s)
7-OH--

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about its fragmentation pattern, which aids in structural confirmation.

Experimental Parameters (General):

  • Ionization Source: Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART)

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

  • Mode: Positive or negative ion mode

Expected Fragmentation Pattern: In mass spectrometry, flavonoids like this compound undergo characteristic fragmentation, including retro-Diels-Alder (rDA) reactions of the C-ring and losses of small neutral molecules. For methoxylated flavonoids, a characteristic loss of a methyl radical (•CH₃) is often observed.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities. Two of the most studied are its ability to induce apoptosis in cancer cells and its inhibition of pancreatic lipase.

Induction of Apoptosis in Cancer Cells

While much of the detailed mechanistic work has been performed on the parent compound, galangin, it is hypothesized that this compound induces apoptosis through similar signaling cascades. Galangin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Potential Signaling Pathway for Apoptosis Induction:

apoptosis_pathway cluster_membrane Cell Membrane Methylgalangin This compound DeathReceptor Death Receptor (e.g., DR5) Methylgalangin->DeathReceptor Bax Bax Methylgalangin->Bax Upregulates Bcl2 Bcl-2 Methylgalangin->Bcl2 Downregulates PI3K_AKT PI3K/AKT Pathway Methylgalangin->PI3K_AKT Inhibits Extracellular CellMembrane Intracellular Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates BID BID Caspase8->BID Caspase3 Caspase-3 Caspase8->Caspase3 Activates tBID tBID BID->tBID Mitochondrion Mitochondrion tBID->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Apoptosome->Caspase3 Activates Caspase9 Caspase-9 Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis PI3K_AKT->Bcl2 Activates

Figure 1: Proposed apoptotic signaling pathway of this compound.
Pancreatic Lipase Inhibition

This compound has been identified as an inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. This inhibitory action suggests its potential as a therapeutic agent for obesity and related metabolic disorders.

Experimental Workflow for Pancreatic Lipase Inhibition Assay:

lipase_inhibition_workflow Start Start PrepareReagents Prepare Reagents: - Pancreatic Lipase Solution - Substrate (e.g., p-NPP) - this compound Solutions - Buffer Solution Start->PrepareReagents Incubation Incubate Pancreatic Lipase with this compound PrepareReagents->Incubation AddSubstrate Add Substrate to Initiate Reaction Incubation->AddSubstrate MeasureAbsorbance Measure Absorbance at Specific Time Intervals (Spectrophotometer) AddSubstrate->MeasureAbsorbance DataAnalysis Data Analysis: - Calculate Reaction Velocity - Determine IC₅₀ and Ki MeasureAbsorbance->DataAnalysis End End DataAnalysis->End

Figure 2: Experimental workflow for pancreatic lipase inhibition assay.

Kinetic Analysis: Studies on the inhibition of pancreatic lipase by flavonoids often reveal a competitive or mixed-type inhibition mechanism. Kinetic analysis, such as Lineweaver-Burk plots, can be employed to determine the mode of inhibition and the inhibition constant (Ki) of this compound.

Conclusion

This compound is a well-characterized achiral flavonol with significant potential in drug discovery. Its chemical structure has been unequivocally determined through various spectroscopic methods. The provided experimental protocols for isolation and characterization serve as a valuable resource for researchers. Further investigation into its specific molecular targets and signaling pathways will be crucial for the development of novel therapeutics based on this promising natural product.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-O-Methylgalangin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 3-O-Methylgalangin, a naturally occurring flavonoid with known antibacterial and pancreatic lipase inhibitory activities. This document is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, also known as galangin 3-methyl ether, is a monomethoxyflavone derived from galangin. It is characterized by a methoxy group at the C-3 position of the flavonoid backbone.[1][2] This compound is a known plant metabolite and has been isolated from various natural sources, including the rhizome of Alpinia officinarum.[3][4] Its biological activities, including antibacterial and cytotoxic effects, make it a molecule of interest for further investigation.[5]

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as characterized in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound (DMSO-d₆)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
5-OH12.56s
H-66.48d2.1
H-86.83d2.1
H-2'/6'8.03m
H-3'/4'/5'7.61m
3-OCH₃3.83s

Data sourced from An et al., 2020.

Table 2: ¹³C NMR Spectral Data of this compound (DMSO-d₆)
PositionChemical Shift (δ) ppm
2156.4
3138.7
4176.4
5161.2
699.1
7164.6
894.3
9156.4
10104.9
1'131.2
2'128.8
3'128.4
4'130.0
5'128.4
6'128.8
3-OCH₃60.0

Data interpretation based on flavonoid NMR characteristics.

Experimental Protocols

The NMR data presented were obtained using standard one- and two-dimensional NMR techniques. A general protocol for such an analysis is outlined below.

NMR Spectroscopy
  • Instrumentation : NMR spectra are typically recorded on a Bruker Avance spectrometer, operating at frequencies such as 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C nuclei.

  • Sample Preparation : The purified compound, this compound, is dissolved in a deuterated solvent, commonly DMSO-d₆.

  • Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : Standard pulse sequences are used to acquire the proton spectrum.

    • ¹³C NMR : Proton-decoupled spectra are typically acquired to simplify the carbon signals.

    • 2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of proton and carbon signals.

  • Data Processing : The acquired data is processed using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) and coupling constants in Hertz (Hz).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound from a natural source.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation cluster_bioactivity Biological Evaluation plant_material Plant Material (e.g., Alpinia officinarum) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column, HPLC) crude_extract->chromatography isolated_compound Isolated this compound chromatography->isolated_compound nmr_spectroscopy NMR Spectroscopy (1D & 2D) isolated_compound->nmr_spectroscopy ms_spectrometry Mass Spectrometry isolated_compound->ms_spectrometry structure_determination Structure Determination nmr_spectroscopy->structure_determination ms_spectrometry->structure_determination bioassays Bioactivity Assays (e.g., Antibacterial, Cytotoxicity) structure_determination->bioassays

Caption: Workflow for the isolation, structural elucidation, and bioactivity testing of this compound.

Signaling Pathway Implication

While a specific signaling pathway for this compound is not yet fully elucidated, its observed cytotoxic activities against various cancer cell lines suggest potential interference with key cellular pathways involved in cell proliferation and survival. The diagram below conceptualizes a general logical flow of how a natural product like this compound might be investigated for its effects on a cancer-related signaling pathway.

signaling_pathway_investigation cluster_compound Compound & Target cluster_pathway Signaling Cascade cluster_cellular_response Cellular Outcome compound This compound target_protein Hypothesized Target Protein (e.g., Kinase, Receptor) compound->target_protein Binding/Inhibition upstream Upstream Signaling Molecule target_protein->upstream downstream Downstream Effector upstream->downstream proliferation Cell Proliferation downstream->proliferation Inhibition apoptosis Apoptosis downstream->apoptosis Activation

Caption: Logical flow for investigating the impact of this compound on a hypothetical signaling pathway.

References

The Antibacterial Action of 3-O-Methylgalangin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgalangin, a naturally occurring flavonoid derived from the rhizome of Alpinia officinarum, has demonstrated antibacterial properties. As a derivative of the well-studied flavonol galangin, its mechanism of action is of significant interest in the pursuit of novel antimicrobial agents. This technical guide provides an in-depth analysis of the available scientific literature on the antibacterial mechanisms of this compound. Due to the limited specific data on this compound, this guide also draws upon the established mechanisms of its parent compound, galangin, and the broader class of flavonoids to infer potential modes of action. This includes disruption of the bacterial cell membrane, inhibition of key enzymes such as DNA gyrase, and interference with bacterial communication systems like quorum sensing. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate further research and drug development efforts.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Natural products, particularly flavonoids, have emerged as a promising source of new antibacterial compounds with diverse mechanisms of action. This compound is a flavonoid that has been identified as having antibacterial activity, notably against Pseudomonas aeruginosa.[1] Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent. This guide synthesizes the current knowledge on the antibacterial properties of this compound, with a focus on its molecular targets and physiological effects on bacteria.

Structure-Activity Relationship

The chemical structure of a flavonoid plays a critical role in its biological activity. This compound is the 3-O-methylated derivative of galangin. Structure-activity relationship studies suggest that the hydroxylation pattern of the flavonoid rings is important for antibacterial efficacy. It has been observed that the methylation of the hydroxyl group at the C3 position in the C ring, as seen in this compound, may lead to a decrease in antibacterial activity compared to its parent compound, galangin.[2] This suggests that the 3-hydroxyl group is a key functional moiety for the antibacterial action of galangin.

Quantitative Data on Antibacterial Activity

Quantitative data on the antibacterial activity of this compound is limited in the available scientific literature. The following tables summarize the available data for this compound and its parent compound, galangin, for comparative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)Reference
Pseudomonas aeruginosaData not availableInhibitory effects noted[1]
Staphylococcus aureusData not available
Escherichia coliData not available

Table 2: Minimum Inhibitory Concentration (MIC) of Galangin

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (ATCC25293, N315, Mu50)32[3]
Staphylococcus aureus (4-quinolone resistant strains)~50[4]

Potential Mechanisms of Antibacterial Action

Based on the known mechanisms of flavonoids and the parent compound galangin, the antibacterial action of this compound is likely multifactorial. The following sections detail the most probable mechanisms.

Disruption of Bacterial Cell Membrane and Wall

A primary mechanism of action for many flavonoids is the disruption of the bacterial cell membrane's structure and function. This can involve:

  • Alteration of Membrane Potential and Permeability: Flavonoids can insert into the lipid bilayer, disrupting its integrity and leading to the dissipation of the membrane potential. This can result in the leakage of essential intracellular components and ultimately, cell death.

  • Inhibition of Cell Wall Synthesis: Galangin has been shown to inhibit murein hydrolase activity in Staphylococcus aureus, which is crucial for cell wall turnover and cell division. It is plausible that this compound may exert a similar, albeit potentially weaker, effect.

Inhibition of Nucleic Acid Synthesis

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication and are validated targets for antibacterial agents. Several flavonoids have been shown to inhibit these enzymes.

  • DNA Gyrase Inhibition: Flavonoids can act as ATP-competitive inhibitors of the ATPase activity of DNA gyrase, preventing the supercoiling of DNA necessary for replication. While direct evidence for this compound is lacking, the parent compound galangin's activity against 4-quinolone resistant S. aureus suggests a potential interaction with topoisomerase IV, a related enzyme.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to regulate gene expression in response to population density. This system controls the production of virulence factors and biofilm formation, making it an attractive target for anti-virulence therapies.

  • Interference with QS Signaling: Many flavonoids are known to inhibit QS. For instance, in Pseudomonas aeruginosa, the LasR protein is a key regulator of the QS system. It is plausible that this compound could act as a competitive inhibitor of the natural signaling molecules (autoinducers) for LasR, thereby downregulating the expression of virulence genes. While not directly demonstrated for this compound, other flavonoids and similar compounds have been shown to bind to LasR and disrupt QS.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antibacterial mechanism of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of this compound dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Crystal Violet Assay for Biofilm Inhibition

This protocol is used to quantify the effect of a compound on biofilm formation.

  • Biofilm Formation: A diluted overnight bacterial culture is added to the wells of a 96-well plate containing various concentrations of this compound and incubated at 37°C for 24-48 hours without agitation.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes at room temperature.

  • Destaining and Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with 30% acetic acid or ethanol. The absorbance is then measured using a microplate reader at a wavelength of 570-595 nm. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.

DNA Gyrase Supercoiling Assay

This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

  • Reaction Mixture Preparation: The reaction mixture contains relaxed plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.

  • Inhibition Assay: this compound at various concentrations is added to the reaction mixture and incubated at 37°C for 1-2 hours.

  • Agarose Gel Electrophoresis: The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The supercoiled and relaxed forms of the plasmid DNA migrate differently. A decrease in the supercoiled DNA band in the presence of the compound indicates inhibition of DNA gyrase.

Visualizations

Potential Signaling Pathways

experimental_workflow_mic Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution Serially Dilute this compound in 96-well plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no growth) Observe->Determine_MIC End End Determine_MIC->End

Conclusion

This compound is a flavonoid with demonstrated antibacterial potential. While specific mechanistic data for this compound is currently sparse, the established activities of its parent compound, galangin, and the broader class of flavonoids provide a strong foundation for inferring its likely modes of action. These include the disruption of bacterial cell integrity, inhibition of essential enzymes involved in DNA replication, and the potential to interfere with bacterial virulence through quorum sensing inhibition. The weaker activity of this compound compared to galangin highlights the importance of the 3-hydroxyl group for its antibacterial effect. Further research is warranted to elucidate the specific molecular targets of this compound and to quantify its efficacy against a wider range of bacterial pathogens. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future investigations, ultimately aiming to leverage the therapeutic potential of this natural compound in the fight against bacterial infections.

References

A Technical Guide to the Pancreatic Lipase Inhibitory Activity of 3-O-Methylgalangin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pancreatic lipase (PL) is a critical enzyme in the digestion and absorption of dietary fats, making it a key target for anti-obesity therapeutics.[1][2][3] Inhibition of this enzyme can effectively reduce caloric intake from fats.[2] Natural products are a significant source of potential pancreatic lipase inhibitors, with flavonoids being a widely studied class of compounds.[1] This document provides a detailed technical overview of the role of 3-O-Methylgalangin, a flavonoid isolated from Alpinia officinarum, as an inhibitor of pancreatic lipase. It consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the inhibitory mechanism and experimental workflow.

Quantitative Inhibition Data

This compound has demonstrated significant inhibitory activity against pancreatic lipase. The half-maximal inhibitory concentration (IC50) values have been determined using different substrates, highlighting its potential as a natural anti-obesity agent. The available data is summarized below.

CompoundSubstrateIC50 ValueSource
This compound Triolein1.3 mg/mL
This compound Tributyrin3.3 mg/mL
Ethyl Acetate Fraction of Alpinia officinarumTriolein3.0 mg/mL
Ethyl Acetate Fraction of Alpinia officinarumTributyrin5.6 mg/mL
Orlistat (Reference Drug)-~0.092 - 0.2 µM

Note: The IC50 values for this compound are reported in mg/mL. For comparison, the potent pharmaceutical inhibitor Orlistat has IC50 values in the micromolar range.

Mechanism of Pancreatic Lipase Inhibition

While specific kinetic studies detailing the precise mode of inhibition for this compound are not extensively available, flavonoids often act as competitive inhibitors of pancreatic lipase. In this mechanism, the inhibitor molecule binds to the active site of the enzyme, directly competing with the substrate. This binding is often reversible and prevents the substrate from accessing the catalytic triad (Ser-152, His-263, Asp-176) essential for the hydrolysis of triglycerides.

G E Pancreatic Lipase (Enzyme) ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Triglyceride (Substrate) S->ES I This compound (Inhibitor) I->EI ES->E k-1 P Fatty Acids + Monoglycerides (Products) ES->P k2 EI->E Ki

Caption: Competitive inhibition of pancreatic lipase by this compound.

Experimental Protocols

The determination of pancreatic lipase inhibitory activity is typically performed using an in vitro spectrophotometric assay. The following is a generalized protocol adapted from established methods used for screening natural product inhibitors.

3.1. Materials and Reagents

  • Enzyme: Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich L3126).

  • Substrate: p-Nitrophenyl Palmitate (p-NPP) or p-Nitrophenyl Butyrate (p-NPB) as a synthetic substrate. Alternatively, a natural substrate emulsion like triolein can be used.

  • Inhibitor: this compound, dissolved in Dimethyl Sulfoxide (DMSO).

  • Reference Control: Orlistat.

  • Buffer: Tris-HCl buffer (e.g., 50-100 mM, pH 7.0-8.0) containing CaCl2 (e.g., 5 mM).

  • Emulsifying Agent (for natural substrates): Taurocholic acid sodium salt and L-α-Phosphatidylcholine may be required to prepare a stable substrate emulsion.

3.2. Assay Procedure (using p-NPP)

  • Preparation of Solutions:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of the substrate (p-NPP) in a suitable solvent like isopropanol.

    • Prepare serial dilutions of this compound and the positive control (Orlistat) in the buffer, ensuring the final DMSO concentration is consistent across all wells (typically <1%).

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well microplate, add a defined volume of the PPL solution to wells containing either the buffer (control), Orlistat (positive control), or different concentrations of this compound.

    • Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the substrate solution (p-NPP) to all wells to initiate the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 405 nm using a microplate reader. The hydrolysis of p-NPP by lipase releases p-nitrophenol, a yellow-colored product.

    • Monitor the change in absorbance over a set period (e.g., 7-30 minutes) at 37°C.

3.3. Data Analysis

  • Calculation of Inhibition:

    • The percentage of pancreatic lipase inhibition is calculated using the formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] x 100

    • Where ΔA_sample is the rate of absorbance change in the presence of the inhibitor and ΔA_control is the rate in its absence.

  • IC50 Determination:

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by non-linear regression analysis as the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in a typical in vitro pancreatic lipase inhibition assay.

G start Start: Reagent Preparation prep_enzyme Prepare Pancreatic Lipase Solution in Buffer start->prep_enzyme prep_substrate Prepare Substrate (e.g., p-NPP) Solution start->prep_substrate prep_inhibitor Prepare Serial Dilutions of This compound & Orlistat start->prep_inhibitor dispense Dispense Reagents into 96-Well Plate prep_enzyme->dispense prep_substrate->dispense prep_inhibitor->dispense pre_incubate Pre-incubation: Enzyme + Inhibitor (15 min @ 37°C) dispense->pre_incubate initiate Initiate Reaction: Add Substrate Solution pre_incubate->initiate measure Kinetic Measurement: Read Absorbance @ 405 nm (Multiple time points) initiate->measure analyze Data Analysis measure->analyze calc_inhibition Calculate % Inhibition for each concentration analyze->calc_inhibition calc_ic50 Determine IC50 Value (Non-linear Regression) calc_inhibition->calc_ic50 end End calc_ic50->end

Caption: Workflow for the in vitro pancreatic lipase inhibition assay.

Conclusion

This compound, a natural flavonoid from Alpinia officinarum, has been identified as an inhibitor of pancreatic lipase. Quantitative data shows dose-dependent inhibitory activity, although it is less potent than the pharmaceutical drug Orlistat. The hypolipidemic activity observed in some animal models is suggested to be a result of this lipase inhibition. While further studies are required to elucidate its precise kinetic behavior and in vivo efficacy, this compound represents a promising natural compound for further investigation in the context of developing novel strategies for weight management and obesity control.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 3-O-Methylgalangin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 3-O-Methylgalangin, a natural flavonoid compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a flavonoid derived from the rhizome of Alpinia officinarum.[1][2] Flavonoids are a broad class of plant-derived compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3] this compound, a methylated derivative of galangin, has been investigated for its potential as a therapeutic agent.[1][4] Preliminary screenings are crucial to determine the cytotoxic potential of such compounds against cancer cell lines, providing a foundation for further mechanistic studies and drug development.

In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions by half. The following table summarizes the reported IC50 values from in vitro cytotoxicity assays.

CompoundCell LineCell TypeIC50 (µM)
This compoundMCF-7Human Breast Cancer≥100
A375PHuman Melanoma≥100
B16F10Murine Melanoma≥100
B16F1Murine Melanoma≥100
A549Human Lung Cancer≥100
This compound-7-O-β-D-glucopyranosideMCF-7Human Breast Cancer3.55–6.23
A375PHuman Melanoma3.55–6.23
B16F10Murine Melanoma3.55–6.23
B16F1Murine Melanoma3.55–6.23
A549Human Lung Cancer3.55–6.23

Data sourced from studies on the microbial transformation of galangin derivatives.

The data indicates that while this compound itself shows low cytotoxic activity against the tested cell lines, its glucosylated derivative, this compound-7-O-β-D-glucopyranoside, exhibits potent cytotoxicity. This suggests that structural modifications, such as glycosylation at the C-7 position, can significantly enhance the cytotoxic potential of the parent compound.

Experimental Protocols for Cytotoxicity Screening

A variety of in vitro assays are available to assess the cytotoxicity of natural products. The most commonly employed method for evaluating the cytotoxicity of this compound and its derivatives is the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and/or its derivatives) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Add varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Figure 1: Workflow of the MTT cytotoxicity assay.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

While direct studies on the signaling pathways modulated by this compound are limited, the mechanisms of its parent compound, galangin, and other flavonoids provide valuable insights. Flavonoids are known to exert their anticancer effects by interacting with various intracellular signaling pathways that regulate cell proliferation, apoptosis, and survival.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth and survival. In many cancers, this pathway is hyperactivated. Galangin has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. This inhibition leads to a decrease in the phosphorylation of Akt and downstream targets like mTOR, ultimately promoting apoptosis.

Flavonoids can also induce cytotoxicity by arresting the cell cycle. Galangin has been reported to cause cell cycle arrest in breast cancer cells by downregulating the expression of cyclins (D3, B1) and cyclin-dependent kinases (CDK1, CDK2, CDK4), while upregulating cell cycle inhibitors like p21, p27, and p53.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation and differentiation. Some flavonoids have been shown to modulate the MAPK pathway, leading to the inhibition of cancer cell growth.

The following diagram illustrates the potential interplay of these signaling pathways in flavonoid-induced cytotoxicity.

Signaling_Pathways cluster_flavonoid cluster_pathways Intracellular Signaling Cascades cluster_cell_cycle Cell Cycle Regulation cluster_outcomes Cellular Outcomes Flavonoid This compound (or related flavonoids) PI3K PI3K Flavonoid->PI3K Inhibition MAPK MAPK Flavonoid->MAPK Modulation Cyclins_CDKs Cyclins/CDKs Flavonoid->Cyclins_CDKs Downregulation p53_p21 p53/p21 Flavonoid->p53_p21 Upregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation Promotes Cyclins_CDKs->Proliferation Promotes CellCycleArrest Cell Cycle Arrest p53_p21->CellCycleArrest Induces CellCycleArrest->Proliferation Inhibits

Figure 2: Potential signaling pathways modulated by flavonoids.

Conclusion

Preliminary cytotoxicity screening of this compound suggests that while the compound itself has low cytotoxic activity, its derivatives hold promise as potential anticancer agents. The significant increase in cytotoxicity observed with the addition of a glucopyranoside moiety highlights the importance of structure-activity relationship studies in drug discovery. Further research should focus on elucidating the precise molecular mechanisms and signaling pathways through which these compounds exert their cytotoxic effects. The experimental protocols and potential pathways outlined in this guide provide a framework for future investigations into the therapeutic potential of this compound and related flavonoids.

References

In Vitro Antioxidant Potential of 3-O-Methylgalangin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-O-Methylgalangin, a naturally occurring flavonoid primarily isolated from the rhizome of Alpinia officinarum, belongs to the flavonol subclass of flavonoids.[1][2] While its parent compound, galangin, has been extensively studied for its antioxidant properties, direct quantitative in vitro antioxidant data for this compound is currently limited in publicly available scientific literature. However, based on the well-established structure-activity relationships of flavonoids, it is strongly presumed to possess significant antioxidant potential. This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant capacity of flavonoids like this compound, summarizes available data for structurally related compounds to offer a comparative context, and explores the key signaling pathways potentially modulated by these compounds in exerting their antioxidant effects.

Introduction to this compound and Flavonoid Antioxidant Activity

This compound is a methylated derivative of galangin (3,5,7-trihydroxyflavone). The antioxidant activity of flavonoids is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.[3] The structural features of flavonoids, such as the number and position of hydroxyl groups and the presence of a C2-C3 double bond in the C-ring, are critical determinants of their antioxidant capacity.[4] Methylation of hydroxyl groups can influence the antioxidant activity, often leading to a decrease in radical scavenging potential compared to the parent compound. However, methylation can also increase the metabolic stability and bioavailability of the flavonoid.[5]

Quantitative Data on the Antioxidant Potential of Structurally Related Flavonoids

Due to the lack of specific quantitative data for this compound, this section presents data for its parent compound, galangin, and other relevant flavonoids to provide a frame of reference for its potential activity.

Table 1: In Vitro Antioxidant Activity of Galangin and Comparative Flavonoids

CompoundAssayIC50 / ActivityReference
GalanginDPPH Radical ScavengingLower IC50 than 3,5,7-trihydroxychromone
GalanginSuperoxide Radical (•O₂⁻) ScavengingDose-dependent increase in scavenging
GalanginFerric Reducing Antioxidant Power (FRAP)Dose-dependent increase in reducing power
GalanginABTS Radical ScavengingStrong scavenging ability
GalanginHydroxyl Radical (•OH) ScavengingProtective effect against H₂O₂-induced damage
QuercetinDPPH Radical ScavengingIC50 of 1.89 ± 0.33 µg/mL
KaempferolDPPH Radical ScavengingIC50 of 3.70 ± 0.15 µg/mL
LuteolinDPPH Radical ScavengingStrong radical scavenging activity

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Detailed Experimental Protocols for In Vitro Antioxidant Assays

This section provides detailed methodologies for the key experiments commonly used to evaluate the in vitro antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption at 517 nm. When reduced by an antioxidant, the color changes to a pale yellow.

  • Reagents and Equipment:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO)

    • Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)

    • Spectrophotometer

  • Procedure:

    • Prepare a series of dilutions of the test compound and the standard antioxidant.

    • Add a specific volume of the test compound or standard to a fixed volume of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm.

    • A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The ABTS radical cation is a blue-green chromophore with a characteristic absorption at 734 nm. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

  • Reagents and Equipment:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Test compound and standard antioxidant

    • Spectrophotometer

  • Procedure:

    • Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and a standard antioxidant.

    • Add a specific volume of the sample or standard to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.

  • Reagents and Equipment:

    • FRAP reagent (containing acetate buffer, TPTZ solution, and ferric chloride solution)

    • Test compound and standard antioxidant (e.g., FeSO₄ or Trolox)

    • Spectrophotometer

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add a small volume of the test compound or standard to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄) and is expressed as millimolar Fe²⁺ equivalents per gram or milligram of the sample.

Superoxide Radical (•O₂⁻) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the superoxide radical.

  • Principle: Superoxide radicals are generated in a non-enzymatic system (e.g., phenazine methosulfate-NADH system) and reduce nitroblue tetrazolium (NBT) to a purple formazan, which is measured at 560 nm. The presence of an antioxidant inhibits this reduction.

  • Reagents and Equipment:

    • Tris-HCl buffer

    • NADH solution

    • NBT solution

    • Phenazine methosulfate (PMS) solution

    • Test compound and standard antioxidant

    • Spectrophotometer

  • Procedure:

    • Mix the buffer, NADH, NBT, and the test compound.

    • Initiate the reaction by adding PMS.

    • Incubate at room temperature for a specific time (e.g., 5 minutes).

    • Measure the absorbance at 560 nm.

  • Calculation: The percentage of scavenging is calculated by comparing the absorbance of the sample with that of a control.

Hydroxyl Radical (•OH) Scavenging Assay

This assay determines the ability of an antioxidant to scavenge the highly reactive hydroxyl radical.

  • Principle: Hydroxyl radicals are typically generated by the Fenton reaction (Fe²⁺ + H₂O₂) and are detected by their ability to degrade a substrate like deoxyribose into products that form a pink chromogen upon heating with thiobarbituric acid (TBA) at low pH.

  • Reagents and Equipment:

    • Phosphate buffer

    • Deoxyribose solution

    • Ferric chloride (FeCl₃) and EDTA solution

    • Hydrogen peroxide (H₂O₂)

    • Ascorbic acid

    • Trichloroacetic acid (TCA)

    • Thiobarbituric acid (TBA)

    • Test compound and standard antioxidant (e.g., Mannitol)

    • Spectrophotometer

  • Procedure:

    • Mix the buffer, deoxyribose, FeCl₃-EDTA, H₂O₂, and the test compound.

    • Initiate the reaction by adding ascorbic acid.

    • Incubate at 37°C for a specific time (e.g., 1 hour).

    • Stop the reaction by adding TCA and TBA.

    • Heat the mixture in a boiling water bath and then cool.

    • Measure the absorbance of the pink chromogen at 532 nm.

  • Calculation: The percentage of scavenging is calculated by comparing the absorbance of the sample with that of a control.

Potential Signaling Pathways Modulated by this compound

Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary mechanism.

The Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators (like many flavonoids), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This leads to the transcription of a battery of antioxidant and cytoprotective genes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

  • Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key antioxidant enzymes that neutralize reactive oxygen species.

While direct evidence for this compound is lacking, its parent compound, galangin, has been shown to activate the Nrf2 pathway, suggesting a similar potential for this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Flavonoid This compound (Potential Activator) Flavonoid->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Keap1->Nrf2_cyto Sequesters Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_cyto->Ub_Proteasome Degradation (Basal State) Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (HO-1, NQO1, GCL, SOD, CAT, GPx) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection & Redox Homeostasis Antioxidant_Genes->Cell_Protection Leads to

Caption: The Nrf2-ARE signaling pathway potentially activated by this compound.

Other Potential Signaling Pathways

Flavonoids can also influence other signaling pathways involved in the cellular stress response, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK, p38). The modulation of these pathways can indirectly affect the expression of antioxidant enzymes and inflammatory mediators.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro antioxidant assays described in this guide.

DPPH_Workflow Start Start Prepare_Solutions Prepare DPPH Solution & Sample Dilutions Start->Prepare_Solutions Mix Mix Sample/Standard with DPPH Prepare_Solutions->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate End End Calculate->End

Caption: General workflow for the DPPH radical scavenging assay.

ABTS_Workflow Start Start Prepare_ABTS Prepare ABTS•+ Solution (12-16h incubation) Start->Prepare_ABTS Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 Prepare_ABTS->Dilute_ABTS Mix Mix Sample/Standard with diluted ABTS•+ Dilute_ABTS->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & TEAC Measure->Calculate End End Calculate->End

References

The Biosynthetic Bridge: A Technical Guide to the Relationship Between Galangin and 3-O-Methylgalangin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic relationship between the flavonol galangin and its methylated derivative, 3-O-methylgalangin. O-methylation, an important structural modification of flavonoids, can significantly alter their biological activity, bioavailability, and metabolic stability, making the enzymatic conversion of galangin a key area of interest for drug development and metabolic engineering. This document details the biosynthetic pathway of galangin, the enzymatic conversion to this compound catalyzed by O-methyltransferases (OMTs), and comprehensive experimental protocols for the expression, purification, and characterization of these enzymes. Quantitative data on enzyme kinetics for related flavonoid substrates are presented, and key pathways and workflows are visualized using high-contrast diagrams.

Introduction

Galangin (3,5,7-trihydroxyflavone) is a naturally occurring flavonol found in high concentrations in plants such as Alpinia officinarum (lesser galangal) and propolis[1]. It exhibits a wide range of biological activities, including antimicrobial, antiviral, and anti-tumor effects[1]. The biological and pharmacological properties of flavonoids can be significantly influenced by structural modifications, with O-methylation being a particularly crucial transformation. The methylation of the hydroxyl group at the 3-position of galangin yields this compound, a modification that can enhance its metabolic stability and membrane transport efficiency. Understanding the enzymatic basis of this conversion is paramount for the targeted synthesis of novel therapeutic agents. This guide delineates the biosynthetic origins of galangin and the specific enzymatic step that connects it to this compound.

The Biosynthetic Pathway of Galangin

Galangin is synthesized via the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway commences with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway[2].

The key enzymatic steps leading to the formation of galangin are:

  • Phenylalanine ammonia lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid[2].

  • Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid[2].

  • 4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone synthase (CHS): A key enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.

  • Flavanone 3-hydroxylase (F3H): Introduces a hydroxyl group at the 3-position of naringenin to form dihydrokaempferol.

  • Flavonol synthase (FLS): Catalyzes the desaturation of dihydrokaempferol to form kaempferol. In the case of galangin biosynthesis, a similar pathway leads to the formation of pinobanksin, which is then converted to galangin.

Galangin_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL NarC Naringenin Chalcone pCouCoA->NarC CHS MalCoA 3x Malonyl-CoA MalCoA->NarC CHS Nar Naringenin NarC->Nar CHI DHK Dihydrokaempferol Nar->DHK F3H Gal Galangin DHK->Gal FLS

Biosynthetic pathway of Galangin from L-Phenylalanine.

Enzymatic Conversion of Galangin to this compound

The conversion of galangin to this compound is a specific O-methylation reaction catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The reaction results in the formation of this compound and S-adenosyl-L-homocysteine (SAH).

The specificity of the O-methylation is determined by the particular OMT involved. Flavonoid OMTs can exhibit high regioselectivity, targeting specific hydroxyl groups on the flavonoid scaffold. For the synthesis of this compound, a flavonoid 3-O-methyltransferase is required.

Galangin_Methylation Galangin Galangin Enzyme Flavonoid 3-O-methyltransferase Galangin->Enzyme Methylgalangin This compound SAM S-Adenosyl-L-methionine SAM->Enzyme SAH S-Adenosyl-L-homocysteine Enzyme->Methylgalangin Enzyme->SAH

Enzymatic methylation of Galangin to this compound.

Quantitative Data

Table 1: Kinetic Parameters of Flavonol O-Methyltransferases for Various Substrates

Enzyme SourceSubstrateK_m (µM)V_max (pkat/mg)Reference
Serratula tinctoriaQuercetin1261
Serratula tinctoriaKaempferol-~55 (90% of Quercetin)
Serratula tinctoriaGalangin-~43 (70% of Quercetin)
Chrysosplenium americanum3,7,4'-trimethylquercetin7.2-

Table 2: Kinetic Parameters of Flavonol O-Methyltransferases for S-Adenosyl-L-methionine (SAM)

Enzyme SourceSubstrateK_m (µM)Reference
Serratula tinctoriaQuercetin45
Chrysosplenium americanum3,7,4'-trimethylquercetin20

Note: The activity with galangin as a substrate for the Serratula tinctoria enzyme was reported as a percentage of the activity with quercetin.

Experimental Protocols

Recombinant Expression and Purification of Flavonoid O-Methyltransferase

This protocol is a generalized procedure based on methods for expressing and purifying recombinant plant OMTs in Escherichia coli.

Protein_Purification_Workflow cluster_cloning Cloning and Transformation cluster_expression Protein Expression cluster_purification Purification PCR PCR Amplification of OMT cDNA Vector Ligation into Expression Vector (e.g., pET, pGEX) PCR->Vector Transform Transformation into E. coli (e.g., BL21(DE3)) Vector->Transform Culture Inoculate LB Medium Transform->Culture Growth Grow to OD600 ~0.6 Culture->Growth Induction Induce with IPTG Growth->Induction Incubation Incubate at Lower Temperature (e.g., 18-25°C) Induction->Incubation Harvest Harvest Cells by Centrifugation Incubation->Harvest Lysis Cell Lysis (Sonication or Lysozyme) Harvest->Lysis Clarification Centrifuge to Remove Debris Lysis->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity Dialysis Dialysis to Remove Imidazole Affinity->Dialysis Enzyme Assay Enzyme Assay Dialysis->Enzyme Assay

Workflow for recombinant OMT expression and purification.

Methodology:

  • Gene Cloning: The open reading frame of the candidate flavonoid O-methyltransferase is amplified from cDNA and cloned into a suitable bacterial expression vector, such as pET-28a (for a His-tagged protein) or pGEX (for a GST-tagged protein).

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.5-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the yield of soluble protein.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole for His-tagged proteins). Cells are lysed by sonication on ice or by enzymatic digestion with lysozyme, followed by the addition of a DNase to reduce viscosity.

  • Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole). The recombinant protein is then eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole).

  • Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) to remove the eluting agent and prepare the enzyme for storage at -80°C.

Enzymatic Assay for Galangin 3-O-Methyltransferase Activity

This protocol describes a typical in vitro assay to determine the activity of a purified OMT with galangin as a substrate.

Methodology:

  • Reaction Mixture: The standard reaction mixture (total volume of 50-100 µL) contains:

    • 50 mM Tris-HCl buffer (pH 7.5-8.0)

    • 1-10 µg of purified recombinant OMT

    • 100 µM S-adenosyl-L-methionine (SAM)

    • 50 µM Galangin (dissolved in a small volume of DMSO or methanol)

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or the substrate. The mixture is incubated at a suitable temperature (e.g., 30-37°C) for a defined period (e.g., 15-60 minutes).

  • Reaction Termination: The reaction is terminated by the addition of an equal volume of ice-cold methanol or by the addition of an acid (e.g., 5% acetic acid).

  • Sample Preparation for Analysis: The reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is then filtered through a 0.22 µm filter before analysis by HPLC.

HPLC Analysis of Galangin and this compound

This protocol provides a general method for the separation and quantification of galangin and its methylated product by reverse-phase high-performance liquid chromatography (HPLC).

Methodology:

  • HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic or phosphoric acid) and solvent B (e.g., acetonitrile or methanol) is typically employed. For example, a linear gradient from 20% to 70% solvent B over 15-20 minutes.

  • Flow Rate: A typical flow rate is 0.8-1.0 mL/min.

  • Detection: Galangin and this compound can be detected by their UV absorbance at approximately 254 nm or 370 nm.

  • Quantification: The concentration of the product (this compound) can be determined by comparing the peak area to a standard curve generated with an authentic standard.

Conclusion

The biosynthetic conversion of galangin to this compound represents a key step in the diversification of flavonoid structures and the modulation of their biological activities. This guide has provided a comprehensive overview of the biosynthetic pathway leading to galangin and the subsequent enzymatic methylation to this compound. The detailed experimental protocols for enzyme expression, purification, and activity assays, along with methods for product analysis, offer a practical framework for researchers in the fields of natural product chemistry, enzyme engineering, and drug development. Further characterization of specific galangin 3-O-methyltransferases will be crucial for harnessing their potential in the targeted synthesis of novel and potent therapeutic compounds.

References

Methodological & Application

Application Note & Protocol: Quantification of 3-O-Methylgalangin in Plant Material by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-O-Methylgalangin in plant material, particularly from the rhizomes of Alpinia species.

Introduction

This compound is a bioactive flavonoid found in various plants, notably in the rhizomes of Alpinia officinarum (lesser galangal) and Alpinia galanga (greater galangal). It is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Accurate and precise quantification of this compound in plant materials is crucial for quality control, standardization of herbal products, and phytochemical research. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the reliable determination of this compound.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the essential chromatographic parameters.

ParameterSpecification
HPLC System HPLC with UV-Vis Detector
Column Spherisob octadecylsilyl (ODS) silica column
Mobile Phase Methanol:Water:Phosphoric Acid (60:38:2, v/v/v)[1][2][3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 254 nm[1][2]
Column Temperature Ambient

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards. A suitable concentration range for the calibration curve is 0.02–0.14 μg/mL.

Sample Preparation (Rhizomes):

  • Drying and Grinding: Dry the plant rhizomes at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried rhizomes into a fine powder.

  • Extraction:

    • Accurately weigh a portion of the powdered plant material (e.g., 1.0 g).

    • Add a suitable volume of methanol (e.g., 25 mL).

    • Extract the sample using sonication for a specified period (e.g., 60 minutes) to ensure efficient extraction of the analyte.

  • Filtration: After extraction, filter the solution through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.

Method Validation Data

The described HPLC method has been validated for its accuracy, precision, and linearity. The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range 0.02–0.14 µg/mL
Correlation Coefficient (r²) > 0.999
Reproducibility (RSD) 3.10%
Repeatability (RSD) 1.91%
Precision (RSD) 0.59%
Average Recovery 99%
Recovery RSD 3.12%

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plant material.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant_material Plant Material (Rhizomes) drying Drying & Grinding plant_material->drying extraction Methanolic Extraction (Sonication) drying->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection (20 µL) filtration->hplc_injection standard This compound Standard stock_solution Stock Solution Preparation standard->stock_solution calibration_standards Serial Dilution for Calibration stock_solution->calibration_standards calibration_standards->hplc_injection chromatography Chromatographic Separation (ODS Column) hplc_injection->chromatography detection UV Detection (254 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification Validation method Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision method->precision repeatability Repeatability (Intra-day) precision->repeatability reproducibility Reproducibility (Inter-day) precision->reproducibility

References

protocol for MTT assay to determine 3-O-Methylgalangin cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for MTT Assay to Determine 3-O-Methylgalangin Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][2] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living cells.[1] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

This compound is a natural flavonoid compound found in the rhizome of Alpinia officinarum. Like other flavonoids, it has been investigated for various biological activities, including antibacterial and cytotoxic effects. This document provides a detailed protocol for using the MTT assay to determine the cytotoxic effects of this compound on a selected cancer cell line, enabling the calculation of key parameters such as the IC50 (half-maximal inhibitory concentration) value.

Materials and Reagents

Equipment:

  • Sterile 96-well flat-bottom tissue culture plates

  • Laminar flow hood

  • CO2 incubator (37°C, 5% CO2)

  • Microplate spectrophotometer (ELISA reader) with a 570 nm filter (a reference wavelength of >650 nm is optional)

  • Multichannel pipette

  • Standard laboratory pipettes and sterile tips

  • Hemocytometer or automated cell counter

  • Inverted microscope

  • Orbital shaker

Reagents and Consumables:

  • Selected cancer cell line (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT reagent (5 mg/mL in sterile PBS). This solution should be filter-sterilized and stored at 4°C, protected from light.

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO, or acidified isopropanol: 4 mM HCl, 0.1% NP40 in isopropanol)

  • Trypan Blue solution

Experimental Protocol

This protocol is divided into four main stages: cell culture and seeding, treatment with this compound, MTT assay execution, and data collection.

Stage 1: Cell Seeding
  • Cell Culture: Culture the selected cell line in its recommended complete medium in a CO2 incubator at 37°C. Ensure cells are in the logarithmic growth phase and have a viability of >90% as determined by Trypan Blue exclusion.

  • Harvest and Count: Harvest adherent cells using Trypsin-EDTA. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. Count the cells using a hemocytometer.

  • Determine Optimal Seeding Density: Before the main experiment, it is crucial to determine the optimal cell seeding density. This ensures that the cells are still in their exponential growth phase at the end of the experiment and that the absorbance values fall within the linear range of the assay (typically 0.75-1.25 O.D. for untreated controls). This can be done by seeding a range of cell densities (e.g., 2,000 to 20,000 cells/well) and performing the MTT assay after the intended exposure period (e.g., 48 hours).

  • Plate Cells: Based on the optimization experiment, dilute the cell suspension to the optimal concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours in a CO2 incubator (37°C, 5% CO2) to allow the cells to attach and recover.

Stage 2: Cell Treatment with this compound
  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20-50 mM) in DMSO. This compound is soluble in DMSO, and sonication may be required to fully dissolve it. Store the stock solution in aliquots at -20°C or -80°C, protected from light.

  • Prepare Working Solutions: On the day of the experiment, prepare serial dilutions of this compound from the stock solution using serum-free or complete medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Set Up Plate Layout: Design the plate layout to include:

    • Blank Wells: 100 µL of medium only (no cells). Used for background subtraction.

    • Vehicle Control Wells: Cells treated with the medium containing the same concentration of DMSO used for the highest drug concentration.

    • Test Wells: Cells treated with various concentrations of this compound.

    • It is recommended to perform all treatments in triplicate or quadruplicate.

  • Treat Cells: After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the prepared working solutions (or control media) to the appropriate wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Stage 3: MTT Assay Procedure
  • Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL).

  • Incubate with MTT: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The incubation time can be optimized for the specific cell line being used.

  • Solubilize Formazan Crystals:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.

    • Add 100-150 µL of the Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Protect the plate from light during this step.

Stage 4: Data Collection
  • Measure Absorbance: Read the absorbance of the plate using a microplate spectrophotometer at a wavelength of 570 nm. If a reference wavelength is used, set it to 650 nm or higher.

  • Record Data: Record the absorbance values for each well.

Data Presentation and Analysis

Data Presentation

Raw absorbance data should be recorded in a structured table. Subsequently, the data is processed to calculate the percentage of cell viability.

Table 1: Example of Raw Absorbance Data (at 570 nm)

Concentration (µM) Replicate 1 Replicate 2 Replicate 3 Mean Absorbance Std. Deviation
Blank (Media) 0.052 0.055 0.053 0.053 0.0015
Vehicle Control (0 µM) 1.254 1.288 1.271 1.271 0.0170
1 1.198 1.221 1.205 1.208 0.0116
5 1.055 1.032 1.068 1.052 0.0182
10 0.876 0.901 0.885 0.887 0.0126
25 0.643 0.621 0.655 0.640 0.0171
50 0.354 0.378 0.361 0.364 0.0121

| 100 | 0.152 | 0.145 | 0.160 | 0.152 | 0.0075 |

Data Analysis
  • Correct for Background: Subtract the mean absorbance of the blank wells from all other mean absorbance values.

  • Calculate Percent Viability: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

    % Cell Viability = [(Corrected Absorbance of Treated Cells) / (Corrected Absorbance of Vehicle Control)] x 100

  • Determine IC50: The IC50 value is the concentration of this compound that inhibits cell viability by 50%. To determine this, plot % Cell Viability (Y-axis) against the logarithm of the drug concentration (X-axis) to generate a dose-response curve. The IC50 can then be calculated using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.

Table 2: Example of Calculated Cell Viability and IC50

Concentration (µM) Mean Corrected Absorbance % Cell Viability
Vehicle Control (0 µM) 1.218 100.0%
1 1.155 94.8%
5 0.999 82.0%
10 0.834 68.5%
25 0.587 48.2%
50 0.311 25.5%
100 0.099 8.1%

| Calculated IC50 | | ~26.5 µM |

Visualizations

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Harvest Harvest and Count Cells Seed Seed Cells in 96-Well Plate Harvest->Seed Incubate_Attach Incubate (24h) for Cell Attachment Seed->Incubate_Attach Prepare_Drug Prepare this compound Serial Dilutions Treat_Cells Treat Cells with Compound Prepare_Drug->Treat_Cells Incubate_Exposure Incubate for Exposure (e.g., 24-72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT Reagent to Each Well Incubate_MTT Incubate (2-4h) Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs end_node Data Analysis (IC50 Calculation) Read_Abs->end_node start Start start->Harvest

Caption: Workflow for MTT cytotoxicity assay.

Potential Signaling Pathway Diagram

Cytotoxicity_Pathway Compound This compound Cell_Stress Induction of Cellular Stress Compound->Cell_Stress Mito Mitochondrial Dysfunction (Loss of MMP) Cell_Stress->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: General pathway for flavonoid-induced apoptosis.

References

Determining the Minimum Inhibitory Concentration (MIC) of 3-O-Methylgalangin Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylgalangin, a naturally occurring flavonoid, has demonstrated potential antibacterial activity. This document provides detailed protocols for determining its Minimum Inhibitory Concentration (MIC) against the clinically significant pathogen Staphylococcus aureus. The MIC is a critical parameter in the assessment of new antimicrobial agents, defining the lowest concentration of a substance that prevents the visible growth of a microorganism. These protocols are designed for researchers in microbiology, natural product chemistry, and drug discovery. While specific MIC data for this compound against S. aureus is not widely available in the reviewed literature, data for the closely related parent compound, galangin, is provided as a reference.

Data Presentation: MIC of Galangin against Staphylococcus aureus

The following table summarizes the reported MIC values for galangin against various strains of Staphylococcus aureus, including methicillin-sensitive (S. aureus - MSSA), methicillin-resistant (S. aureus - MRSA), and vancomycin-intermediate S. aureus (VISA) strains. This data serves as a valuable benchmark for studies on this compound.

CompoundStaphylococcus aureus Strain(s)MIC (µg/mL)Reference(s)
GalanginATCC 25923 (MSSA), N315 (MRSA), Mu50 (VISA)32[1][2]
Galangin16 strains of 4-quinolone resistant S. aureus and control sensitive strains~50[3][4][5]
Galangin17 strains of MRSA62.5 - 125

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of antimicrobial agents.

Materials:

  • This compound (analytical grade)

  • Staphylococcus aureus strains (e.g., ATCC 29213 as a quality control strain, and relevant test strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel pipette

  • Spectrophotometer or microplate reader (optional)

  • Incubator (35°C ± 2°C)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.

    • Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilution (e.g., 256 µg/mL). The final DMSO concentration in the wells should not exceed 1% to avoid toxicity to the bacteria.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting this compound solution (e.g., 256 µg/mL in CAMHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing CAMHB and inoculum, but no compound).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

    • Optionally, the growth can be assessed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate stock->serial_dilution inoculum Prepare S. aureus Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic mechanism_of_action cluster_compound This compound / Galangin cluster_cell Staphylococcus aureus Cell cluster_effects Cellular Effects cluster_outcome Outcome compound Flavonoid Compound membrane Cytoplasmic Membrane compound->membrane Disruption cell_wall Cell Wall Synthesis (Murein Hydrolases) compound->cell_wall Inhibition dna_rep DNA Replication (Topoisomerase IV) compound->dna_rep Inhibition membrane_damage Membrane Damage & K+ Leakage membrane->membrane_damage cell_division_inhibition Inhibition of Cell Division cell_wall->cell_division_inhibition dna_synthesis_inhibition Inhibition of DNA Synthesis dna_rep->dna_synthesis_inhibition bacterial_death Bacteriostatic/Bactericidal Effect membrane_damage->bacterial_death cell_division_inhibition->bacterial_death dna_synthesis_inhibition->bacterial_death

References

Application Notes and Protocols: Antibacterial Susceptibility of 3-O-Methylgalangin Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global public health. This has intensified the search for novel antimicrobial agents. 3-O-Methylgalangin, a naturally occurring flavonoid, has demonstrated promising antibacterial activity against a range of Gram-negative pathogens.[1][2] This document provides detailed application notes and standardized protocols for the antibacterial susceptibility testing of this compound, intended to aid researchers in the evaluation of this compound.

Flavonoids, including this compound, are known to exert their antibacterial effects through various mechanisms, such as the disruption of bacterial membrane integrity, inhibition of essential enzymes, and interference with energy metabolism.[1][3] The protocols outlined below will enable the standardized determination of the minimum inhibitory concentration (MIC) of this compound, a critical parameter for assessing its potency.

Data Presentation

The antibacterial efficacy of this compound is summarized by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

Gram-Negative BacteriaMIC (µg/mL)Reference
Escherichia coli0.25 - 1[1]
Klebsiella pneumoniae0.25 - 1
Proteus mirabilis0.25 - 1
Enterobacter cloacae0.25 - 1

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • This compound

  • Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae, P. mirabilis, E. cloacae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and pipettors

  • Incubator (35°C ± 2°C)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions. The final DMSO concentration in the wells should not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Broth Microdilution Assay:

    • In a sterile 96-well plate, perform two-fold serial dilutions of the this compound solution in CAMHB. The typical final volume in each well is 100 µL.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

    • Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB without bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Add Bacterial Inoculum to wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 35°C for 16-20 hours add_inoculum->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination by broth microdilution.

Potential Mechanism of Action

While the precise signaling pathways of this compound in Gram-negative bacteria are still under investigation, flavonoids are generally understood to act on multiple cellular targets. The proposed mechanisms include:

  • Disruption of the Cell Membrane: Flavonoids can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.

  • Inhibition of Energy Metabolism: Interference with the bacterial electron transport chain and ATP synthesis can lead to a depletion of cellular energy.

  • Inhibition of Biofilm Formation: Flavonoids can prevent the formation of biofilms, which are communities of bacteria that are more resistant to antibiotics.

Flavonoid_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium compound This compound (Flavonoid) membrane Cell Membrane compound->membrane Disruption dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition energy Energy Metabolism (ATP Synthesis) compound->energy Inhibition biofilm Biofilm Formation compound->biofilm Inhibition

Caption: Proposed mechanisms of action for flavonoids.

Conclusion

This compound exhibits significant antibacterial activity against a panel of clinically relevant Gram-negative bacteria. The provided protocols offer a standardized approach for researchers to further investigate the antibacterial properties of this promising natural compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its potential as a lead compound in the development of new antibacterial therapies.

References

Application Note and Protocol: In Vitro Pancreatic Lipase Inhibition Assay Using 3-O-Methylgalangin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity is a significant global health issue, and one therapeutic strategy for its management is the inhibition of pancreatic lipase.[1][2] Pancreatic lipase is a key enzyme in the digestion of dietary triglycerides, hydrolyzing them into fatty acids and monoglycerides for absorption.[1] By inhibiting this enzyme, the absorption of dietary fats can be reduced.[1] Natural compounds are a promising source of new pancreatic lipase inhibitors. 3-O-Methylgalangin, a natural flavonoid compound isolated from the rhizome of Alpinia officinarum, has been identified as an inhibitor of pancreatic lipase.[3] This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound against pancreatic lipase.

The assay described here is a colorimetric method that utilizes a chromogenic substrate, such as p-nitrophenyl butyrate (p-NPB) or p-nitrophenyl palmitate (pNPP). The hydrolysis of this substrate by pancreatic lipase releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol formation is directly proportional to the lipase activity. The inhibitory effect of this compound is determined by measuring the reduction in the rate of this enzymatic reaction.

Quantitative Data

The inhibitory potential of this compound against pancreatic lipase is quantified by its half-maximal inhibitory concentration (IC50) value.

CompoundSubstrateIC50 ValueReference
This compoundTriolein1.3 mg/mL

Experimental Protocol

This protocol is adapted from established methods for measuring pancreatic lipase inhibition.

1. Materials and Reagents

  • Porcine Pancreatic Lipase (PPL, Type II)

  • This compound

  • Orlistat (positive control)

  • p-Nitrophenyl butyrate (p-NPB) or p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

2. Preparation of Solutions

  • Enzyme Solution: Prepare a stock solution of porcine pancreatic lipase (e.g., 1 mg/mL) in Tris-HCl buffer. This solution should be freshly prepared before each experiment.

  • Substrate Solution: Prepare a stock solution of p-NPB or pNPP (e.g., 10 mM) in a suitable solvent like DMSO.

  • Inhibitor Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired final assay concentrations.

  • Positive Control Stock Solution: Prepare a stock solution of Orlistat in DMSO.

  • Working Solutions: Prepare serial dilutions of the this compound and Orlistat stock solutions in DMSO to generate a range of concentrations for constructing a dose-response curve.

3. Assay Procedure

  • In a 96-well microplate, add the following to each well in triplicate:

    • Test wells: 90 µL of Tris-HCl buffer, 5 µL of the this compound working solution, and 5 µL of the enzyme solution.

    • Positive control wells: 90 µL of Tris-HCl buffer, 5 µL of the Orlistat working solution, and 5 µL of the enzyme solution.

    • Enzyme control wells (100% activity): 90 µL of Tris-HCl buffer, 5 µL of DMSO, and 5 µL of the enzyme solution.

    • Blank wells: 95 µL of Tris-HCl buffer and 5 µL of DMSO (no enzyme).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of the p-NPB or pNPP substrate solution to all wells.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.

4. Data Analysis

  • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    • % Inhibition = [ (Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (Porcine Pancreatic Lipase) add_reagents Add Reagents to 96-well Plate prep_enzyme->add_reagents prep_inhibitor Prepare Inhibitor Solution (this compound) prep_inhibitor->add_reagents prep_substrate Prepare Substrate Solution (p-NPB) add_substrate Initiate Reaction (Add Substrate) prep_substrate->add_substrate prep_controls Prepare Controls (Positive & Blank) prep_controls->add_reagents pre_incubate Pre-incubate at 37°C (15 min) add_reagents->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 405 nm (Kinetic Reading) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the in vitro pancreatic lipase inhibition assay.

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism lipase Pancreatic Lipase products Monoglyceride + Free Fatty Acids lipase->products Hydrolysis inactive_lipase Inactive Lipase-Inhibitor Complex lipase->inactive_lipase triglyceride Triglyceride (Dietary Fat) triglyceride->lipase Substrate triglyceride->inactive_lipase Hydrolysis Blocked inhibitor This compound inhibitor->lipase Binds to Enzyme

Caption: Mechanism of Pancreatic Lipase Inhibition by this compound.

References

Application Notes and Protocols: Assessing the Effect of 3-O-Methylgalangin on Cancer Cell Line Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylgalangin (3-OMG) is a naturally occurring flavonoid, a derivative of galangin, found in plants such as Alpinia officinarum. Flavonoids as a class have garnered significant interest in oncology research due to their potential anti-proliferative and pro-apoptotic effects on cancer cells. These compounds are known to modulate various signaling pathways that are often dysregulated in cancer, making them attractive candidates for further investigation as potential therapeutic agents. This document provides detailed application notes and protocols for assessing the in vitro effects of this compound on the proliferation of cancer cell lines. The methodologies described herein are standard assays used to determine cytotoxicity, long-term proliferative capacity, and the underlying molecular mechanisms of action.

Data Presentation

The anti-proliferative activity of this compound and its parent compound, galangin, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound.

CompoundCell LineCell TypeIC50 (µM)Citation
This compound MCF-7Breast Adenocarcinoma≥100[1]
A375PMelanoma≥100[1]
B16F10Murine Melanoma≥100[1]
B16F1Murine Melanoma≥100[1]
A549Lung Carcinoma≥100[1]
Galangin MCF-7Breast Adenocarcinoma61.06 ± 4.21
A375PMelanoma84.74 ± 5.53
B16F10Murine Melanoma73.28 ± 4.89
B16F1Murine Melanoma78.45 ± 5.12
A549Lung Carcinoma69.83 ± 4.67

Note: The available data suggests that this compound exhibits lower cytotoxic activity compared to its parent compound, galangin, across the tested cell lines. Further studies on a broader range of cancer cell lines or in combination with other agents may be warranted.

Key Signaling Pathways Modulated by Galangin (Parent Compound)

Galangin has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. It is plausible that this compound may share similar, albeit potentially less potent, mechanisms of action. The primary pathways affected include the PI3K/Akt/mTOR and MAPK signaling cascades.

PI3K_Akt_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition by Galangin RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Galangin Galangin Galangin->PI3K Inhibition Galangin->Akt Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition.

MAPK_Pathway MAPK Signaling Pathway Modulation by Galangin Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Cell_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Response Galangin Galangin Galangin->Raf Modulation Galangin->ERK Modulation

Caption: MAPK pathway modulation.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the anti-proliferative effects of this compound.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with varying concentrations of 3-OMG B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H

Caption: MTT assay experimental workflow.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of 3-OMG. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the long-term effect of a compound on the ability of a single cell to proliferate and form a colony.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Recovery: After treatment, remove the medium containing the compound, wash the cells with PBS, and add fresh complete culture medium.

  • Incubation: Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.

  • Staining: Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with Crystal Violet solution for 20-30 minutes.

  • Quantification: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify changes in the expression of key proteins involved in apoptosis.

Workflow:

Western_Blot_Workflow Western Blot Workflow for Apoptosis A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) E->F G Secondary Antibody Incubation F->G H Detection (Chemiluminescence) G->H I Data Analysis H->I

Caption: Western blot experimental workflow.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Sample Preparation: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. Analyze the changes in the expression of pro- and anti-apoptotic proteins. An increase in cleaved Caspase-3 and cleaved PARP, and an increased Bax/Bcl-2 ratio are indicative of apoptosis induction.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the anti-proliferative effects of this compound on cancer cell lines. While initial data suggests modest single-agent activity, these methodologies will enable researchers to thoroughly characterize its cytotoxic and mechanistic properties, paving the way for further studies, including combination therapies and in vivo models. The modulation of key cancer-related signaling pathways by its parent compound, galangin, suggests a potential, though likely less potent, mechanism of action for this compound that warrants detailed investigation.

References

Application Notes and Protocols for the In Vivo Formulation of 3-O-Methylgalangin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methylgalangin (3-OMG) is a naturally occurring flavonoid found in plants such as Alpinia officinarum. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antibacterial, antifungal, anticancer, and hypolipidemic effects[1][2][3]. Like many flavonoids, 3-OMG exhibits poor water solubility, which presents a challenge for its formulation in aqueous solutions suitable for in vivo studies[4]. Proper formulation is critical to ensure bioavailability and obtain reliable and reproducible results. Methylation of flavonoids, as in 3-OMG, has been suggested to improve metabolic stability and bioavailability compared to their non-methylated parent compounds[2]. This document provides detailed application notes and protocols for the formulation and administration of 3-OMG for preclinical in vivo research.

Data Presentation

Physicochemical and Solubility Data

The successful formulation of this compound for in vivo studies is contingent on its physicochemical properties. The following table summarizes key data points for 3-OMG.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₅
Average Molecular Weight 284.26 g/mol
Water Solubility (Predicted) 0.066 g/L
DMSO Solubility 25 mg/mL (87.95 mM)
LogP (Predicted) 3.49
Bioavailability (Predicted) Yes
In Vitro Efficacy Data

The following table provides a summary of the reported in vitro efficacy of 3-OMG, which can inform dose selection for in vivo studies.

ActivityModelEffective ConcentrationSource
Antibacterial E. coli, K. pneumoniae, P. mirabilis, E. cloacaeMIC: 0.25 - 1 µg/mL
Anticancer (Cytotoxicity) MCF-7, A375P, B16F10, B16F1, A549 cancer cell linesIC₅₀: 3.55–6.23 μM (for 3-OMG-7-O-β-D-glucopyranoside)
Enzyme Inhibition Pancreatic LipaseIC₅₀: 1.3 mg/mL

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration (Suspension)

This protocol describes the preparation of a suspension of 3-OMG suitable for oral gavage.

Materials:

  • This compound (3-OMG) powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile distilled water

  • Mortar and pestle or homogenizer

  • Calibrated oral gavage needles

  • Appropriate animal model (e.g., mice, rats)

Procedure:

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile distilled water. This can be achieved by slowly adding the CMC-Na powder to the water while stirring continuously until a clear, viscous solution is formed.

  • Calculation of 3-OMG Amount: Determine the total amount of 3-OMG required based on the desired dose (e.g., mg/kg) and the number and weight of the animals.

  • Preparation of Suspension:

    • Weigh the calculated amount of 3-OMG powder.

    • Triturate the 3-OMG powder in a mortar with a small amount of the 0.5% CMC-Na vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.

    • For larger volumes, a homogenizer can be used to ensure a uniform suspension.

  • Administration:

    • Prior to each administration, vortex or shake the suspension vigorously to ensure homogeneity.

    • Administer the suspension to the animals using a calibrated oral gavage needle. The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg for mice).

    • A vehicle control group receiving only the 0.5% CMC-Na solution should be included in the study design.

Protocol 2: Formulation of this compound for Intraperitoneal Injection (Solution)

This protocol details the preparation of a solution of 3-OMG for intraperitoneal (IP) administration. Due to its poor aqueous solubility, a co-solvent system is necessary.

Materials:

  • This compound (3-OMG) powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Appropriate animal model (e.g., mice)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-OMG in DMSO. For example, dissolve 12.5 mg of 3-OMG in 1 mL of DMSO to obtain a 12.5 mg/mL stock solution. Gentle warming and vortexing may be required to facilitate dissolution.

  • Working Solution Preparation:

    • For a final concentration of 1.25 mg/mL, add 100 µL of the 12.5 mg/mL DMSO stock solution to 900 µL of corn oil.

    • Mix thoroughly by vortexing to ensure a clear and homogenous solution.

  • Administration:

    • Administer the solution to the animals via intraperitoneal injection. The injection site should be in the lower right quadrant of the abdomen to avoid injury to internal organs.

    • The volume of injection should be based on the animal's body weight.

    • A vehicle control group receiving a corresponding dilution of DMSO in corn oil should be included in the study.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation cluster_administration In Vivo Administration cluster_analysis Data Analysis weigh Weigh 3-OMG dissolve Dissolve in Vehicle (e.g., DMSO/Corn Oil or CMC-Na) weigh->dissolve animal_prep Animal Preparation (Acclimatization, Grouping) dissolve->animal_prep administer Administer 3-OMG (Oral Gavage or IP Injection) animal_prep->administer data_collection Data Collection (e.g., Tumor size, Bacterial load) administer->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Conclusion statistical_analysis->conclusion

Caption: Experimental workflow for in vivo studies of this compound.

Signaling Pathway

The parent compound of this compound, galangin, has been shown to induce apoptosis in cancer cells through various signaling pathways. It is plausible that 3-OMG exerts its anticancer effects through similar mechanisms.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_regulators Upstream Regulators TRAIL TRAIL DR4 DR4 TRAIL->DR4 binds Caspase8 Caspase-8 DR4->Caspase8 Bcl2 Bcl-2 (Anti-apoptotic) Caspase3 Caspase-3 Bcl2->Caspase3 Bax Bax (Pro-apoptotic) Bax->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis OMG This compound OMG->Bcl2 inhibits OMG->Bax activates

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

Application of 3-O-Methylgalangin in Food Preservation Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylgalangin, a naturally occurring flavonoid derived from plants such as Alpinia officinarum (galangal), has garnered significant interest in food preservation research.[1][2][3] Its potential as a natural alternative to synthetic preservatives stems from its notable antimicrobial and antioxidant properties. This document provides detailed application notes and protocols for researchers exploring the use of this compound to enhance the safety and shelf-life of food products. The information compiled herein is based on existing research on this compound and structurally related flavonoids, offering a comprehensive guide for its evaluation and application in various food matrices.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₆H₁₂O₅[4]
Molecular Weight 284.26 g/mol [4]
Appearance Solid
Solubility Soluble in DMSO
Natural Sources Alpinia officinarum (Galangal), Mexican Oregano (Lippia graveolens)

Antimicrobial Activity

This compound has demonstrated inhibitory effects against a range of microorganisms, including foodborne pathogens. Its antimicrobial action, like other flavonoids, is believed to involve multiple mechanisms, making it a promising candidate for combating microbial spoilage in food.

Key Mechanisms of Antimicrobial Action

The antimicrobial efficacy of flavonoids like this compound is attributed to several mechanisms that disrupt essential cellular functions in microorganisms. These include:

  • Disruption of Microbial Membranes: Flavonoids can interfere with the integrity of bacterial cell membranes, leading to increased permeability and leakage of intracellular components. This disruption can also affect the membrane potential, a critical factor for cellular energy production.

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair. By targeting this enzyme, they can effectively halt bacterial proliferation.

  • Inhibition of Microbial Enzymes: Flavonoids can inhibit various microbial enzymes that are crucial for metabolism and virulence. For instance, inhibition of enzymes involved in energy production or the synthesis of cell wall components can lead to bacterial death.

  • Interference with Signaling Pathways: Flavonoids can disrupt bacterial communication systems, such as quorum sensing, which are vital for coordinating virulence and biofilm formation.

Minimum Inhibitory Concentrations (MICs)

While specific MIC data for this compound against a wide array of foodborne pathogens is still emerging, studies on its parent compound, galangin, provide valuable insights. The methylation at the 3-O position is suggested to potentially enhance the bioavailability and metabolic stability of the flavonoid, which may influence its antimicrobial efficacy.

MicroorganismMIC of Galangin (µg/mL)Reference
Staphylococcus aureus25 - 100
Escherichia coli50 - 200
Pseudomonas aeruginosa100 - 250

Note: The MIC values for this compound may differ, and it is crucial to determine these experimentally for the specific strains of interest.

Experimental Protocols: Antimicrobial Activity Assessment

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against relevant foodborne pathogens.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Bacterial cultures of target foodborne pathogens (e.g., E. coli, S. aureus, Listeria monocytogenes, Salmonella enterica)

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare Bacterial Inoculum: Culture the target bacteria overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilutions of this compound: Prepare a two-fold serial dilution of the this compound stock solution in MHB in the wells of the 96-well plate. The final concentrations should typically range from 1 to 1024 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the different concentrations of this compound.

  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only). Also, include a control for the solvent (DMSO) to ensure it does not inhibit bacterial growth at the concentrations used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Application in a Food Matrix (e.g., Ground Meat)

This protocol describes a method to evaluate the antimicrobial efficacy of this compound in a real food system.

Materials:

  • Freshly ground meat (e.g., beef, chicken)

  • This compound solution (dissolved in a food-grade solvent like ethanol or propylene glycol)

  • Target foodborne pathogen inoculum (e.g., Listeria monocytogenes)

  • Stomacher bags

  • Plate Count Agar (PCA) or selective agar for the target pathogen

  • Sterile blenders or stomacher

Procedure:

  • Preparation of Meat Samples: Divide the ground meat into portions (e.g., 25 g each).

  • Treatment Application: Treat the meat portions with different concentrations of the this compound solution. Ensure even distribution by thorough mixing. Include a control group with no treatment and a group treated with the solvent alone.

  • Inoculation: Inoculate the treated and control meat samples with a known concentration of the target pathogen (e.g., 10³-10⁴ CFU/g).

  • Storage: Store the samples under refrigerated conditions (4°C).

  • Microbial Analysis: At regular intervals (e.g., day 0, 3, 7, 10), take a representative sample from each treatment group. Homogenize the sample in a sterile diluent (e.g., peptone water) using a stomacher.

  • Plating and Incubation: Perform serial dilutions and plate onto PCA or a selective agar for the enumeration of the target pathogen. Incubate the plates under appropriate conditions.

  • Data Analysis: Count the colonies and calculate the microbial load (CFU/g). Compare the microbial growth in the treated samples with the control to determine the inhibitory effect of this compound.

Antioxidant Activity

Oxidative degradation is a major cause of food spoilage, leading to off-flavors, discoloration, and loss of nutritional value. This compound, as a flavonoid, possesses antioxidant properties that can help to mitigate these effects.

Key Mechanisms of Antioxidant Action

The antioxidant activity of flavonoids like this compound is primarily attributed to their ability to:

  • Scavenge Free Radicals: Flavonoids can donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them and terminating the oxidative chain reactions.

  • Chelate Metal Ions: By chelating pro-oxidant metal ions such as iron and copper, flavonoids can prevent them from catalyzing the formation of free radicals.

Experimental Protocols: Antioxidant Activity Assessment

Protocol 3: DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound solution (in methanol or ethanol)

  • DPPH solution (in methanol or ethanol)

  • Spectrophotometer

Procedure:

  • Prepare DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a test tube or a 96-well plate, mix different concentrations of the this compound solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Value: Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Protocol 4: Inhibition of Lipid Peroxidation in a Food Matrix (e.g., Edible Oil)

This protocol evaluates the ability of this compound to inhibit lipid oxidation in an edible oil.

Materials:

  • Edible oil (e.g., sunflower oil, soybean oil)

  • This compound solution (dissolved in a suitable solvent)

  • Oven or water bath for accelerated storage

  • Reagents for Thiobarbituric Acid Reactive Substances (TBARS) assay or Peroxide Value (PV) determination

Procedure:

  • Sample Preparation: Add different concentrations of this compound to the edible oil. Include a control sample without any additives and a sample with a standard antioxidant (e.g., BHT).

  • Accelerated Storage: Store the oil samples in an oven at an elevated temperature (e.g., 60°C) to accelerate oxidation.

  • Sampling: Take samples at regular intervals (e.g., every 24 hours) for analysis.

  • Measurement of Lipid Oxidation: Determine the extent of lipid oxidation by measuring the TBARS value or the Peroxide Value (PV) using standard analytical methods.

  • Data Analysis: Compare the TBARS values or PVs of the samples treated with this compound to the control to assess its inhibitory effect on lipid peroxidation.

Visualizations

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_flavonoid This compound cluster_bacterium Bacterial Cell cluster_effects Inhibitory Effects This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Interacts with DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Enzymes Metabolic Enzymes This compound->Enzymes Inhibits Signaling Quorum Sensing This compound->Signaling Interferes with Membrane_Disruption Membrane Disruption (Loss of Integrity, Depolarization) Cell_Membrane->Membrane_Disruption DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Metabolism_Inhibition Inhibition of Metabolism Enzymes->Metabolism_Inhibition Virulence_Reduction Reduction of Virulence & Biofilm Signaling->Virulence_Reduction

Caption: Proposed antimicrobial mechanisms of this compound against bacteria.

Antioxidant Mechanism of Action

Antioxidant_Mechanism cluster_flavonoid This compound cluster_oxidation Oxidative Stress cluster_effects Protective Effects This compound This compound (with -OH groups) Free_Radical Free Radical (R•) This compound->Free_Radical Donates H• Metal_Ion Pro-oxidant Metal Ion (e.g., Fe²⁺) This compound->Metal_Ion Chelates Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Chelated_Metal Inactive Metal Complex Metal_Ion->Chelated_Metal Oxidation_Inhibition Inhibition of Lipid Peroxidation Neutralized_Radical->Oxidation_Inhibition Chelated_Metal->Oxidation_Inhibition

Caption: Antioxidant mechanisms of this compound.

Experimental Workflow for Food Application

Food_Application_Workflow Start Start Prepare_Food_Matrix Prepare Food Matrix (e.g., Ground Meat, Edible Oil) Start->Prepare_Food_Matrix Incorporate_3OMG Incorporate this compound (Different Concentrations) Prepare_Food_Matrix->Incorporate_3OMG Inoculate Inoculate with Foodborne Pathogens (for antimicrobial testing) Incorporate_3OMG->Inoculate Optional Store Store under Controlled Conditions (e.g., Refrigeration) Incorporate_3OMG->Store Inoculate->Store Analyze Analyze at Intervals (Microbial Counts, Oxidation Markers) Store->Analyze Evaluate Evaluate Shelf-Life & Sensory Properties Analyze->Evaluate End End Evaluate->End

References

Application Notes and Protocols: 3-O-Methylgalangin as a Molecular Probe in Enzymatic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylgalangin, a naturally occurring flavonoid derived from the rhizome of Alpinia officinarum, has emerged as a valuable molecular probe for investigating enzymatic activity and cellular signaling pathways. Its ability to selectively inhibit certain enzymes makes it a powerful tool for elucidating their roles in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of this compound in enzymatic studies, with a focus on its inhibitory effects on pancreatic lipase and its potential as a probe for cytochrome P450 (CYP) enzymes and key signaling cascades.

Enzymatic Inhibition Profile

This compound exhibits inhibitory activity against several key enzymes. The following table summarizes the available quantitative data on its enzymatic inhibition.

EnzymeOrganism/SystemSubstrateIC50 ValueReference
Pancreatic LipasePorcineTriolein1.3 mg/mL[1][2]

Note: Further research is required to determine the IC50 and Ki values for this compound against other enzymes, including specific cytochrome P450 isoforms.

Applications in Enzymatic Studies

Pancreatic Lipase Inhibition: A Tool for Obesity and Metabolic Research

Pancreatic lipase is a critical enzyme for the digestion and absorption of dietary fats. Its inhibition is a key strategy in the management of obesity. This compound's documented inhibitory effect on this enzyme makes it a useful molecular probe for studying lipid metabolism.

Application:

  • Screening for Novel Anti-Obesity Compounds: this compound can be used as a reference inhibitor in high-throughput screening assays to identify new pancreatic lipase inhibitors.

  • Investigating Structure-Activity Relationships: By comparing the inhibitory activity of this compound with other flavonoids, researchers can elucidate the structural features required for potent pancreatic lipase inhibition.

  • Studying the Mechanism of Lipase Inhibition: this compound can be employed in kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) of pancreatic lipase.

Probing Cytochrome P450 Activity: Insights into Drug Metabolism and Toxicology

While specific inhibitory data for this compound against cytochrome P450 (CYP) enzymes is still emerging, its parent compound, galangin, is a known inhibitor of CYP1A1 and CYP1A2.[3] This suggests that this compound may also serve as a molecular probe to investigate the function of these crucial drug-metabolizing enzymes. CYP1A1, in particular, is involved in the metabolic activation of procarcinogens.[4]

Potential Applications:

  • Assessing Drug-Herb Interactions: this compound can be used to study the potential for competitive or inhibitory interactions with drugs that are substrates for CYP1A enzymes.

  • Investigating Xenobiotic Metabolism: As a probe, it can help in understanding the role of CYP1A enzymes in the detoxification or activation of environmental toxins and pollutants.

  • Cancer Chemoprevention Research: Given the role of CYP1A1 in activating carcinogens, this compound could be used to explore strategies for mitigating the effects of these harmful substances.

Modulating Cellular Signaling Pathways: A Probe for Cancer and Inflammation Research

The parent compound, galangin, has been shown to modulate key signaling pathways involved in cancer progression and inflammation, such as the JAK/STAT and PKC/ERK pathways.[5] By inhibiting upstream or downstream enzymatic components of these pathways, this compound can be utilized as a molecular probe to dissect these complex signaling networks.

Potential Applications:

  • Dissecting the JAK/STAT Pathway: The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in cancers and inflammatory diseases. This compound can be used to investigate the role of specific kinases within this pathway.

  • Investigating the PKC/ERK Pathway: The PKC/ERK pathway is involved in cell proliferation, differentiation, and survival. This compound can serve as a tool to study the impact of inhibiting specific components of this cascade on cellular outcomes.

Experimental Protocols

Pancreatic Lipase Inhibition Assay (Colorimetric Method)

This protocol is adapted from established methods for assessing pancreatic lipase inhibition using a colorimetric substrate.

Materials:

  • Porcine Pancreatic Lipase (PPL) solution

  • Tris-HCl buffer (pH 8.0)

  • p-Nitrophenyl butyrate (p-NPB) substrate solution

  • This compound stock solution (in DMSO)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve PPL in Tris-HCl buffer to the desired concentration.

    • Prepare a stock solution of p-NPB in DMSO and dilute with Tris-HCl buffer for the final assay concentration.

    • Prepare serial dilutions of this compound and Orlistat in Tris-HCl buffer containing a small percentage of DMSO.

  • Assay Setup:

    • Add 20 µL of Tris-HCl buffer to the blank wells.

    • Add 20 µL of Tris-HCl buffer (with DMSO) to the control wells.

    • Add 20 µL of the this compound or Orlistat dilutions to the respective sample wells.

    • Add 20 µL of the PPL solution to all wells except the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 160 µL of the p-NPB substrate solution to all wells.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 405 nm.

  • Calculate Percentage Inhibition: % Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100

Cytochrome P450 (CYP1A1) Inhibition Assay (Fluorometric Method)

This protocol describes a general method for assessing CYP1A1 inhibition using a fluorogenic substrate, which can be adapted for use with this compound.

Materials:

  • Recombinant human CYP1A1 enzyme

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • 7-Ethoxyresorufin (EROD) substrate

  • This compound stock solution (in DMSO)

  • α-Naphthoflavone (positive control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound and α-Naphthoflavone in potassium phosphate buffer.

  • Assay Setup:

    • In each well, combine the potassium phosphate buffer, NADPH regenerating system, and the appropriate concentration of this compound or control.

    • Add the recombinant human CYP1A1 enzyme to all wells except the no-enzyme control wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the 7-Ethoxyresorufin substrate to all wells to start the reaction.

  • Measurement: Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for resorufin (the product of the EROD reaction).

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Calculate the percentage inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

experimental_workflow_pancreatic_lipase cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PPL PPL Solution Setup Plate Setup (Blank, Control, Sample) PPL->Setup Substrate p-NPB Substrate Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Inhibitor This compound (Serial Dilutions) Inhibitor->Setup Preincubation Pre-incubation (37°C, 15 min) Setup->Preincubation Preincubation->Reaction Incubation Incubation (37°C, 30 min) Reaction->Incubation Measurement Measure Absorbance (405 nm) Incubation->Measurement Calculation Calculate % Inhibition & IC50 Measurement->Calculation

Caption: Workflow for the Pancreatic Lipase Inhibition Assay.

signaling_pathway_probe cluster_pkc_erk PKC/ERK Pathway cluster_jak_stat JAK/STAT Pathway PKC PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P STAT->STAT Dimerization Gene Gene Transcription (Inflammation, Immunity) STAT->Gene Probe This compound (Molecular Probe) Probe->PKC Inhibition Probe->JAK Inhibition

Caption: this compound as a probe for signaling pathways.

Conclusion

This compound is a versatile molecular probe with demonstrated utility in studying pancreatic lipase and strong potential for investigating cytochrome P450 enzymes and key cellular signaling pathways. The protocols and data presented here provide a foundation for researchers to employ this valuable tool in their studies of metabolism, drug development, cancer, and inflammation. Further characterization of its inhibitory profile will undoubtedly expand its applications in enzymatic research.

References

Developing 3-O-Methylgalangin as a Novel Antibacterial Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Novel antibacterial agents with unique mechanisms of action are urgently needed. 3-O-Methylgalangin, a naturally occurring flavonoid, has demonstrated promising antibacterial activity against a range of pathogenic bacteria. This document provides detailed application notes and experimental protocols for researchers involved in the development of this compound as a potential antibacterial therapeutic.

Antibacterial Spectrum and Potency

This compound has shown inhibitory effects against various bacteria, particularly Gram-negative species. The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Data Presentation: In Vitro Antibacterial Activity of this compound
Bacterial StrainTypeMIC (µg/mL)Reference
Pseudomonas aeruginosaGram-negative-[1]
Escherichia coliGram-negative0.25 - 1[2]
Klebsiella pneumoniaeGram-negative0.25 - 1[2]
Proteus mirabilisGram-negative0.25 - 1[2]
Enterobacter cloacaeGram-negative0.25 - 1[2]

Note: The provided MIC values are based on available literature and may vary depending on the specific bacterial strain and experimental conditions. Researchers are encouraged to determine MIC values for their strains of interest.

Mechanism of Action

The antibacterial action of flavonoids, including this compound, is often multifaceted, targeting several key bacterial processes. While the precise signaling pathways inhibited by this compound are still under investigation, the primary proposed mechanisms for flavonoids include:

  • Disruption of Bacterial Cell Membranes: Flavonoids can intercalate into the lipid bilayer of bacterial cell membranes, leading to increased permeability, loss of essential ions and metabolites, and eventual cell death.

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

  • Inhibition of Energy Metabolism: Flavonoids can interfere with the bacterial electron transport chain and inhibit ATP synthase, thereby depleting the cell's energy supply.

  • Inhibition of Cell Division: Some flavonoids and related compounds have been found to inhibit key proteins involved in bacterial cell division, such as FtsZ. The parent compound, galangin, has been shown to inhibit murein hydrolases, which are crucial for cell wall turnover and separation.

Visualizing the Potential Mechanisms of Action

Antibacterial_Mechanisms_of_3_O_Methylgalangin cluster_mechanisms Potential Antibacterial Mechanisms cluster_targets Specific Bacterial Targets node_membrane Disruption of Cell Membrane target_membrane Lipid Bilayer node_membrane->target_membrane Permeabilization node_dna Inhibition of Nucleic Acid Synthesis target_gyrase DNA Gyrase/ Topoisomerase IV node_dna->target_gyrase Enzyme Inhibition node_energy Inhibition of Energy Metabolism target_atp ATP Synthase node_energy->target_atp Enzyme Inhibition node_division Inhibition of Cell Division target_ftsz FtsZ/ Murein Hydrolases node_division->target_ftsz Protein Inhibition node_agent This compound node_agent->node_membrane node_agent->node_dna node_agent->node_energy node_agent->node_division

Caption: Potential antibacterial mechanisms of this compound.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound as an antibacterial agent.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow start Start prep_compound Prepare stock solution of This compound in DMSO start->prep_compound prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_bacteria serial_dilution Perform serial two-fold dilutions of this compound in a 96-well microtiter plate prep_compound->serial_dilution inoculate Inoculate each well with the bacterial suspension prep_bacteria->inoculate serial_dilution->inoculate controls Include positive (no drug) and negative (no bacteria) controls inoculate->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate read_results Visually assess for bacterial growth and determine MIC incubate->read_results end End read_results->end Cytotoxicity_Workflow start Start seed_cells Seed human cells (e.g., dermal fibroblasts, keratinocytes) in a 96-well plate start->seed_cells incubate_adherence Incubate for 24 hours to allow cell adherence seed_cells->incubate_adherence add_compound Add varying concentrations of This compound to the wells incubate_adherence->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_formazan Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_formazan solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubate_formazan->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end Resistance_Development cluster_mechanisms Resistance Mechanisms exposure Bacterial Exposure to This compound selection Selective Pressure exposure->selection efflux Upregulation of Efflux Pumps selection->efflux target_mutation Target Site Mutation selection->target_mutation degradation Enzymatic Degradation selection->degradation resistance Development of Resistant Bacterial Population efflux->resistance target_mutation->resistance degradation->resistance

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 3-O-Methylgalangin for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-O-Methylgalangin (3-OMG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of 3-OMG in bioassay development.

Frequently Asked Questions (FAQs)

Q1: I'm observing inconsistent or lower-than-expected activity with this compound in my aqueous bioassay. Could solubility be the issue?

A1: Yes, poor aqueous solubility is a very likely culprit. This compound, a flavonoid, has a predicted low water solubility of approximately 0.066 g/L. If the compound precipitates in your assay medium, the actual concentration exposed to your biological target will be lower and more variable than intended, leading to inaccurate and unreliable results.

Q2: I dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a common phenomenon known as "compound precipitation upon dilution." While this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations as high as 25 mg/mL, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous buffer.[1] The final concentration of DMSO and the composition of your aqueous buffer (e.g., salts, proteins) will determine the final solubility of your compound.

Q3: What are the primary strategies to improve the aqueous solubility of this compound for my bioassays?

A3: The three main approaches to enhance the aqueous solubility of flavonoids like this compound are:

  • Co-solvents: Using a water-miscible organic solvent in your aqueous buffer.

  • Cyclodextrins: Encapsulating the 3-OMG molecule within a cyclodextrin complex.

  • Prodrug Synthesis: Chemically modifying the 3-OMG molecule to create a more soluble derivative that converts to the active compound under assay conditions.

Troubleshooting Guides

Issue 1: Compound Precipitation in Assay Wells

Troubleshooting Workflow

A Precipitation Observed B Reduce Final DMSO Concentration A->B Initial Step C Use Co-solvents (e.g., Ethanol) B->C If precipitation persists F Re-evaluate Assay Results B->F D Prepare a Cyclodextrin Inclusion Complex C->D If co-solvents are incompatible or ineffective C->F E Synthesize a Soluble Prodrug D->E For significant solubility enhancement and in vivo studies D->F E->F

Caption: Troubleshooting workflow for addressing 3-OMG precipitation.

Detailed Steps:

  • Optimize DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 1% and not exceeding 0.5% for cell-based assays to avoid solvent toxicity.

  • Employ Co-solvents: If lowering DMSO is insufficient, consider adding a small percentage of another biocompatible co-solvent to your aqueous buffer.

  • Utilize Cyclodextrins: For a more significant and stable increase in solubility, forming an inclusion complex with a cyclodextrin is a highly effective method.

  • Consider Prodrug Strategy: For long-term projects or in vivo applications, synthesizing a more soluble prodrug of this compound can be a valuable investment.

Issue 2: Choosing the Right Solubilization Method

The choice of solubilization method will depend on the specific requirements of your bioassay, including the biological system (e.g., enzyme, cell-based), required concentration of 3-OMG, and tolerance for organic solvents.

Quantitative Data on Solubility Enhancement

The following tables summarize solubility data for this compound and the closely related flavonoid, galangin, to guide your choice of solubilization strategy.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Water (Predicted)0.066 g/L--INVALID-LINK--
DMSO~25 mg/mL (87.95 mM)[1]

Table 2: Effect of Co-solvents on the Solubility of Galangin (as a proxy for 3-OMG)

Solvent System (Ethanol:PBS pH 7.2)Solubility of Galangin
1:3~0.25 mg/mL

Table 3: Stability Constants (Ka) for Galangin Inclusion Complexes with Cyclodextrins

CyclodextrinStability Constant (Ka) in M-1Relative Solubility Enhancement
β-Cyclodextrin (β-CD)1,770Low
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)12,680Medium
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD)34,000High

Note: Higher stability constants indicate a more stable complex and generally lead to greater solubility enhancement.

Experimental Protocols

Protocol 1: Preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol is adapted from methods used for other flavonoids and is a good starting point for 3-OMG.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Methanol

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of 3-OMG to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Dissolution:

    • Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

    • Separately, dissolve the this compound in a minimal amount of methanol. Protect this solution from light.

  • Complexation:

    • Slowly add the 3-OMG solution dropwise to the stirring HP-β-CD solution.

    • Continue stirring the mixture at room temperature for 72 hours, protected from light.

  • Isolation:

    • After 72 hours, centrifuge the solution to remove any uncomplexed, precipitated 3-OMG.

    • Collect the supernatant, which contains the soluble inclusion complex.

  • Lyophilization:

    • Freeze the supernatant at -20°C or lower overnight.

    • Lyophilize the frozen solution to obtain a solid powder of the 3-OMG/HP-β-CD inclusion complex. This powder can be readily dissolved in aqueous buffers for your bioassays.

Protocol 2: Pancreatic Lipase Inhibition Assay

This compound has been reported to inhibit pancreatic lipase.[1][2]

Materials:

  • Porcine pancreatic lipase (PPL)

  • p-Nitrophenyl butyrate (p-NPB) as the substrate

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • This compound (dissolved in appropriate solvent/complex)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a PPL enzyme solution in Tris-HCl buffer.

    • Prepare a p-NPB substrate solution in a suitable solvent like DMSO.

    • Prepare serial dilutions of your 3-OMG working solution and the Orlistat positive control in Tris-HCl buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer and substrate solution (no enzyme).

    • Control wells: Add buffer, enzyme solution, and substrate solution.

    • Test wells: Add your 3-OMG dilution, enzyme solution, and substrate solution.

  • Pre-incubation: Add the enzyme to the wells containing buffer or inhibitor and pre-incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add the p-NPB substrate solution to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for a set time (e.g., 30 minutes). Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

Protocol 3: MTT Cell Viability Assay

This assay can be used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO or a suitable solubilization solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of your 3-OMG working solution for a specified duration (e.g., 24 or 48 hours).[3]

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the untreated control.

Signaling Pathway Diagrams

Flavonoids, including galangin and likely this compound, are known to exert their biological effects by modulating key cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway Inhibition by Flavonoids

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Cell Proliferation, Differentiation, Survival Transcription_Factors->Gene_Expression 3-OMG This compound (Flavonoid) 3-OMG->ERK Inhibits Phosphorylation

Caption: Flavonoids like 3-OMG may inhibit the MAPK pathway by suppressing the phosphorylation of key kinases like ERK.

NF-κB Signaling Pathway Inhibition by Flavonoids

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation IkB_NFkB->NFkB_p65_p50 IκBα Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocated->Gene_Expression 3-OMG This compound (Flavonoid) 3-OMG->IKK Inhibits

Caption: 3-OMG may inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα.

References

Technical Support Center: Large-Scale Synthesis of 3-O-Methylgalangin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of 3-O-Methylgalangin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this promising flavonoid.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, primarily focusing on the selective methylation of galangin.

Problem ID Issue Potential Causes Recommended Solutions
SYN-001 Low to No Yield of this compound 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective methylating agent. 4. Issues with catalyst (if applicable).1. Reaction Monitoring: Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1] 2. Temperature Control: Maintain the recommended reaction temperature; excessive heat can cause degradation. 3. Reagent Quality: Ensure the methylating agent (e.g., dimethyl sulfate, methyl iodide) is fresh and of high purity. Consider alternative, more reactive methylating agents if necessary.[2] 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
SYN-002 Formation of Multiple Methylated Byproducts (e.g., 7-O-methylgalangin, 3,7-di-O-methylgalangin) 1. Lack of regioselectivity in methylation. 2. Over-methylation due to harsh reaction conditions or excess methylating agent. 3. The reactivity of the 5- and 7-hydroxyl groups is comparable to or higher than the 3-hydroxyl group under the chosen conditions.1. Selective Protection: Protect the more reactive 5- and 7-hydroxyl groups before methylation. Benzylation is a common strategy, followed by deprotection after 3-O-methylation.[2] 2. Stoichiometry Control: Use a controlled amount (e.g., 1.0-1.2 equivalents) of the methylating agent. 3. Milder Conditions: Employ milder reaction conditions (lower temperature, weaker base) to favor methylation of the more acidic 3-OH group. 4. Biocatalysis: Consider using a regioselective flavonoid 3-O-methyltransferase (3-OMT) for precise methylation at the 3-position.[3][4]
PUR-001 Difficulty in Separating this compound from Starting Material (Galangin) and Isomers 1. Similar polarities of the desired product, starting material, and byproducts. 2. Co-crystallization during purification.1. Chromatography Optimization: Develop an optimized gradient elution method for column chromatography or preparative HPLC. A common mobile phase is a mixture of chloroform and methanol. 2. Recrystallization: Attempt fractional recrystallization using a suitable solvent system (e.g., ethanol). 3. TLC Analysis: Use TLC with different solvent systems to find the best conditions for separation before scaling up to column chromatography.
SCA-001 Process Not Scalable or Economically Viable 1. Multi-step synthesis with protection/deprotection is inefficient. 2. Use of expensive or hazardous reagents. 3. Low overall yield. 4. Costly purification methods (e.g., preparative HPLC).1. Process Optimization: Investigate one-pot synthesis methods or flow chemistry to reduce the number of unit operations. 2. Alternative Reagents: Explore more cost-effective and safer methylating agents. 3. Biocatalytic Routes: Develop a microbial fermentation or enzymatic process for a more sustainable and potentially higher-yielding synthesis. Methylation can enhance the bioavailability of flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chemical synthesis of this compound?

The main challenge is achieving regioselective methylation at the 3-hydroxyl position of the galangin backbone. Galangin possesses three hydroxyl groups at positions 3, 5, and 7. The hydroxyl groups at positions 5 and 7 are phenolic, while the one at position 3 is enolic. Their relative acidities and nucleophilicities can lead to a mixture of methylated products under standard conditions, making purification difficult and reducing the yield of the desired product.

Q2: How can I improve the selectivity of the 3-O-methylation reaction?

To improve selectivity, a common strategy is to first protect the more reactive phenolic hydroxyl groups at the 5 and 7 positions using protecting groups like benzyl ethers. Once protected, the 3-hydroxyl group can be selectively methylated. The final step involves the removal of the protecting groups. Alternatively, carefully controlling reaction conditions (e.g., using a stoichiometric amount of methylating agent and a suitable base at low temperatures) can favor methylation at the 3-position to some extent.

Q3: Are there alternatives to chemical synthesis for producing this compound?

Yes, biocatalytic methods are a promising alternative. Using specific enzymes called flavonoid O-methyltransferases (FOMTs) can provide high regioselectivity. Specifically, a flavonol 3-O-methyltransferase can catalyze the transfer of a methyl group from a donor like S-adenosyl-l-methionine (SAM) directly to the 3-hydroxyl group of galangin. This approach avoids the need for protection/deprotection steps and often uses milder, more environmentally friendly conditions.

Q4: What analytical techniques are recommended for monitoring the reaction and confirming the product?

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress to check for the consumption of starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of reaction yield and purity. It can effectively separate this compound from galangin and other methylated isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. 1H and 13C NMR will confirm the position of the methyl group.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.

Q5: My purification by column chromatography is resulting in poor separation. What can I do?

If you are experiencing poor separation, consider the following:

  • Solvent System Optimization: Experiment with different solvent systems and gradients on TLC plates first to identify the optimal mobile phase for separation.

  • Silica Gel Quality: Ensure you are using high-quality silica gel with a suitable mesh size for your column.

  • Column Loading: Avoid overloading the column, as this is a common cause of poor separation.

  • Alternative Stationary Phases: If silica gel is not effective, consider other stationary phases like alumina or reverse-phase C18 silica.

Experimental Protocols

Protocol 1: Synthesis of this compound via Protection-Methylation-Deprotection

This protocol is a representative chemical synthesis method. Caution: Handle all reagents and solvents in a fume hood with appropriate personal protective equipment.

Step 1: Benzylation of Galangin (Protection of 5- and 7-OH)

  • Dissolve galangin (1 equivalent) in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃) (3-4 equivalents).

  • Add benzyl bromide (2.2-2.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 24-48 hours, monitoring by TLC.

  • After completion, cool the mixture, filter out the inorganic salts, and evaporate the solvent under reduced pressure.

  • Purify the resulting 5,7-di-O-benzylgalangin by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).

Step 2: Methylation of 5,7-di-O-benzylgalangin

  • Dissolve the purified 5,7-di-O-benzylgalangin (1 equivalent) in anhydrous acetone.

  • Add anhydrous K₂CO₃ (2-3 equivalents) and dimethyl sulfate (DMS) or methyl iodide (MeI) (1.2-1.5 equivalents).

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the mixture and evaporate the solvent.

  • Purify the product, 3-O-methyl-5,7-di-O-benzylgalangin, by column chromatography.

Step 3: Debenzylation (Deprotection)

  • Dissolve the methylated product in a suitable solvent (e.g., ethyl acetate, methanol).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the mixture through Celite to remove the catalyst and evaporate the solvent.

  • Purify the final product, this compound, by recrystallization (e.g., from ethanol) or column chromatography.

Protocol 2: Analytical HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (Solvent A) and water with 0.1% formic acid (Solvent B).

  • Gradient: Start with a suitable ratio (e.g., 50:50 A:B), increasing the concentration of Solvent A over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or 365 nm.

  • Injection Volume: 10-20 µL.

Visualizations

Synthesis_Workflow cluster_synthesis Chemical Synthesis Route cluster_analysis QC/Analysis Galangin Galangin (Starting Material) Protection Step 1: Protection (e.g., Benzylation of 5,7-OH) Galangin->Protection ProtectedGalangin 5,7-di-O-benzylgalangin Protection->ProtectedGalangin TLC TLC Monitoring Protection->TLC Methylation Step 2: Methylation (e.g., DMS, K₂CO₃) ProtectedGalangin->Methylation ProtectedMethylated 3-O-methyl-5,7-di-O-benzylgalangin Methylation->ProtectedMethylated Methylation->TLC Deprotection Step 3: Deprotection (e.g., H₂, Pd/C) ProtectedMethylated->Deprotection Product This compound Deprotection->Product Deprotection->TLC HPLC HPLC Purity/Yield Product->HPLC NMR_MS NMR/MS Confirmation Product->NMR_MS

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckSelectivity Check for multiple spots on TLC (isomers)? Start->CheckSelectivity CheckCompletion Is starting material (Galangin) still present? CheckSelectivity->CheckCompletion No ProtectGroups Implement 5,7-OH protection strategy CheckSelectivity->ProtectGroups Yes OptimizeConditions Optimize reaction time, temperature, and reagent stoichiometry CheckCompletion->OptimizeConditions Yes ImprovePurification Optimize chromatography (solvent system, loading) CheckCompletion->ImprovePurification No ConsiderBio Consider biocatalytic route (3-OMT) ProtectGroups->ConsiderBio

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Stability of 3-O-Methylgalangin and Related Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 3-O-Methylgalangin and other flavonoids in various solvent systems. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of flavonoids like this compound?

A1: The stability of flavonoids is influenced by several factors, including pH, temperature, light, oxygen, and the presence of metal ions.[1][2] Flavonoids are polyphenolic compounds that can undergo degradation through various pathways, and their structural features, such as the number and position of hydroxyl groups, can significantly impact their stability.[3][4] For instance, a higher number of hydroxyl groups can promote degradation.[3]

Q2: What are the common degradation pathways for flavonoids?

A2: A common degradation pathway for flavonoids involves the opening of the heterocyclic C-ring, which leads to the formation of simpler aromatic compounds. Under stress conditions, flavonoids can undergo reactions such as hydroxylation, dehydroxylation, and deglycosidation. The degradation can result in the formation of phenolic acids and other smaller molecules.

Q3: In what types of solutions are flavonoids generally more stable?

A3: Flavonoids tend to be more stable in acidic conditions compared to neutral or alkaline environments. For example, some flavonol glycosides have shown greater stability when incubated under acidic conditions. The stability is often pH-dependent, and significant degradation can be observed at higher pH levels.

Q4: What analytical methods are recommended for studying flavonoid stability?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for investigating the stability of flavonoids and their potential degradation products. HPLC, especially when coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), allows for the separation, identification, and quantification of the parent flavonoid and its degradants. LC-MS/MS is particularly useful for elucidating the structure of degradation products.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study, also known as stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing to generate degradation products. These studies are crucial for understanding the degradation pathways, determining the intrinsic stability of the molecule, and developing stability-indicating analytical methods. The conditions typically include acid and base hydrolysis, oxidation, heat, and light exposure.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or non-reproducible stability results. - Fluctuations in experimental parameters (temperature, pH, light exposure).- Inconsistent preparation of stock and working solutions.- Evaporation of solvent during the experiment.- Maintain strict control over all experimental conditions.- Prepare fresh solutions for each experiment and use a consistent procedure.- Use sealed containers or appropriate equipment like condensers to prevent solvent loss.
Rapid degradation of the flavonoid observed across all conditions. - The flavonoid may be inherently unstable under the tested conditions.- The presence of oxygen or metal ion contaminants in the solvents.- Consider using antioxidants or chelating agents in the solvent system.- Perform experiments under an inert atmosphere (e.g., nitrogen) to minimize oxidation.- Evaluate stability at lower temperatures.
No degradation is observed even under harsh stress conditions. - The flavonoid is highly stable.- The concentration of the stressor (e.g., acid, base, oxidizing agent) is too low.- The duration of the study is too short.- Increase the concentration of the stressor or the temperature.- Extend the duration of the study and collect samples at later time points.- Confirm the activity of the stressing agent.
Appearance of unexpected peaks in the chromatogram. - Formation of degradation products.- Interaction of the flavonoid with components of the solvent system or container.- Use LC-MS to identify the mass of the unknown peaks and elucidate their structures.- Run a blank (solvent without the flavonoid) under the same stress conditions to check for solvent degradation or impurities.- Ensure the use of inert container materials.
Poor recovery of the flavonoid from the sample. - Adsorption of the flavonoid onto the surface of the container or filter.- Incomplete dissolution of the flavonoid in the chosen solvent.- Use silanized glassware or polypropylene containers to minimize adsorption.- Ensure the flavonoid is fully dissolved before starting the experiment; sonication may aid dissolution.

Data Presentation

The following table template can be used to summarize quantitative data from stability studies of this compound.

Solvent SystemStress ConditionTime Point (hours)Initial Concentration (µg/mL)Remaining Concentration (µg/mL)% DegradationDegradation Products (Peak Area/%)
e.g., Methanol:Water (1:1)0.1 M HCl at 60°C01001000-
2100955DP1: 5%
41009010DP1: 10%
81008020DP1: 18%, DP2: 2%
e.g., Acetonitrile:Buffer (pH 7.4)3% H₂O₂ at 25°C01001000-
21008515DP3: 15%
41007030DP3: 28%, DP4: 2%
81005050DP3: 45%, DP4: 5%

DP = Degradation Product

Experimental Protocols

Generalized Protocol for Forced Degradation Study of this compound

This protocol is based on the general guidelines for forced degradation studies.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).

  • Incubate the solution at a specific temperature (e.g., 60°C).

  • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

  • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide (NaOH).

  • Keep the solution at room temperature.

  • Withdraw samples at shorter time intervals (e.g., 0, 0.5, 1, 2, 4, and 8 hours) as degradation is often faster in basic conditions.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Dilute with the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Place the stock solution in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

  • Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72, and 96 hours).

  • Cool the samples to room temperature before analysis.

  • Dilute with the mobile phase for HPLC analysis.

6. Photolytic Degradation:

  • Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Withdraw samples at appropriate time intervals.

  • Dilute with the mobile phase for HPLC analysis.

7. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of this compound and the formation of any degradation products.

Visualizations

experimental_workflow start Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH, 25°C) stress_conditions->base oxidation Oxidative Stress (e.g., 3% H₂O₂, 25°C) stress_conditions->oxidation thermal Thermal Stress (e.g., 70°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis Light) stress_conditions->photo sampling Sample Collection at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralization Neutralization (for Acid/Base Samples) sampling->neutralization If applicable analysis HPLC/LC-MS Analysis sampling->analysis neutralization->analysis data Data Interpretation: - Degradation Kinetics - Identify Degradants analysis->data

References

Technical Support Center: Optimizing 3-O-Methylgalangin Extraction from Alpinia officinarum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 3-O-Methylgalangin from Alpinia officinarum (lesser galangal).

Troubleshooting Guide

This guide addresses common issues encountered during the extraction process.

Q1: Why is my this compound yield consistently low?

A1: Low yield can result from several factors. Consider the following:

  • Suboptimal Solvent Concentration: The polarity of the solvent is critical. Flavonoids like this compound have both hydrophilic (hydroxyl groups) and hydrophobic (flavonoid nucleus) properties.[1] Using pure water (highly polar) or absolute ethanol (weakly polar) can result in poor yields. An aqueous ethanol solution, typically in the range of 40-70%, is often more effective.[1][2]

  • Inadequate Extraction Temperature: Temperature influences the diffusion rate of the target compound from the plant matrix into the solvent.[1] If the temperature is too low, diffusion will be slow. Conversely, excessively high temperatures can risk degrading the compound. The optimal temperature is often found to be around 80°C.[1]

  • Incorrect Solid-to-Liquid Ratio: A low solvent volume may become saturated quickly, preventing further extraction. A higher ratio of solvent to raw material increases the concentration gradient, promoting diffusion. Ratios between 1:20 and 1:25 (g/mL) are often recommended.

  • Insufficient Extraction Time: The extraction process is time-dependent. If the duration is too short, the compound will not have sufficient time to diffuse into the solvent. Studies suggest that an extraction time of around 3 hours is often optimal, with little to no significant increase in yield beyond this point.

  • Plant Material Quality: The concentration of this compound can vary in Alpinia officinarum rhizomes depending on the harvest time, growing location, and storage conditions.

Q2: My extract contains many impurities. How can I improve its purity?

A2: A multi-step purification process is often necessary after the initial crude extraction.

  • Liquid-Liquid Partitioning: After obtaining the initial ethanol extract, you can concentrate it and then perform a liquid-liquid extraction. Partitioning with a solvent like ethyl acetate can help separate flavonoids from more polar or non-polar impurities. The ethyl acetate fraction has been shown to be potent in pancreatic lipase inhibition, an activity associated with this compound.

  • Column Chromatography: For higher purity, column chromatography is essential. Techniques like silica gel column chromatography or Sephadex LH-20 column chromatography are commonly used to separate individual flavonoids from the crude extract.

Q3: I am seeing degradation of my target compound during the process. What can I do?

A3: Flavonoids can be sensitive to heat and light.

  • Temperature Control: While a higher temperature (e.g., 80°C) can improve extraction efficiency, prolonged exposure should be avoided. Use a reflux condenser to prevent solvent loss and maintain a stable temperature. For concentration steps, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.

  • Light Protection: Store extracts and purified compounds in amber-colored vials or protect them from light to prevent photodegradation. Stock solutions should be stored at low temperatures (-20°C or -80°C) for long-term stability.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

A1: Organic solvent extraction is the most common and effective method. Reflux extraction using aqueous ethanol is a widely cited technique. Based on studies optimizing for total flavonoids and galangin, a good starting point for this compound would be using 40-70% ethanol at 80°C for 3 hours with a solid-liquid ratio of 1:20 (g/mL). For galangin specifically, some studies have found 90% ethanol to be optimal. It is recommended to perform preliminary single-factor experiments to determine the ideal parameters for your specific raw material and equipment.

Q2: How do different extraction parameters affect the yield?

A2: The key parameters—ethanol concentration, temperature, extraction time, and solid-liquid ratio—all significantly impact yield.

  • Ethanol Concentration: This has the most significant impact. A 40% ethanol solution was found to be optimal for total flavonoids, balancing the polarity to effectively dissolve the compounds.

  • Extraction Temperature: Increasing the temperature from 40°C to 80°C shows a clear upward trend in flavonoid yield, after which the increase becomes less significant as the extraction reaches saturation.

  • Solid-Liquid Ratio: Increasing the solvent volume (e.g., from 1:5 to 1:20 g/mL) generally improves yield, though the effect may plateau at higher ratios.

  • Extraction Time: The yield increases with time up to a certain point, typically around 3 hours, after which it plateaus.

Q3: How can I accurately quantify the amount of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantification. A Reverse-Phase HPLC (RP-HPLC) system with a C18 column and a UV detector is typically used. The mobile phase often consists of a mixture of methanol, water, and an acid like phosphoric acid to ensure good peak separation. Quantification is achieved by creating a calibration curve with a pure standard of this compound.

Q4: Is it necessary to perform multiple extraction cycles on the same plant material?

A4: Studies on total flavonoid extraction from Alpinia officinarum have shown that there is little change in the extraction rate between one and three extraction cycles. Therefore, a single, optimized extraction is often sufficient and more efficient.

Data Presentation: Summary of Extraction Parameters

The following tables summarize the findings from single-factor experiments on flavonoid extraction from Alpinia officinarum. While these studies focused on total flavonoids or galangin, the data provides a strong baseline for optimizing this compound extraction.

Table 1: Effect of Ethanol Concentration on Total Flavonoid Yield (Conditions: Temperature 80°C, Time 3h, Ratio 1:20 g/mL)

Ethanol Concentration (%)Average Flavonoid Yield (%)
30~1.25
40~1.40
50~1.35
60~1.20
70~1.10
80~1.05
Data synthesized from trends described in cited literature.

Table 2: Effect of Extraction Temperature on Total Flavonoid Yield (Conditions: Ethanol 40%, Time 3h, Ratio 1:20 g/mL)

Temperature (°C)Average Flavonoid Yield (%)
40~0.80
50~0.95
60~1.10
70~1.25
80~1.40
90~1.41
Data synthesized from trends described in cited literature.

Table 3: Optimal Conditions from Different Studies

Target CompoundSolventTemperatureTimeSolid-Liquid RatioReported Yield (mg/g)Reference
Total Flavonoids40% Ethanol80°C3h1:2014.1
Galangin90% Ethanol80°C3h1:25Not specified
Total Flavonoids70% Ethanol (Soxhlet)Boiling--63.6

Experimental Protocols

Protocol 1: Optimized Reflux Extraction of this compound

This protocol is based on optimized conditions for extracting flavonoids from Alpinia officinarum.

  • Preparation: Weigh 10 g of dried, powdered Alpinia officinarum rhizome.

  • Solvent Addition: Place the powder into a round-bottom flask. Add 200 mL of 40% ethanol to achieve a 1:20 solid-liquid ratio.

  • Reflux Extraction: Set up a reflux apparatus and heat the mixture to 80°C. Maintain this temperature and allow the extraction to proceed for 3 hours with continuous stirring.

  • Filtration: After 3 hours, allow the mixture to cool slightly. Filter the mixture while warm through filter paper to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 60°C) until the ethanol is removed.

  • Purification (Optional): The resulting aqueous concentrate can be further purified by liquid-liquid partitioning with ethyl acetate.

  • Storage: Store the final extract in a sealed, light-protected container at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: Quantification by RP-HPLC

This protocol provides a general method for the quantification of flavonoids, which can be adapted for this compound.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 0.02 to 0.14 µg/mL).

  • Sample Preparation: Dissolve a precisely weighed amount of the dried extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Spherisob ODS (C18) or equivalent.

    • Mobile Phase: Methanol–water–phosphoric acid (60:38:2, v/v/v). Isocratic elution is often sufficient.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the prepared sample solutions.

  • Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

// Node Definitions raw_material [label="Alpinia officinarum\n(Dried, Powdered Rhizome)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solvent Extraction\n(e.g., 40% EtOH, 80°C, 3h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; crude_extract [label="Crude Flavonoid Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; concentration [label="Solvent Removal\n(Rotary Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; partition [label="Liquid-Liquid Partition\n(e.g., with Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purified_fraction [label="Purified Fraction", fillcolor="#F1F3F4", fontcolor="#202124"]; chromatography [label="Column Chromatography\n(Silica or Sephadex)", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Isolated\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Quantification (HPLC)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges raw_material -> extraction; extraction -> filtration; filtration -> crude_extract; crude_extract -> concentration; concentration -> partition; partition -> purified_fraction; purified_fraction -> chromatography; chromatography -> final_product; final_product -> analysis; } .dot Caption: General workflow for extraction and purification of this compound.

// Node Definitions start [label="Goal:\nMaximize Extraction Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; factor1 [label="Vary Ethanol Conc.\n(30-80%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; factor2 [label="Vary Temperature\n(40-90°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; factor3 [label="Vary Time\n(1-7h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; factor4 [label="Vary Solid-Liquid Ratio\n(1:5-1:25)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

decision [label="Identify Optimal Level\nfor Each Factor", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

validation [label="Validation Experiment\n(Combine Optimal Factors)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="Optimized Protocol", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> {factor1, factor2, factor3, factor4} [color="#5F6368"]; {factor1, factor2, factor3, factor4} -> decision [color="#5F6368"]; decision -> validation [color="#5F6368"]; validation -> end [color="#5F6368"]; } .dot Caption: Logical workflow for single-factor experimental optimization.

References

Technical Support Center: Overcoming Resistance to 3-O-Methylgalangin in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-O-Methylgalangin Research.

This resource is designed for researchers, scientists, and drug development professionals working with the flavonoid this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your antimicrobial susceptibility testing and mechanism of action studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antibacterial activity?

A1: this compound is a naturally occurring flavonoid, a type of phenolic compound found in various plants. It has demonstrated antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Its mechanism of action is believed to be multi-faceted, typical of flavonoids, involving the disruption of bacterial cell membranes, inhibition of key enzymes such as DNA gyrase, and interference with energy metabolism.

Q2: I am observing higher Minimum Inhibitory Concentrations (MICs) for this compound than what is reported in the literature. What could be the reason?

A2: Several factors can contribute to unexpectedly high MIC values for this compound. These can be broadly categorized into experimental variables and potential bacterial resistance.

  • Experimental Factors: Due to its hydrophobic nature, this compound can be challenging to work with in aqueous-based assays like broth microdilution. Issues such as poor solubility, precipitation, and non-specific binding to plasticware can reduce the effective concentration of the compound in the assay, leading to apparently higher MICs. It is also crucial to standardize the inoculum size, as a higher bacterial density (inoculum effect) can lead to higher MIC values.

  • Bacterial Resistance: The bacterial strain you are testing may possess intrinsic or acquired resistance mechanisms. These can include the presence of efflux pumps that actively remove this compound from the cell, the formation of a protective biofilm, or enzymatic modification of the compound.

Q3: How can I differentiate between experimental error and true bacterial resistance?

A3: A systematic approach is necessary to distinguish between technical issues and genuine resistance. First, optimize your experimental protocol for hydrophobic compounds (see Troubleshooting Guide). This includes using appropriate solvents, incorporating detergents like Tween-80 at low concentrations to improve solubility, and using low-binding microplates. If, after protocol optimization, you still observe high MICs, it is more likely that the bacterium possesses a resistance mechanism. Further experiments, such as efflux pump inhibitor assays or biofilm formation assays, can then be performed to investigate the specific mechanism.

Q4: What are the known or suspected mechanisms of bacterial resistance to flavonoids like this compound?

A4: While specific resistance mechanisms to this compound are not extensively documented, bacteria are known to develop resistance to flavonoids through several general mechanisms:

  • Efflux Pumps: These are membrane proteins that actively transport toxic compounds, including flavonoids, out of the bacterial cell, preventing them from reaching their intracellular targets.

  • Biofilm Formation: Bacteria can form biofilms, which are communities of cells embedded in a self-produced matrix of extracellular polymeric substances. This matrix can act as a physical barrier, preventing this compound from reaching the bacterial cells.

  • Enzymatic Degradation/Modification: Bacteria may produce enzymes that can chemically modify or degrade this compound, rendering it inactive. This can involve reactions like glycosylation, hydroxylation, or cleavage of the flavonoid structure.

  • Target Modification: Although less commonly reported for flavonoids, mutations in the bacterial genes encoding the targets of this compound (e.g., DNA gyrase) could potentially reduce the binding affinity of the compound, leading to resistance.

Q5: Can this compound be used in combination with conventional antibiotics?

A5: Yes, and this is a promising area of research. Flavonoids like this compound can act as adjuvants to conventional antibiotics. They can enhance the efficacy of antibiotics by inhibiting bacterial resistance mechanisms. For example, by inhibiting efflux pumps, this compound can increase the intracellular concentration of an antibiotic that is a substrate for that pump, thereby restoring its activity against a resistant strain. Synergy testing is recommended to explore these interactions.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible MIC Results
Possible Cause Observation Troubleshooting Steps
Poor Solubility of this compound Precipitation or cloudiness in the wells of the microtiter plate, especially at higher concentrations.1. Prepare stock solutions in 100% DMSO. 2. When diluting in broth, ensure the final DMSO concentration is low (typically ≤1%) to avoid solvent toxicity to the bacteria. 3. Consider adding a non-ionic surfactant like Tween-80 (at a final concentration of 0.002%) to the broth to improve solubility. Run a control with Tween-80 alone to ensure it doesn't affect bacterial growth.
Non-Specific Binding to Plasticware MIC values are higher in standard polystyrene plates compared to literature values or results in glass tubes.1. Use low-binding microtiter plates (e.g., polypropylene or specially treated polystyrene plates). 2. Pre-coating plates with a sterile solution of bovine serum albumin (BSA) can sometimes reduce non-specific binding, though this may interfere with the assay and requires careful validation.
Inoculum Effect MIC values increase with a higher starting concentration of bacteria.1. Strictly standardize the bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final recommended concentration for the assay (e.g., 5 x 10⁵ CFU/mL for broth microdilution). 2. Perform colony counts on your inoculum to verify its concentration.
Trailing Endpoints Faint, residual growth is observed over a wide range of concentrations, making it difficult to determine the true MIC.1. Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ≥80% inhibition) compared to the positive control. 2. Read the plates at a consistent time point (e.g., 18-24 hours). 3. Spectrophotometric reading of optical density can provide a more objective measure of growth inhibition than visual inspection.
Issue 2: Suspected Bacterial Resistance
Potential Mechanism Initial Observation Recommended Experimental Approach
Efflux Pump Overexpression The bacterial strain shows a high MIC for this compound, and may also be resistant to other structurally unrelated antibiotics.1. Efflux Pump Inhibitor (EPI) Assay: Determine the MIC of this compound in the presence and absence of a known broad-spectrum EPI (e.g., Phenylalanine-Arginine β-Naphthylamide - PAβN). A significant reduction (≥4-fold) in the MIC in the presence of the EPI suggests the involvement of an efflux pump.
Biofilm Formation The strain is known to be a strong biofilm former. Inconsistent results may be obtained, especially in assays where biofilms can form on the surfaces of the microtiter plate.1. Biofilm Inhibition Assay: Quantify the ability of this compound to inhibit biofilm formation using a crystal violet staining assay. 2. Biofilm Eradication Assay: Assess the ability of this compound to eradicate pre-formed biofilms.
Enzymatic Degradation Loss of this compound activity over time when incubated with the bacterial culture.1. Co-incubation and HPLC Analysis: Incubate this compound with a dense bacterial culture. At different time points, remove aliquots, pellet the bacteria, and analyze the supernatant by HPLC to detect any modification or degradation of the parent compound.
Target Site Mutation High-level resistance that is not reversed by EPIs.1. Target Gene Sequencing: If the primary target of this compound is known or suspected (e.g., DNA gyrase), sequence the corresponding gene(s) from the resistant strain and compare it to a susceptible strain to identify potential resistance-conferring mutations.

Quantitative Data Summary

Table 1: Reported Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainGram StatusMIC Range (µg/mL)Reference
Staphylococcus aureusPositive16 - 64Fictional Data for Illustration
Escherichia coliNegative32 - 128Fictional Data for Illustration
Pseudomonas aeruginosaNegative64 - 256Fictional Data for Illustration
Enterococcus faecalisPositive8 - 32Fictional Data for Illustration

Note: The MIC values presented are for illustrative purposes and may vary depending on the specific strain and experimental conditions.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile, 96-well low-binding microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.

  • Preparation of Working Solutions: Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in a separate plate or tubes. Ensure the final DMSO concentration in the assay will not exceed 1%.

  • Inoculum Preparation: Adjust the turbidity of a fresh bacterial culture to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the 96-well plate.

  • Addition of Compound: Add 50 µL of the serially diluted this compound working solutions to the corresponding wells, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: 50 µL of inoculum + 50 µL of CAMHB with the same final DMSO concentration as the test wells.

    • Sterility Control: 100 µL of uninoculated CAMHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. Results can be read visually or by measuring the optical density at 600 nm.

Protocol 2: Efflux Pump Inhibition Assay

Objective: To investigate the involvement of efflux pumps in resistance to this compound.

Materials:

  • All materials from Protocol 1

  • Efflux Pump Inhibitor (EPI), e.g., Phenylalanine-Arginine β-Naphthylamide (PAβN)

Procedure:

  • Determine Sub-inhibitory Concentration of EPI: First, determine the MIC of the EPI alone against the test bacterium to identify a sub-inhibitory concentration (typically 1/4 or 1/2 of the MIC) that does not affect bacterial growth.

  • Perform MIC Assay with EPI: Prepare two sets of serial dilutions of this compound as described in Protocol 1.

  • To one set of dilutions, add the sub-inhibitory concentration of the EPI to the CAMHB used for preparing the working solutions and for diluting the inoculum.

  • Perform the MIC assay for both sets of dilutions (with and without the EPI) simultaneously.

  • Interpretation: A reduction in the MIC of this compound by a factor of four or more in the presence of the EPI is considered significant and suggests the involvement of an efflux pump.

Visualizations

Resistance_Mechanisms cluster_troubleshooting Troubleshooting Experimental Issues cluster_resistance Investigating Bacterial Resistance High_MIC High MIC Observed Solubility Poor Solubility High_MIC->Solubility Check for precipitation Binding Non-specific Binding High_MIC->Binding Consider plate material Inoculum Inoculum Effect High_MIC->Inoculum Standardize bacterial density Efflux Efflux Pumps High_MIC->Efflux If MIC is high after protocol optimization Biofilm Biofilm Formation High_MIC->Biofilm Enzymatic Enzymatic Degradation High_MIC->Enzymatic Target_Mutation Target Site Mutation High_MIC->Target_Mutation EPI_Assay EPI_Assay Efflux->EPI_Assay Perform EPI Assay Biofilm_Assay Biofilm_Assay Biofilm->Biofilm_Assay Perform Biofilm Assay HPLC_Analysis HPLC_Analysis Enzymatic->HPLC_Analysis Perform Co-incubation & HPLC Analysis Gene_Sequencing Gene_Sequencing Target_Mutation->Gene_Sequencing Sequence Target Gene

Caption: Logical workflow for troubleshooting high MICs of this compound.

Signaling_Pathway cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Methylgalangin This compound Membrane Cell Membrane Disruption Methylgalangin->Membrane DNA_Gyrase DNA Gyrase Methylgalangin->DNA_Gyrase Inhibition Metabolism Energy Metabolism Methylgalangin->Metabolism Inhibition Efflux Efflux Pump Methylgalangin->Efflux Expulsion Enzymatic_Deg Enzymatic Degradation Methylgalangin->Enzymatic_Deg Inactivation Bacterial_Death Bacterial Death Membrane->Bacterial_Death DNA_Gyrase->Bacterial_Death Metabolism->Bacterial_Death

Caption: Proposed antibacterial mechanisms of this compound and potential resistance pathways.

Experimental_Workflow Start Start: Observe High MIC Step1 Step 1: Optimize MIC Assay (Solubility, Binding) Start->Step1 Decision1 MIC Still High? Step1->Decision1 Step2 Step 2: Perform EPI Assay Decision1->Step2 Yes End3 Conclusion: Experimental Artifact Decision1->End3 No Decision2 MIC Reduced? Step2->Decision2 Step3 Step 3: Investigate Other Mechanisms (Biofilm, Degradation) Decision2->Step3 No End1 Conclusion: Efflux Pump Involvement Decision2->End1 Yes End2 Conclusion: Other Resistance Mechanisms Step3->End2

Caption: A stepwise experimental workflow for investigating resistance to this compound.

Technical Support Center: Minimizing Off-Target Effects of 3-O-Methylgalangin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 3-O-Methylgalangin (3OMG) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3OMG) and what is its primary known activity?

This compound is a natural flavonoid compound found in the rhizome of Alpinia officinarum.[] It is a derivative of galangin, a well-studied flavonol.[2] Its known biological activities include antibacterial properties and inhibition of pancreatic lipase.[][3][4] In cancer research, its parent compound, galangin, has been shown to suppress cell proliferation and induce apoptosis.

Q2: What are off-target effects and why are they a concern with small molecules like 3OMG?

Q3: What are the potential off-target pathways for flavonoids similar to 3OMG?

Flavonoids are known to interact with various signaling pathways, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. The parent compound of 3OMG, galangin, has been shown to activate PTEN, a negative regulator of the PI3K/Akt pathway, and induce caspase-3-mediated apoptosis. Therefore, kinases and other components of these pathways are potential off-targets for 3OMG.

Q4: How can I determine the optimal concentration of 3OMG for my experiments to minimize off-target effects?

The optimal concentration should be the lowest concentration that elicits the desired on-target effect with minimal cytotoxicity. This is typically determined by performing a dose-response curve and assessing both the desired biological endpoint and cell viability (e.g., using an MTT or similar assay). It is crucial to establish the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions.

Q5: What are essential control experiments to include when working with 3OMG?

To ensure the observed effects are specific to 3OMG's intended target, several control experiments are essential:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve 3OMG.

  • Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of 3OMG to demonstrate that the observed effects are not due to non-specific chemical properties.

  • Positive and Negative Controls: Include known activators or inhibitors of the pathway of interest to validate the assay's responsiveness.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target. If 3OMG's effect is diminished in these cells, it provides strong evidence for on-target activity.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Poor Reproducibility

Possible Cause:

  • Compound Precipitation: 3OMG, like many flavonoids, may have limited solubility in aqueous cell culture media, leading to precipitation at higher concentrations. This can cause inconsistent results and direct cell stress.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

  • Off-Target Toxicity: At high concentrations, 3OMG may be engaging multiple off-targets, leading to widespread cellular stress and apoptosis.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Steps:

  • Visually Inspect for Precipitate: Before and after adding 3OMG to the cell culture medium, carefully inspect the solution for any signs of precipitation (cloudiness or crystals).

  • Optimize Solubility: If precipitation is observed, consider the following:

    • Prepare a fresh, lower concentration stock solution of 3OMG.

    • While DMSO is common, test the solubility and cell compatibility of other solvents like ethanol.

    • Always pre-warm the cell culture medium to 37°C before adding the compound.

  • Verify Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).

  • Perform a Dose-Response Analysis: To find the optimal concentration, perform a dose-response experiment.

Issue 2: Observed Phenotype is Suspected to be an Off-Target Effect

Possible Cause:

  • The observed cellular response is not mediated by the intended molecular target of 3OMG.

Troubleshooting Workflow:

Caption: Workflow to validate on-target effects and identify off-targets.

Detailed Steps:

  • Confirm Direct Target Engagement:

    • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of 3OMG to its intended target in intact cells by measuring changes in the protein's thermal stability. An increase in the target's melting temperature in the presence of 3OMG indicates direct binding.

  • Genetically Validate the On-Target Effect:

    • CRISPR-Cas9 or siRNA: Knock down or knock out the intended target gene. If the phenotype observed with 3OMG treatment is diminished or absent in the knockdown/knockout cells, it strongly suggests the effect is on-target.

  • Identify Potential Off-Targets:

    • Kinase Profiling: Screen 3OMG against a panel of kinases to identify potential off-target interactions.

    • Affinity Chromatography/Mass Spectrometry: Use 3OMG as bait to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

Objective: To determine the concentration of 3OMG that inhibits cell viability by 50%.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound (3OMG) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of 3OMG in complete medium from the stock solution (e.g., ranging from 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same final DMSO concentration as the highest 3OMG concentration).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 3OMG.

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Shake the plate for 15 minutes to dissolve the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the 3OMG concentration and use non-linear regression to determine the IC50 value.

Parameter Recommendation
Cell Seeding Density 5,000 - 10,000 cells/well
3OMG Concentration Range 0.1 µM - 100 µM (initial range)
Incubation Time 24, 48, and 72 hours
MTT Incubation 2-4 hours
Absorbance Wavelength 570 nm
Protocol 2: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Objective: To assess the effect of 3OMG on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of 3OMG (and controls) for the specified time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Antibody Target Expected Change with Inhibition
Phospho-Akt (Ser473/Thr308) Decrease
Total Akt No change
Phospho-mTOR (Ser2448) Decrease
Total mTOR No change
Phospho-S6K (Thr389) Decrease
Total S6K No change
β-actin (Loading Control) No change

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation Galangin Galangin (Parent Compound) Galangin->PTEN Activates ThreeOMG This compound (Potential Modulator) ThreeOMG->PI3K Potential Inhibition? ThreeOMG->Akt Potential Inhibition?

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by 3OMG.

References

troubleshooting inconsistent results in 3-O-Methylgalangin bioactivity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioactivity assays involving 3-O-Methylgalangin.

Troubleshooting Guide

Inconsistent results in bioactivity assays can stem from a variety of factors, from the inherent properties of the compound to the specifics of the experimental setup. This guide addresses common issues encountered when working with this compound.

Table 1: Troubleshooting Inconsistent Results in this compound Bioactivity Assays

IssueProbable Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent Cell Seeding: Uneven distribution of cells across the plate.- Ensure a homogenous single-cell suspension before seeding.- Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even settling.
Edge Effects: Increased evaporation in the outer wells of the microplate.- Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.
Compound Precipitation: Poor solubility of this compound in the final assay volume.- Prepare stock solutions in 100% DMSO.[1] Sonication may be required for complete dissolution.[1]- Ensure the final DMSO concentration in the culture medium is consistent across all wells and ideally below 0.5% to avoid solvent-induced toxicity.
Low or no apparent bioactivity Compound Instability: Degradation of this compound in the culture medium over time.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Minimize the exposure of the compound to light.
Sub-optimal Cell Health: Cells are not in the logarithmic growth phase or have a high passage number.- Use cells with a low passage number and ensure they are healthy and actively dividing at the time of the experiment.
Incorrect Assay Endpoint: The selected time point for measuring bioactivity is not optimal.- Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.
High background signal in colorimetric/fluorometric assays Assay Interference by this compound: As a flavonoid, it may act as a Pan-Assay Interference Compound (PAINS).[2]- Include a "compound-only" control (media + this compound, no cells) to measure any direct interaction with the assay reagents.
Autofluorescence: Flavonoids can exhibit intrinsic fluorescence, typically in the green to yellow-orange spectrum.[3][4]- For fluorescence-based assays, measure the fluorescence of wells containing cells treated with this compound without the fluorescent probe to determine its autofluorescence.- If autofluorescence is high, consider using a different fluorescent probe with a distinct emission spectrum or a non-fluorescent detection method.
Media Components: Phenol red in culture media can interfere with colorimetric and fluorescent readings.- Use phenol red-free media for the duration of the assay.
Unexpected increase in signal at high concentrations (e.g., in MTT assays) Direct Reduction of Assay Reagent: Flavonoids can have antioxidant or pro-oxidant properties that may directly reduce the assay substrate (e.g., MTT to formazan).- Run a cell-free assay with this compound and the assay reagent to check for direct reduction.- If direct reduction is observed, consider using an alternative viability assay that measures a different cellular parameter (e.g., ATP content or membrane integrity).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in DMSO at a concentration of 12.5 mg/mL (43.97 mM); sonication may be required for complete dissolution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: Can this compound interfere with my assay readings?

A2: Yes, as a flavonoid, this compound has the potential to interfere with bioassays. Flavonoids can act as Pan-Assay Interference Compounds (PAINS), which may lead to false-positive results through mechanisms such as redox cycling. It is also important to consider that flavonoids can exhibit autofluorescence, which can interfere with fluorescence-based assays. Always include appropriate controls, such as a "compound-only" blank, to assess for potential interference.

Q3: I am observing inconsistent results in my MTT assay. What could be the cause?

A3: Inconsistent MTT assay results can arise from several factors. High variability between replicates can be due to uneven cell seeding or edge effects. An unexpected increase in signal at high concentrations of this compound could be due to the direct reduction of the MTT reagent by the compound itself. It is also important to ensure that the formazan crystals are fully solubilized before reading the absorbance.

Q4: What signaling pathways are known to be modulated by this compound?

A4: While direct studies on this compound are limited, research on its parent compound, galangin, has shown modulation of key signaling pathways involved in cancer. Galangin has been reported to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins. Furthermore, galangin has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and survival. Flavonoids as a class are also well-known inhibitors of the NF-κB signaling pathway, a key regulator of inflammation. It is plausible that this compound may exert its bioactivity through similar mechanisms, but this requires experimental verification.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard procedures for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the MTT incubation, carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of Signaling Proteins

This protocol outlines the general steps for analyzing the effect of this compound on the expression or phosphorylation of key signaling proteins.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-p65, p-ERK, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the appropriate time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioactivity Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep This compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment viability_assay Viability Assay (e.g., MTT) treatment->viability_assay protein_analysis Protein Analysis (e.g., Western Blot) treatment->protein_analysis data_acquisition Data Acquisition viability_assay->data_acquisition protein_analysis->data_acquisition interpretation Interpretation data_acquisition->interpretation

Caption: General experimental workflow for assessing the bioactivity of this compound.

signaling_pathways cluster_flavonoids Flavonoids (e.g., Galangin) cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Pathway flavonoid Galangin/ This compound (Hypothesized) IKK IKK flavonoid->IKK Inhibits MAPKKK MAPKKK flavonoid->MAPKKK Modulates Bcl2 Bcl-2 family flavonoid->Bcl2 Modulates Caspases Caspases flavonoid->Caspases Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Activates IkappaB->NFkB Inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Inflammation Inflammation NFkB_nuc->Inflammation Promotes MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Proliferation Proliferation/ Apoptosis MAPK->Proliferation MAPK->Caspases Bcl2->Caspases CellDeath Apoptosis Caspases->CellDeath

Caption: Potential signaling pathways modulated by Galangin and hypothesized for this compound.

References

purification of 3-O-Methylgalangin from complex natural extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-O-Methylgalangin from complex natural extracts, primarily from Alpinia officinarum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it commonly isolated?

A1: this compound is a natural flavonoid compound, specifically a 3-O-methylated flavonol. It is most commonly isolated from the rhizome of Alpinia officinarum, also known as lesser galangal.[1][2] This compound is of interest due to its various biological activities, including antibacterial and potential anticancer properties.

Q2: What are the general steps for purifying this compound from a natural extract?

A2: The general workflow for purifying this compound involves:

  • Extraction: Obtaining a crude extract from the plant material using a suitable solvent.

  • Solvent Partitioning: A preliminary purification step to separate compounds based on their polarity.

  • Column Chromatography: The primary method for separating this compound from other compounds in the crude extract. This may involve multiple types of chromatography.

  • Recrystallization: A final purification step to obtain high-purity crystalline this compound.

  • Purity Analysis: Assessing the purity of the final product, typically using High-Performance Liquid Chromatography (HPLC).

Q3: What are the key physical and chemical properties of this compound relevant to its purification?

A3: Understanding the properties of this compound is crucial for its successful purification.

PropertyValue/InformationImplication for Purification
Molecular Formula C₁₆H₁₂O₅-
Molecular Weight 284.26 g/mol -
Solubility Soluble in DMSO (12.5 mg/mL with sonication).[2] Generally soluble in moderately polar organic solvents like methanol, ethanol, and ethyl acetate.Guides solvent selection for extraction, chromatography, and recrystallization. The need for sonication in DMSO suggests it may not be freely soluble.
Stability Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month, protected from light.[2]Indicates that the compound is sensitive to light and temperature, so purification steps should be carried out under controlled conditions.

Q4: Which analytical technique is most suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for determining the purity of this compound. A reversed-phase C18 column is typically used, and detection is often performed at a wavelength where flavonoids absorb strongly, such as around 360 nm.

Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Troubleshooting Step
Inefficient Extraction Solvent The choice of solvent significantly impacts the extraction yield. Ethanol is a common and effective solvent for extracting flavonoids. A comparative study on Matthiola ovatifolia showed that ethanolic extracts prepared using microwave-assisted extraction yielded the highest total flavonoid content.[3] For Alpinia officinarum, methanol has also been used effectively.
Incomplete Extraction The extraction time and temperature may not be optimal. For total flavonoids from Alpinia officinarum, optimal conditions were found to be 40% ethanol at 70°C for 3 hours. Increasing the solid-to-liquid ratio can also enhance extraction.
Degradation during Extraction Flavonoids can be sensitive to high temperatures and prolonged extraction times. Consider using advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction, which can reduce extraction time and temperature.
Problem 2: Co-elution of Impurities with this compound during Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the mobile phase may not be optimal for separating this compound from closely related flavonoids like galangin or kaempferide, which are also present in Alpinia officinarum. Try adjusting the solvent gradient or using a different solvent system. For normal-phase silica gel chromatography, a gradient of petroleum ether-ethyl acetate can be effective.
Poor Column Packing Unevenly packed columns can lead to band broadening and poor separation. Ensure the column is packed uniformly without any air bubbles or gaps.
Column Overload Loading too much sample onto the column can result in poor separation. Reduce the amount of crude extract loaded onto the column.
Similar Polarity of Compounds If impurities have very similar polarity to this compound, consider using a different stationary phase. For instance, if you are using silica gel (normal-phase), try a reversed-phase C18 column or Sephadex LH-20, which separates based on a combination of size exclusion and adsorption.
Problem 3: Difficulty in Recrystallizing this compound
Possible Cause Troubleshooting Step
Incorrect Solvent Choice An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For flavonoids, common recrystallization solvents include ethanol, methanol, or mixtures like ethanol-water or acetone-hexane. Methanol has been reported for recrystallizing galangin to high purity.
Solution is Not Saturated If the solution is not saturated at the higher temperature, crystals will not form upon cooling. Slowly evaporate some of the solvent to increase the concentration.
Supersaturated Solution/Oiling Out If the solution cools too quickly or is too concentrated, the compound may come out of solution as an oil rather than crystals. To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Presence of Impurities High levels of impurities can inhibit crystal formation. If recrystallization fails, it may be necessary to repeat the column chromatography step to further purify the compound.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of this compound

This protocol is a synthesized method based on common practices for flavonoid isolation from Alpinia officinarum.

  • Extraction:

    • Air-dry and powder the rhizomes of Alpinia officinarum.

    • Extract the powder with methanol or 70% ethanol using sonication or a Soxhlet apparatus.

    • Concentrate the extract under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate. This compound is expected to be enriched in the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness.

Protocol 2: Column Chromatography for this compound Purification

This protocol outlines a multi-step chromatographic purification.

  • Silica Gel Column Chromatography (Normal-Phase):

    • Pack a glass column with silica gel.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, pack a column with Sephadex LH-20 and equilibrate with methanol.

    • Load the combined fractions from the silica gel column.

    • Elute with methanol and collect fractions.

    • Monitor fractions by TLC and combine those containing the pure compound.

Protocol 3: Recrystallization of this compound
  • Dissolve the purified this compound from the chromatography step in a minimal amount of hot methanol or an ethanol-water mixture.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 4: HPLC Analysis for Purity Assessment

This is a general method for the analysis of flavonoids.

  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in acetonitrile (Solvent B).

  • Gradient: A typical gradient might be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-50 min, 50-90% B.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV at 350-360 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow start Dried Alpinia officinarum Rhizome Powder extraction Extraction (Methanol or Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, DCM, Ethyl Acetate) crude_extract->partitioning etoh_fraction Ethyl Acetate Fraction partitioning->etoh_fraction silica_gel Silica Gel Column Chromatography (Petroleum Ether-EtOAc Gradient) etoh_fraction->silica_gel semi_pure Semi-pure this compound silica_gel->semi_pure sephadex Sephadex LH-20 Column (Methanol Elution) semi_pure->sephadex pure_fraction Pure this compound Fraction sephadex->pure_fraction recrystallization Recrystallization (Methanol or Ethanol/Water) pure_fraction->recrystallization pure_compound Pure this compound Crystals recrystallization->pure_compound hplc Purity Analysis (HPLC) pure_compound->hplc final_product Final Product (>98% Purity) hplc->final_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Low Purity after Column Chromatography check_tlc Review TLC results: Clear separation of spots? start->check_tlc no_sep No, spots are overlapping or streaking check_tlc->no_sep Poor Separation yes_sep Yes, spots are well-separated check_tlc->yes_sep Good Separation sub_no_sep Optimize Mobile Phase (Adjust polarity, try new solvents) no_sep->sub_no_sep sub_yes_sep Check for Column Overloading (Reduce sample amount) yes_sep->sub_yes_sep change_stationary Change Stationary Phase (e.g., RP-C18 or Sephadex) sub_no_sep->change_stationary If still no separation re_run Re-run Column with Optimized Conditions change_stationary->re_run check_packing Inspect Column Packing (Ensure uniformity, no channels) sub_yes_sep->check_packing check_packing->re_run

Caption: Troubleshooting co-elution in column chromatography.

References

degradation pathways of 3-O-Methylgalangin under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-O-Methylgalangin (3-MG) under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound, also known as galangin 3-methyl ether, is a natural flavonoid compound found in plants such as Alpinia officinarum.[1] It belongs to the flavonol class of flavonoids.[2] Understanding its stability is crucial for drug development as degradation can impact the safety, efficacy, and shelf-life of a potential therapeutic agent. Forced degradation studies are essential to identify potential degradants, establish degradation pathways, and develop stability-indicating analytical methods, which are regulatory requirements for new drug substances.[3][4][5]

Q2: What are the primary expected degradation pathways for this compound under experimental stress conditions?

A2: While specific studies on the forced degradation of this compound are limited, its degradation pathways can be predicted based on the known behavior of its parent compound, galangin, and other flavonoids. The primary pathways are likely to include:

  • Hydrolysis: Cleavage of the 3-O-methyl ether bond under acidic or basic conditions to yield its parent compound, galangin.

  • C-Ring Fission: Like other flavonols, 3-MG is susceptible to the opening of its central heterocyclic C-ring, especially under thermal or strong hydrolytic stress. This typically leads to the formation of simpler phenolic and benzoic acid derivatives.

  • Oxidation: While 3-MG lacks the highly susceptible catechol group on the B-ring that is common in other flavonoids like quercetin, oxidative degradation can still occur, potentially leading to the formation of quinone-like structures and subsequent ring opening.

Q3: My this compound sample shows very little degradation under thermal stress. Is this an expected result?

A3: Yes, this is an expected result. The parent compound, galangin, which lacks any hydroxyl groups on its B-ring, has been shown to be highly stable in boiling water, with less than 10% degradation after 3 hours of heating. Studies on other flavonoids have demonstrated that the absence of B-ring hydroxylation significantly increases thermal stability. Since this compound shares this structural feature, it is predicted to be similarly thermostable. Significant degradation would likely require more extreme conditions than those used for more labile compounds.

Q4: What is a suitable analytical method to monitor the degradation of this compound and identify its degradants?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. An HPLC system coupled with a photodiode-array (PDA) detector can separate this compound from its degradation products and provide preliminary peak purity analysis. For structural elucidation of the unknown degradants, coupling the HPLC to a Mass Spectrometry (MS) detector (LC-MS) is essential for obtaining molecular weight and fragmentation data. For definitive structural confirmation of isolated degradants, Nuclear Magnetic Resonance (NMR) spectroscopy would be required.

Troubleshooting Guide

Issue: No degradation is observed after subjecting this compound to initial stress conditions.

  • Possible Cause: As a structurally stable molecule, the initial stress conditions may be too mild.

  • Solution: The International Council for Harmonisation (ICH) guidelines suggest that if no degradation is observed under initial stress conditions, the study can be terminated, as this indicates the molecule's stability. However, to ensure the stability-indicating nature of your analytical method, you may need to apply more extreme conditions. Consider increasing the temperature (e.g., from 60°C to 80°C), extending the exposure time, or using higher concentrations of acid, base, or oxidizing agent.

Issue: My sample degraded almost completely after exposure to basic conditions.

  • Possible Cause: Flavonoids are often susceptible to rapid degradation in basic solutions. The initial conditions (e.g., 0.1 M NaOH at 60°C) may have been too harsh.

  • Solution: Reduce the severity of the stress. You can try lowering the concentration of the base (e.g., to 0.01 M NaOH), reducing the temperature (e.g., to room temperature or 40°C), and/or shortening the exposure time, taking samples at earlier time points (e.g., 2, 5, 8 hours). The goal is to achieve partial degradation (typically 5-20%) to adequately observe the primary degradation products.

Issue: I see many new, small peaks in my chromatogram after oxidative stress, making the degradation pathway difficult to interpret.

  • Possible Cause: Over-stressing the molecule can lead to the formation of secondary degradation products, which are breakdown products of the initial primary degradants. This complicates the analysis of the initial degradation pathway.

  • Solution: Reduce the intensity of the oxidative stress. Use a lower concentration of hydrogen peroxide (e.g., start with 3% H₂O₂) or decrease the reaction time and temperature. Analyzing samples at very early time points can help distinguish primary degradants from secondary ones.

Experimental Protocols & Data

Recommended Conditions for Forced Degradation Studies

Forced degradation studies should be designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API). The following table summarizes typical starting conditions as recommended by regulatory guidelines and found in scientific literature.

Degradation TypeExperimental ConditionsStorage TemperatureSampling Time Points
Acid Hydrolysis 0.1 M HCl60°C1, 3, 5 days
Base Hydrolysis 0.1 M NaOH60°C1, 3, 5 days
Neutral Hydrolysis Deionized Water60°C1, 3, 5 days
Oxidation 3% H₂O₂25°C (Room Temp)1, 3, 5 days
Thermal Solid-state API in oven80°C / 75% RH1, 3, 5 days
Photolytic Solid-state or solution API in photostability chamberN/A1x ICH exposure, 3x ICH exposure

Note: These are starting points. Conditions should be adjusted based on the observed stability of this compound.

Visualizations

Logical Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study, from initial setup to final analysis.

G cluster_0 Phase 1: Preparation & Stressing cluster_1 Phase 2: Analysis cluster_2 Phase 3: Identification & Elucidation cluster_3 Phase 4: Pathway Mapping prep Prepare 3-MG Stock Solutions & Solid Samples stress Expose Samples to Stress Conditions (Acid, Base, H2O2, Heat, Light) prep->stress control Prepare Control Samples (Unstressed, Blanks) prep->control sampling Collect Samples at Defined Time Points stress->sampling analysis Analyze via Stability-Indicating HPLC-PDA Method control->analysis sampling->analysis peak_id Identify & Quantify Degradants analysis->peak_id lcms Characterize Degradants using LC-MS/MS peak_id->lcms nmr Isolate & Perform NMR for Definitive Structure lcms->nmr If needed pathway Propose Degradation Pathways lcms->pathway

Caption: Workflow for a this compound forced degradation study.

Proposed Degradation Pathways of this compound

This diagram shows the predicted major degradation pathways for this compound based on its chemical structure and known reactions of similar flavonols.

G A This compound B Galangin A->B Hydrolysis (Acid/Base) Demethylation C Chalcone Intermediate B->C C-Ring Fission (Thermal/Hydrolytic Stress) D Phloroglucinol (from A-Ring) C->D Further Degradation E Benzoic Acid (from B-Ring) C->E Further Degradation

Caption: Predicted degradation pathways for this compound.

References

selecting appropriate vehicle for 3-O-Methylgalangin delivery in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 3-O-Methylgalangin (3-OMG) in vivo. The information is designed to address specific challenges related to vehicle selection, formulation, and administration to ensure successful and reproducible experimental outcomes.

Troubleshooting Guides

Issue: Poor Solubility of this compound in Aqueous Solutions

Question: My this compound (3-OMG) is not dissolving in my aqueous vehicle for in vivo administration. What can I do?

Answer:

This compound, like many flavonoids, has poor water solubility. To overcome this, a multi-step approach is often necessary.

  • Initial Solubilization: 3-OMG is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to first prepare a concentrated stock solution of 3-OMG in 100% DMSO. Sonication can aid in dissolution.[1]

  • Vehicle Selection: For in vivo administration, the DMSO stock solution must be diluted into a biocompatible vehicle. Common choices include:

    • Corn oil: A mixture of DMSO and corn oil is a frequently used vehicle for hydrophobic compounds.[2]

    • Saline/PBS with co-solvents: A combination of DMSO with polyethylene glycol (PEG) and/or Tween 80 in saline or phosphate-buffered saline (PBS) can improve solubility and stability in an aqueous environment.

  • Precipitation upon Dilution: If precipitation occurs when diluting the DMSO stock into an aqueous-based vehicle, try the following:

    • Increase the proportion of co-solvents (e.g., PEG, Tween 80).

    • Gently warm the vehicle before adding the DMSO stock.

    • Prepare the final formulation immediately before administration to minimize the time for precipitation to occur.

Issue: Low Bioavailability and Rapid Metabolism

Question: I am observing a weaker than expected in vivo effect of 3-OMG. How can I improve its bioavailability?

Answer:

Flavonoids are known for their extensive first-pass metabolism, which can significantly reduce systemic exposure.[3][4] While specific pharmacokinetic data for 3-OMG is limited, the parent compound, galangin, undergoes significant glucuronidation and sulfation.

  • Route of Administration: The route of administration has a significant impact on systemic exposure. Intravenous (i.v.) administration will bypass first-pass metabolism in the gut and liver, leading to higher initial plasma concentrations compared to oral (p.o.) gavage.

  • Advanced Formulations: To improve oral bioavailability, consider more advanced formulation strategies:

    • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

    • Nanoparticles, Liposomes, and Solid Lipid Carriers: These delivery systems can protect the compound from degradation and improve absorption.

  • Metabolic Enzyme Inhibitors: Co-administration with inhibitors of phase II metabolic enzymes could potentially increase the bioavailability of 3-OMG, but this approach requires careful validation to avoid off-target effects.

Issue: Vehicle-Related Toxicity or Adverse Effects

Question: The animals in my control group, receiving only the vehicle, are showing signs of distress. What could be the cause and how can I mitigate it?

Answer:

Vehicle-related toxicity is a critical consideration in in vivo studies.

  • DMSO Concentration: High concentrations of DMSO can be toxic. It is generally recommended to keep the final concentration of DMSO in the administered formulation below 10%, and ideally below 5%.

  • Co-solvent Effects: Co-solvents like PEG and Tween 80 can also cause adverse effects at high concentrations. Refer to established toxicology data for the specific animal model and administration route to determine safe concentration limits.

  • Vehicle Purity: Ensure that all vehicle components are of high purity and suitable for in vivo use.

  • Pilot Studies: Always conduct a pilot study with a small group of animals to assess the tolerability of the chosen vehicle before proceeding with the main experiment.

Frequently Asked Questions (FAQs)

What is a good starting vehicle for oral administration of this compound?

A common and effective starting vehicle for oral administration of hydrophobic compounds like 3-OMG is a formulation of DMSO and corn oil. A recommended protocol is to first dissolve the 3-OMG in a small volume of DMSO to create a stock solution, and then dilute this stock in corn oil to the final desired concentration.

What is a suitable vehicle for intravenous injection of this compound?

For intravenous administration, a vehicle that is miscible with blood is essential. A common choice is a mixture of DMSO, PEG400, and saline. A typical formulation might consist of 5-10% DMSO, 30-40% PEG400, and the remainder as sterile saline. The final solution should be clear and free of any precipitate. It is crucial to administer the formulation slowly to avoid acute toxicity.

How should I store my this compound stock solution?

Stock solutions of 3-OMG in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to protect the solution from light. For continuous dosing studies, fresh preparations are recommended if the storage period exceeds one month at -20°C or six months at -80°C.

Can I use gelatin as a delivery vehicle?

Gelatin can be used as a delivery vehicle for the controlled release of bioactive molecules. Gelatin-based carriers can be fabricated into various forms, and their degradation rate can be controlled by the crosslinking density, which in turn influences the release rate of the encapsulated compound. This could be a viable option for sustained delivery of 3-OMG.

Quantitative Data Summary

ParameterVehicle/SolventValueReference
Solubility DMSO≥ 25 mg/mL (87.95 mM)
Stock Solution Example DMSO12.5 mg/mL
Oral Formulation Example 10% DMSO in Corn Oil1.25 mg/mL

Experimental Protocols

Preparation of this compound in DMSO/Corn Oil for Oral Gavage

This protocol is adapted from information provided for similar natural flavonoid compounds.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Corn oil, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder.

    • In a sterile tube, add the appropriate volume of DMSO to achieve a stock concentration of, for example, 12.5 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution.

  • Prepare Final Dosing Solution:

    • For a final concentration of 1.25 mg/mL, add 100 µL of the 12.5 mg/mL DMSO stock solution to 900 µL of sterile corn oil.

    • Vortex the mixture vigorously to ensure a uniform suspension.

    • Visually inspect the solution for any precipitation. If precipitation is observed, gentle warming may help, but the solution should be used immediately.

  • Administration:

    • Administer the final solution to the animals via oral gavage at the desired dosage.

    • Prepare the final dosing solution fresh each day of the experiment.

Visualizations

experimental_workflow Experimental Workflow for Vehicle Selection cluster_prep Preparation cluster_vehicle Vehicle Formulation cluster_qc Quality Control cluster_admin Administration A Determine required 3-OMG dose and administration route B Prepare concentrated stock solution in 100% DMSO A->B C Select biocompatible vehicle (e.g., Corn Oil for p.o., Saline/PEG for i.v.) B->C D Dilute DMSO stock into vehicle to final concentration C->D E Check for precipitation D->E F Precipitate observed? E->F G Optimize vehicle (e.g., add co-solvents, warm) F->G Yes H Conduct pilot tolerability study with vehicle control F->H No G->D I Proceed with in vivo experiment H->I PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_input Upstream Signals cluster_pathway Core Pathway cluster_output Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTORC1->Proliferation Growth Cell Growth mTORC1->Growth mTORC2 mTORC2 mTORC2->Akt Flavonoids Flavonoids (e.g., 3-OMG) Flavonoids->PI3K inhibits Flavonoids->Akt inhibits Flavonoids->mTORC1 inhibits

References

Technical Support Center: Enhancing the Bioavailability of 3-O-Methylgalangin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-O-Methylgalangin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of this promising natural flavonoid. Due to the limited availability of direct research on this compound formulations, this guide leverages data and protocols for its parent compound, galangin, which is expected to have similar physicochemical and biological properties.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenge is its low aqueous solubility, which is a common characteristic of many flavonoids. Poor solubility leads to a low dissolution rate in the gastrointestinal tract, limiting its absorption and overall oral bioavailability. This means that even at high doses, the concentration of this compound reaching the systemic circulation may be insufficient to exert its full therapeutic effects.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies have proven effective for improving the bioavailability of poorly soluble flavonoids and are applicable to this compound. These include:

  • Nanoformulations: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can increase its surface area, improve solubility, and enhance absorption.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its wettability and dissolution rate.

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can form fine oil-in-water microemulsions in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs like this compound.

  • Phytosomes: Complexing this compound with phospholipids to form phytosomes can improve its lipid solubility and ability to cross biological membranes.

Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?

A3: Currently, there are no commercially available pharmaceutical formulations of this compound with specifically enhanced bioavailability. The compound is primarily available for research purposes.

Troubleshooting Guides

Issue 1: Low and Variable In Vivo Efficacy

Symptom: Inconsistent or lower-than-expected therapeutic outcomes in animal models despite administering a seemingly adequate dose of this compound.

Possible Cause: Poor and variable oral absorption of the compound.

Troubleshooting Steps:

  • Characterize Physicochemical Properties: Confirm the solubility of your this compound batch in relevant physiological buffers (e.g., simulated gastric and intestinal fluids).

  • Consider Formulation Strategies: If solubility is low, consider formulating the compound using one of the methods described in the FAQs (nanoformulations, solid dispersions, SMEDDS, or phytosomes).

  • Conduct a Pilot Pharmacokinetic Study: Before large-scale efficacy studies, perform a small pilot pharmacokinetic study to determine the plasma concentration-time profile of your chosen formulation. This will help you understand the extent and rate of absorption.

Issue 2: Difficulty in Preparing a Stable Nanoformulation

Symptom: Aggregation, precipitation, or inconsistent particle size during the preparation of this compound nanoparticles.

Possible Cause: Incompatible polymer/lipid, inappropriate solvent, or suboptimal process parameters.

Troubleshooting Steps:

  • Screen Excipients: Test the solubility of this compound in a variety of polymers, lipids, and organic solvents to find the most compatible system.

  • Optimize Formulation Parameters: Systematically vary the drug-to-carrier ratio, surfactant concentration, and other formulation components.

  • Optimize Process Parameters: Adjust parameters such as sonication time, homogenization speed, and evaporation rate to achieve the desired particle size and stability.

  • Characterize the Formulation: Use techniques like Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI), and Zeta Potential for surface charge to assess the quality of your nanoformulation.

Quantitative Data on Bioavailability Enhancement (Galangin as a Proxy)

The following tables summarize pharmacokinetic data from studies on galangin, the parent compound of this compound, demonstrating the potential for bioavailability enhancement.

Table 1: Pharmacokinetic Parameters of Galangin after Oral Administration of a Nanoformulation in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Free Galangin285.4 ± 45.70.5 ± 0.1782.6 ± 152.8100
Galangin Nanoparticles562.8 ± 98.21.0 ± 0.22154.3 ± 345.1275.2

Data adapted from a study on galangin-loaded nanoparticles. The increased Cmax and AUC indicate enhanced absorption and overall bioavailability of the nanoformulation compared to the free drug.[1][2]

Table 2: Pharmacokinetic Parameters of Galangin after Oral Administration of a Self-Microemulsifying Drug Delivery System (SMEDDS) in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Free Galangin312.5 ± 51.90.48 ± 0.09815.7 ± 163.4100
Galangin-SMEDDS1248.6 ± 215.30.25 ± 0.054521.8 ± 789.2554.4

Data adapted from a study on a galangin-SMEDDS formulation. The significantly higher Cmax and AUC demonstrate a substantial improvement in the oral bioavailability of galangin when delivered as a SMEDDS.[3][4]

Experimental Protocols

Protocol 1: Preparation of Galangin-Loaded Polymeric Nanoparticles

This protocol is based on the nanoprecipitation method for encapsulating galangin in a polymeric matrix.

Materials:

  • Galangin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (1% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of galangin and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

  • Solvent Evaporation: Continue stirring for several hours to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.

Protocol 2: Preparation of Galangin Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol describes the formulation of a SMEDDS for enhanced oral delivery of galangin.

Materials:

  • Galangin

  • Oil phase (e.g., Ethyl oleate)

  • Surfactant (e.g., Cremophor CO 40)

  • Co-surfactant (e.g., PEG-400)

Procedure:

  • Screening of Excipients: Determine the solubility of galangin in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagrams: Titrate mixtures of the selected oil, surfactant, and co-surfactant with water to identify the microemulsion region.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio and mix them thoroughly.

  • Drug Loading: Add the required amount of galangin to the mixture and stir until it is completely dissolved.

  • Characterization: Evaluate the prepared SMEDDS for self-emulsification time, droplet size, and drug content.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Flavonoids, including this compound, are known to interact with various intracellular signaling pathways, contributing to their therapeutic effects. The following diagrams illustrate the potential points of interaction within the PI3K/Akt and MAPK signaling cascades.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Cell_Survival Cell Survival, Proliferation, Inhibition of Apoptosis mTOR->Cell_Survival Flavonoid This compound Flavonoid->PI3K Inhibition Flavonoid->Akt Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Flavonoid This compound Flavonoid->Raf Inhibition Flavonoid->MEK Inhibition

Caption: MAPK signaling cascade and potential points of flavonoid interaction.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for developing and evaluating a formulation to enhance the bioavailability of this compound.

Bioavailability_Enhancement_Workflow cluster_0 Formulation Development cluster_1 In Vivo Evaluation Formulation Formulation of this compound (e.g., Nanoparticles, SMEDDS) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization InVitro_Release In Vitro Drug Release Study Characterization->InVitro_Release Animal_Study Oral Administration to Animal Model InVitro_Release->Animal_Study Optimized Formulation Blood_Sampling Blood Sample Collection at Timed Intervals Animal_Study->Blood_Sampling Analysis Quantification of this compound in Plasma (e.g., HPLC, LC-MS/MS) Blood_Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Analysis->PK_Analysis

Caption: Experimental workflow for enhancing and evaluating bioavailability.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of 3-O-Methylgalangin and Galangin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents. Flavonoids, a class of natural compounds, have garnered significant attention for their diverse pharmacological properties, including their potential as antimicrobials. Among these, galangin and its methylated derivative, 3-O-Methylgalangin, both found in plants such as Alpinia officinarum, have demonstrated antibacterial capabilities. This guide provides an objective comparative analysis of the antibacterial activity of these two compounds, supported by experimental data, to aid researchers in the field of infectious diseases and drug development.

Data Presentation: Antibacterial Activity

The available data indicates that galangin generally exhibits more potent antibacterial activity than this compound. This is attributed to the presence of a free hydroxyl group at the 3-position of the C ring in galangin's structure, which is methylated in this compound. Methylation of active hydroxyl groups in flavonoids has been observed to decrease their antibacterial efficacy.[1]

CompoundBacterial StrainMIC (µg/mL)Reference
GalanginStaphylococcus aureus (ATCC25293, N315, and Mu50)32[2][3]
GalanginStaphylococcus aureus (4-quinolone resistant strains)~50[4]
This compoundPseudomonas aeruginosaInhibitory effects noted, specific MIC not reported[5]

MIC: Minimum Inhibitory Concentration

Structure-Activity Relationship

The antibacterial activity of flavonoids is closely linked to their chemical structure. For galangin and its derivatives, the following structural features are noteworthy:

  • Hydroxyl Groups: The number and position of hydroxyl groups are crucial for activity. Galangin possesses three hydroxyl groups.

  • Methylation: The methylation of the hydroxyl group at the 3-position to form this compound leads to a reduction in antibacterial activity. This suggests that the 3-OH group is a key pharmacophore.

  • B Ring Substitution: The absence of substitutions on the B ring appears to be important for the antibacterial action of galangin and related flavones.

Mechanisms of Action

Flavonoids exert their antibacterial effects through various mechanisms, often involving multiple targets within the bacterial cell.

Galangin:

  • Inhibition of Murein Hydrolase: Galangin has been shown to inhibit the activity of murein hydrolases in vancomycin-intermediate Staphylococcus aureus (VISA). This inhibition disrupts bacterial cell wall turnover and separation, leading to bacteriostatic effects.

  • Inhibition of Topoisomerase IV: The antibacterial mechanism of galangin against Staphylococcus aureus may also involve the inhibition of the topoisomerase IV enzyme, which is essential for DNA replication and decatenation of daughter chromosomes.

  • Cytoplasmic Membrane Damage: Some studies suggest that galangin can cause damage to the bacterial cytoplasmic membrane.

This compound: While specific mechanistic studies on this compound are less common, it is presumed to share some of the general antibacterial mechanisms of flavonoids, which include:

  • Inhibition of nucleic acid synthesis.

  • Disruption of cytoplasmic membrane function.

  • Inhibition of energy metabolism.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Test compounds (Galangin, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Resazurin solution (as a growth indicator, optional)

  • Microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of galangin and this compound in an appropriate solvent.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in broth to achieve a range of desired concentrations.

  • Inoculation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard and dilute it further to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a growth indicator like resazurin can be added, where a color change indicates bacterial growth.

Bacterial Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the bacterial cell membrane, leading to the leakage of intracellular components.

Materials:

  • Bacterial culture

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then harvest the cells by centrifugation and wash with PBS.

  • Treatment: Resuspend the bacterial pellet in PBS containing different concentrations of the test compounds (e.g., 1/2 x MIC, 1 x MIC, 2 x MIC). A control group with no compound is also prepared.

  • Incubation: Incubate the bacterial suspensions at 37°C for a specific period (e.g., 2 hours).

  • Measurement of Leakage: Centrifuge the suspensions to pellet the bacteria. Measure the absorbance of the supernatant at 260 nm (for nucleic acids) and 280 nm (for proteins). An increase in absorbance compared to the control indicates membrane damage.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compounds Prepare Stock Solutions (Galangin & this compound) start->prep_compounds prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria serial_dilution Perform Serial Dilutions in 96-well plate prep_compounds->serial_dilution inoculate Inoculate wells with bacteria prep_bacteria->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Signaling_Pathway_Galangin cluster_targets Bacterial Cellular Targets cluster_effects Resulting Effects Galangin Galangin Murein_Hydrolase Murein Hydrolase Galangin->Murein_Hydrolase Inhibits Topoisomerase_IV Topoisomerase IV Galangin->Topoisomerase_IV Inhibits Cell_Wall_Disruption Inhibition of Cell Wall Turnover & Separation Murein_Hydrolase->Cell_Wall_Disruption DNA_Replication_Inhibition Inhibition of DNA Replication & Decatenation Topoisomerase_IV->DNA_Replication_Inhibition Bacteriostasis Bacteriostasis/ Bacterial Cell Death Cell_Wall_Disruption->Bacteriostasis DNA_Replication_Inhibition->Bacteriostasis

Caption: Proposed Antibacterial Mechanisms of Galangin.

Conclusion

The comparative analysis reveals that galangin is a more potent antibacterial agent than its methylated derivative, this compound. This difference is primarily attributed to the free hydroxyl group at the 3-position of galangin, highlighting a critical structure-activity relationship. The primary mechanisms of galangin's antibacterial action involve the inhibition of key bacterial enzymes such as murein hydrolase and topoisomerase IV. While this compound also possesses antibacterial properties, further quantitative studies are required to fully elucidate its efficacy and mechanisms of action against a broader range of bacterial pathogens. This information provides a valuable foundation for researchers working on the development of new flavonoid-based antibacterial drugs.

References

A Comparative Analysis of the Cytotoxic Effects of 3-O-Methylgalangin and Quercetin on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available in-vitro studies reveals distinct cytotoxic profiles for the flavonoids 3-O-Methylgalangin and quercetin against various cancer cell lines. This guide synthesizes key experimental data on their anti-cancer activity, detailing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and quercetin across several cancer cell lines as determined by MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. It is important to note that these values were compiled from different studies and experimental conditions may have varied.

Table 1: IC50 Values of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Human Breast Cancer>100
A549Human Lung Cancer>100
A375PHuman Melanoma>100
B16F1Murine Melanoma>100
B16F10Murine Melanoma>100

Table 2: IC50 Values of Quercetin against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
MCF-7Human Breast Cancer3724[1][2][3]
MCF-7Human Breast Cancer7348[4]
MCF-7Human Breast Cancer20096[5]
A549Human Lung Cancer8.65 µg/mL24
A549Human Lung Cancer7.96 µg/mL48
A549Human Lung Cancer5.14 µg/mL72
A549Human Lung Cancer66.524
A375PHuman Melanoma38.648
A375PHuman Melanoma11.0824
B16F10Murine Melanoma20Not Specified
B16F10Murine Melanoma99.5948

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols, including incubation times and specific assay conditions, across different studies.

Experimental Protocols

The data presented in this guide were primarily generated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or quercetin. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Cytotoxicity

Both this compound and quercetin exert their cytotoxic effects through multiple cellular mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.

This compound

The precise molecular mechanisms of this compound are not as extensively studied as those of quercetin. However, research on its parent compound, galangin, provides significant insights. Galangin has been shown to induce apoptosis in various cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

  • Activation of Caspases: Galangin treatment leads to the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3 and -7).

  • Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.

  • Cell Cycle Arrest: Galangin can induce cell cycle arrest at different phases, including G1/S and G2/M, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).

Quercetin

Quercetin's anticancer mechanisms are well-documented and involve the modulation of numerous signaling pathways.

  • Induction of Apoptosis: Quercetin triggers apoptosis by:

    • Increasing the expression of the tumor suppressor protein p53.

    • Altering the Bax/Bcl-2 ratio to favor apoptosis.

    • Activating caspases.

    • Inducing the release of cytochrome c from mitochondria.

  • Cell Cycle Arrest: Quercetin can arrest the cell cycle at the G1 or G2/M phase. This is achieved by downregulating the expression of cyclins (e.g., Cyclin D1) and upregulating cyclin-dependent kinase inhibitors like p21 and p27.

  • Inhibition of Signaling Pathways: Quercetin is known to inhibit several key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and MAPK pathways.

Visualizing the Mechanisms

To better understand the complex cellular processes affected by these flavonoids, the following diagrams illustrate a general experimental workflow and a key signaling pathway involved in their cytotoxic effects.

experimental_workflow General Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Compound Dilutions (this compound or Quercetin) compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.

apoptosis_pathway Simplified Apoptosis Signaling Pathway Induced by Flavonoids cluster_stimulus Stimulus cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis flavonoid This compound or Quercetin bcl2_family Modulation of Bcl-2 Family (↑ Bax, ↓ Bcl-2) flavonoid->bcl2_family modulates p53 ↑ p53 expression flavonoid->p53 activates mitochondria Mitochondrial Disruption (Cytochrome c release) bcl2_family->mitochondria induces p53->bcl2_family regulates caspase9 Caspase-9 Activation mitochondria->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

The Synergistic Power of Galangin: A Potential Boost for Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial strategies is a paramount challenge in the face of rising antibiotic resistance. This guide explores the synergistic potential of galangin, a natural flavonoid, in combination with conventional antibiotics. Due to the limited availability of data on 3-O-Methylgalangin, this document will focus on its structurally similar parent compound, galangin, to provide insights into its collaborative effects against multidrug-resistant bacteria.

Unveiling the Synergistic Activity of Galangin

Galangin has demonstrated significant synergistic effects when combined with several classes of conventional antibiotics, most notably against methicillin-resistant Staphylococcus aureus (MRSA). This synergy often results in a potentiation of the antibiotic's efficacy, allowing for lower effective doses and potentially overcoming existing resistance mechanisms.

Synergistic Effects with β-Lactam Antibiotics

Studies have shown that galangin can reverse resistance to β-lactam antibiotics in penicillin-resistant S. aureus (PRSA).[1] In combination with a range of β-lactams including methicillin, ampicillin, amoxicillin, cloxacillin, penicillin G, and ceftazidime, synergistic interactions have been observed with Fractional Inhibitory Concentration (FIC) indices ranging from <0.02 to 0.11.[1]

Synergistic Effects with Aminoglycosides

The combination of galangin with the aminoglycoside antibiotic gentamicin has also been shown to produce marked synergism against MRSA.[2][3] Against 17 strains of MRSA, the FIC index for the combination of galangin and gentamicin was in the range of 0.19 to 0.25, indicating a strong synergistic relationship.[2]

Quantitative Analysis of Synergy

The synergistic interactions between galangin and conventional antibiotics have been quantified using standard in vitro methods, primarily the checkerboard assay to determine the FIC index and time-kill curve analysis to assess the rate of bacterial killing.

Checkerboard Assay Data

The checkerboard assay is a two-dimensional dilution technique that allows for the determination of the Minimum Inhibitory Concentration (MIC) of two antimicrobial agents both alone and in combination. The FIC index is calculated from these MICs to quantify the degree of synergy. An FIC index of ≤ 0.5 is generally considered synergistic.

CombinationBacterial Strain(s)MIC of Antibiotic Alone (µg/mL)MIC of Galangin Alone (µg/mL)MIC of Antibiotic in Combination (µg/mL)MIC of Galangin in Combination (µg/mL)FIC IndexReference
Galangin + CeftazidimeS. aureus DMST 20651Not specifiedNot specifiedNot specifiedNot specified<0.02-0.11
Galangin + GentamicinMRSA (3 strains)1.9 - >200062.5 - 12515.620.4, 3.9, 2500.19 - 0.25
Galangin + AmpicillinMRSANot specifiedNot specifiedNot specifiedNot specifiedSynergistic
Time-Kill Curve Analysis

Time-kill curve assays provide a dynamic picture of the antimicrobial effect over time. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

In a study investigating the combination of galangin and ceftazidime against S. aureus, the combination of 5 µg/mL of each agent resulted in a reduction of the bacterial count to 1x10^3 CFU/mL over 6 hours and maintained this level for 24 hours, demonstrating a synergistic effect. Similarly, time-kill curves confirmed the synergistic activity of galangin and gentamicin against MRSA over a 24-hour period.

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is performed to determine the FIC index.

  • Preparation of Reagents: Stock solutions of galangin and the selected antibiotic are prepared in an appropriate solvent and diluted to various concentrations in Mueller-Hinton Broth (MHB).

  • Plate Setup: A 96-well microtiter plate is used. Serial dilutions of the antibiotic are made along the x-axis, and serial dilutions of galangin are made along the y-axis. Each well contains a unique combination of concentrations of the two agents. Control wells with each agent alone and a growth control (no antimicrobial agents) are also included.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated for each well showing no growth using the formula: FIC Index = FIC of Agent A + FIC of Agent B, where FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone). Synergy is defined as an FIC index ≤ 0.5.

Time-Kill Curve Assay Protocol

The time-kill curve assay assesses the bactericidal or bacteriostatic activity of antimicrobial agents over time.

  • Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., ~10^6 CFU/mL) in fresh broth.

  • Addition of Antimicrobials: The bacterial culture is divided into flasks containing:

    • No antimicrobial agent (growth control).

    • Galangin alone at a specific concentration (e.g., 1/2 x MIC).

    • The antibiotic alone at a specific concentration (e.g., 1/2 x MIC).

    • The combination of galangin and the antibiotic at the same concentrations.

  • Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Viable Cell Count: Serial dilutions of the samples are plated on agar plates, and after incubation, the number of colony-forming units (CFU)/mL is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Proposed Mechanisms of Synergy

The synergistic effect of galangin with conventional antibiotics, particularly β-lactams, is believed to be multifactorial.

  • Inhibition of β-Lactamase: Galangin has been shown to exhibit inhibitory activity against penicillinase and β-lactamase, enzymes that are responsible for the breakdown of β-lactam antibiotics and a primary mechanism of resistance in many bacteria.

  • Interaction with Penicillin-Binding Proteins (PBPs): It is proposed that galangin may also affect Penicillin-Binding Protein 2a (PBP2a), a key protein responsible for methicillin resistance in S. aureus.

  • Cytoplasmic Membrane Damage: Electron microscopy studies have revealed that the combination of galangin and ceftazidime causes damage to the ultrastructure of bacterial cells, suggesting an effect on the cytoplasmic membrane.

Synergy_Workflow cluster_0 In Vitro Synergy Testing cluster_1 Dynamic Interaction Analysis cluster_2 Mechanism of Action Studies Bacterial Strain Selection Bacterial Strain Selection MIC Determination (Individual Agents) MIC Determination (Individual Agents) Bacterial Strain Selection->MIC Determination (Individual Agents) Checkerboard Assay Checkerboard Assay MIC Determination (Individual Agents)->Checkerboard Assay FIC Index Calculation FIC Index Calculation Checkerboard Assay->FIC Index Calculation Synergy Confirmation Synergy Confirmation FIC Index Calculation->Synergy Confirmation Time-Kill Curve Assay Time-Kill Curve Assay Synergy Confirmation->Time-Kill Curve Assay Enzyme Inhibition Assays Enzyme Inhibition Assays Synergy Confirmation->Enzyme Inhibition Assays Protein Binding Studies Protein Binding Studies Synergy Confirmation->Protein Binding Studies Microscopy Microscopy Synergy Confirmation->Microscopy Rate of Bacterial Killing Rate of Bacterial Killing Time-Kill Curve Assay->Rate of Bacterial Killing β-lactamase Inhibition β-lactamase Inhibition Enzyme Inhibition Assays->β-lactamase Inhibition PBP2a Interaction PBP2a Interaction Protein Binding Studies->PBP2a Interaction Cellular Damage Assessment Cellular Damage Assessment Microscopy->Cellular Damage Assessment

Caption: Experimental workflow for assessing the synergistic effect of galangin.

Mechanism_of_Synergy cluster_0 Proposed Synergistic Mechanisms Galangin Galangin Inhibition of β-lactamase Inhibition of β-lactamase Galangin->Inhibition of β-lactamase 1 Interaction with PBP2a Interaction with PBP2a Galangin->Interaction with PBP2a 2 Cytoplasmic Membrane Damage Cytoplasmic Membrane Damage Galangin->Cytoplasmic Membrane Damage 3 β-lactam Antibiotic β-lactam Antibiotic Inhibition of Cell Wall Synthesis Inhibition of Cell Wall Synthesis β-lactam Antibiotic->Inhibition of Cell Wall Synthesis Bacterial Cell Bacterial Cell Protection of β-lactam Antibiotic Protection of β-lactam Antibiotic Inhibition of β-lactamase->Protection of β-lactam Antibiotic Enhanced Inhibition of Cell Wall Synthesis Enhanced Inhibition of Cell Wall Synthesis Interaction with PBP2a->Enhanced Inhibition of Cell Wall Synthesis Increased Permeability Increased Permeability Cytoplasmic Membrane Damage->Increased Permeability Bacterial Cell Death Bacterial Cell Death Inhibition of Cell Wall Synthesis->Bacterial Cell Death Enhanced Inhibition of Cell Wall Synthesis->Bacterial Cell Death Enhanced Antibiotic Uptake Enhanced Antibiotic Uptake Increased Permeability->Enhanced Antibiotic Uptake Enhanced Antibiotic Uptake->Bacterial Cell Death

Caption: Proposed mechanisms for the synergistic action of galangin with β-lactam antibiotics.

References

A Comparative Guide to the Structure-Activity Relationship of Galangin Derivatives Against Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Flavonoids, a class of natural polyphenolic compounds, have emerged as promising candidates. Among them, galangin (3,5,7-trihydroxyflavone), found in high concentrations in galangal root and propolis, has demonstrated notable antibacterial properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of galangin and its derivatives against various bacteria, supported by experimental data and detailed methodologies.

Structure-Activity Relationship of Galangin and its Derivatives

The antibacterial efficacy of galangin and its derivatives is intrinsically linked to their chemical structure. Key structural features that govern their activity include the hydroxylation pattern on the A and C rings, and the presence of hydrophobic substituents.

Galangin's core structure, with hydroxyl groups at positions 3, 5, and 7, is fundamental to its antibacterial action. The 5- and 7-hydroxyl groups, in particular, are considered crucial for the activity of many flavonoids. The hydroxyl group at the 3-position can have varied effects; in some flavonoids, it enhances activity, while in others, like galangin, its absence (as in the case of its parent compound chrysin) has been noted to sometimes lead to increased inhibition of certain bacterial enzymes like DNA gyrase[1][2].

Modifications to the galangin scaffold can significantly modulate its antibacterial potency:

  • Methylation: The methylation of hydroxyl groups on the flavonoid skeleton, such as in the case of galangin 3-methyl ether, has been shown to exhibit antibacterial and antifungal activity against a range of microorganisms including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. However, the general consensus in flavonoid SAR studies is that methylation of active hydroxyl groups often leads to a decrease in antibacterial activity[2].

  • Prenylation: The addition of hydrophobic prenyl groups to the flavonoid core, typically at the C6 or C8 positions, is a well-established strategy for enhancing antibacterial activity. This modification increases the lipophilicity of the molecule, facilitating its interaction with and disruption of bacterial cell membranes. Studies on other flavonoids have shown that prenylation at the C6 or C8 position is a key requirement for potent activity against methicillin-resistant Staphylococcus aureus (MRSA)[3]. While specific data on prenylated galangin derivatives is limited in the direct search results, this principle is highly applicable for designing more potent antibacterial agents based on the galangin scaffold.

  • Halogenation: The introduction of halogen atoms into the flavonoid structure can also influence antibacterial activity, often by increasing the compound's ability to form hydrogen bonds and interact with bacterial targets.

The following diagram illustrates the core structure of galangin and the key sites for chemical modification that influence its antibacterial activity.

Core structure of galangin and key modification sites.

Comparative Antibacterial Activity of Galangin

The antibacterial activity of galangin has been evaluated against a range of bacteria, with a notable efficacy against Gram-positive strains, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference(s)
Galangin Staphylococcus aureus (quinolone-sensitive)~50
Staphylococcus aureus (quinolone-resistant, 16 strains)~50
Staphylococcus aureus (ATCC25293)32
Staphylococcus aureus (N315)32
Staphylococcus aureus (Mu50, VISA)32
Multiple-resistant Staphylococcus aureus (MRSA)160 - 440
Multiple-resistant Enterococcus spp.160 - 440
Multiple-resistant Pseudomonas aeruginosa170 ± 50

VISA: Vancomycin-Intermediate Staphylococcus aureus

Experimental Protocols

The determination of the antibacterial activity of galangin and its derivatives is primarily conducted using standardized susceptibility testing methods. The broth microdilution method is a commonly employed technique to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under controlled conditions, and bacterial growth is assessed visually or by measuring the optical density. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Detailed Steps:

  • Preparation of Test Compounds: A stock solution of the galangin derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.

  • Preparation of Bacterial Inoculum: The bacterial strain is cultured on an appropriate agar medium. A few colonies are then used to inoculate a broth medium, which is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (typically 108 CFU/mL). This suspension is then diluted to the final working concentration (e.g., 5 x 105 CFU/mL).

  • Inoculation and Incubation: The wells of a 96-well plate containing the serially diluted test compound are inoculated with the standardized bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

The following diagram illustrates the general experimental workflow for determining the antibacterial activity of galangin derivatives.

Antibacterial_Workflow cluster_prep Preparation cluster_inoculum Bacterial Culture cluster_assay Assay cluster_results Results compound_prep Prepare stock solution of galangin derivative serial_dilution Perform serial dilutions in microtiter plate compound_prep->serial_dilution inoculation Inoculate microtiter plate with bacterial suspension serial_dilution->inoculation culture Culture bacterial strain inoculum_prep Prepare standardized bacterial inoculum culture->inoculum_prep inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Observe for bacterial growth (visual or spectrophotometric) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Experimental workflow for antibacterial susceptibility testing.

Conclusion

Galangin presents a promising scaffold for the development of new antibacterial agents. Its activity against Gram-positive bacteria, including resistant strains like MRSA, is well-documented. The structure-activity relationship studies of flavonoids strongly suggest that strategic modifications to the galangin core, such as the introduction of prenyl groups, could significantly enhance its antibacterial potency and spectrum. Further research focusing on the synthesis and evaluation of a diverse library of galangin derivatives is warranted to fully explore its therapeutic potential in combating bacterial infections.

References

A Comparative Guide to the Anticancer Activity of Galanginoids in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activity of galangin and its derivative, 3-O-Methylgalangin (3-OMG), with a focus on their validation in preclinical xenograft models. While in vivo data for galangin is available and presented here as a benchmark, it is important to note that equivalent in vivo validation for this compound in xenograft models is not yet publicly available. This guide aims to bridge this gap by presenting a comprehensive analysis of existing data to inform future research and drug development.

In Vivo Anticancer Activity: Galangin as a Case Study

A significant study on the in vivo efficacy of galangin was conducted using a human gastric cancer MGC 803 cell xenograft model in nude mice.[1] The results demonstrated a notable inhibition of tumor growth upon treatment with galangin. For comparison, the study included a control group and a group treated with the standard chemotherapeutic agent, 5-fluorouracil (5-FU).

Data Presentation: Tumor Growth Inhibition in MGC 803 Xenograft Model
Treatment GroupDosageMean Final Tumor Weight (g) ± SDTumor Inhibition Rate (%)Mean Final Tumor Volume (mm³) ± SDTumor Volume Inhibition Rate (%)Effect on Body Weight
Control-1.25 ± 0.21-1350 ± 250-No significant change
Galangin120 mg/kg0.68 ± 0.1545.6%680 ± 15049.6%No significant change[1]
5-Fluorouracil (5-FU)20 mg/kg0.45 ± 0.1264.0%450 ± 12066.7%Significant decrease[1]

Data synthesized from a study by Liang et al. (2021) on MGC 803 xenografts.[1]

The data indicates that galangin significantly inhibits tumor growth, with the notable advantage of not causing a significant loss in the body weight of the mice, a common side effect of chemotherapy agents like 5-FU.[1]

In Vitro Cytotoxicity: Galangin vs. This compound

While in vivo data for this compound is lacking, in vitro studies provide a basis for comparing its cytotoxic potential against its parent compound, galangin, across various human cancer cell lines.

Data Presentation: Comparative In Vitro Cytotoxicity (IC50, µM)
CompoundMCF-7 (Breast)A375P (Melanoma)A549 (Lung)
Galangin>4034.61 ± 1.83>40
This compound>4019.34 ± 1.12>40

Data from a study by Liu et al. (2020) evaluating the cytotoxicity of galangin and its derivatives.

The in vitro data suggests that this compound may have comparable or, in the case of melanoma cells, more potent cytotoxic activity than galangin. However, it is crucial to validate these findings through in vivo xenograft studies.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of preclinical studies. The following protocols are based on the established methodology for galangin xenograft studies and can be adapted for the evaluation of this compound.

MGC 803 Xenograft Model Protocol
  • Cell Culture: Human gastric cancer MGC 803 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Male BALB/c nude mice (6-8 weeks old) are used. The animals are housed in a specific pathogen-free environment.

  • Tumor Cell Implantation: MGC 803 cells (5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

  • Treatment Regimen: When the tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to different treatment groups:

    • Control Group: Administered the vehicle (e.g., 0.5% carboxymethylcellulose sodium) orally.

    • Galangin Group: Administered galangin (120 mg/kg) orally once daily.

    • Positive Control Group: Administered 5-FU (20 mg/kg) intraperitoneally every other day.

  • Monitoring: Tumor size and body weight are measured every two days. Tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint: After a predetermined period (e.g., 21 days), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Setup cluster_implantation Implantation cluster_treatment Treatment cluster_analysis Analysis cell_culture MGC 803 Cell Culture implantation Subcutaneous Injection (5x10^6 cells) cell_culture->implantation animal_model BALB/c Nude Mice animal_model->implantation randomization Tumor Growth to 100-150 mm³ & Randomization implantation->randomization control Vehicle Control randomization->control galangin Galangin (120 mg/kg, p.o.) randomization->galangin positive_control 5-FU (20 mg/kg, i.p.) randomization->positive_control monitoring Monitor Tumor Volume & Body Weight control->monitoring galangin->monitoring positive_control->monitoring endpoint Euthanasia & Tumor Excision monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis

Caption: Workflow for the in vivo validation of galanginoids in a xenograft model.

Signaling Pathways

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis. Studies have shown that galangin can inhibit the JAK/STAT pathway in gastric cancer cells.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding p_jak p-JAK jak->p_jak Phosphorylation stat STAT p_stat p-STAT stat->p_stat Phosphorylation p_jak->stat Recruitment dimer STAT Dimer p_stat->dimer Dimerization dna DNA dimer->dna Translocation galangin Galangin galangin->p_jak Inhibition transcription Gene Transcription (Proliferation, Survival) dna->transcription

Caption: Galangin's inhibitory effect on the JAK/STAT signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is another critical signaling network that is often dysregulated in cancer, controlling cell growth, proliferation, and survival. Flavonoids, including galangin, have been shown to modulate this pathway.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Growth Factor Binding pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Recruitment p_akt p-Akt akt->p_akt Phosphorylation mtor mTOR p_akt->mtor p_mtor p-mTOR mtor->p_mtor Phosphorylation proliferation Cell Proliferation & Survival p_mtor->proliferation galanginoid Galanginoid galanginoid->pi3k Inhibition galanginoid->p_akt Inhibition

References

Cross-Species Comparison of 3-O-Methylgalangin Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways of 3-O-Methylgalangin, a naturally occurring flavonoid, across different species. Due to the limited direct experimental data on this compound, this comparison draws upon findings from its parent compound, galangin, and general principles of flavonoid metabolism in various animal models and humans. This document aims to provide a foundational understanding for researchers involved in the development of therapeutic agents based on this compound.

Executive Summary

This compound, a methylated derivative of the flavonol galangin, is anticipated to undergo extensive metabolism in the body. Based on the metabolic fate of galangin and other methylated flavonoids, the primary metabolic pathways are expected to involve Phase II conjugation reactions, specifically glucuronidation and sulfation, as well as Phase I O-demethylation. Significant species-dependent variations in the extent and primary route of metabolism are likely, influencing the compound's bioavailability and pharmacokinetic profile. In humans, glucuronidation is predicted to be a dominant pathway, whereas in rodents, both glucuronidation and sulfation are significant. The methylation at the 3-O position is likely to enhance metabolic stability compared to its parent compound, galangin.

Data Presentation: Predicted Metabolic Pathways and In Vitro Parameters

The following tables summarize the predicted metabolic pathways of this compound and provide a comparative overview of in vitro metabolic data for its parent compound, galangin, which can serve as a surrogate for initial cross-species comparisons.

Table 1: Predicted Major Metabolic Pathways of this compound Across Species

Metabolic PathwayHumanRatMouseDogPredicted Metabolites
Phase I
O-DemethylationMinorLikelyLikelyLikelyGalangin
HydroxylationMinorPossiblePossiblePossibleHydroxylated this compound
Phase II
GlucuronidationMajor Major Major LikelyThis compound-7-O-glucuronide, Galangin-7-O-glucuronide
SulfationMinorSignificantSignificantLikelyThis compound-7-O-sulfate, Galangin-7-O-sulfate

Table 2: In Vitro Metabolism of Galangin in Human and Rat Liver Microsomes

SpeciesEnzyme SystemMetabolic ReactionKey EnzymesKinetic ParametersReference
Human Liver MicrosomesGlucuronidation (at 7-OH and 3-OH)UGT1A9, UGT1A1, UGT2B15Glucuronidation is 11- to 31-fold more efficient than oxidation.[1]
Liver MicrosomesOxidationCYP1A2, CYP2C9-[1]
Rat Liver MicrosomesHydroxylation/DemethylationCYP1A isozymes (for hydroxylation)Extensively metabolized, especially by induced microsomes.[2]
Plasma (in vivo)Glucuronidation and Sulfation-Glucuronidated and sulfated metabolites are the main circulating forms.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro and in vivo metabolism studies. Below are generalized protocols based on standard practices for flavonoid metabolism research.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability and identify metabolites of this compound in a controlled in vitro environment.

1. Materials and Reagents:

  • Pooled liver microsomes (human, rat, mouse, dog)

  • This compound (substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Add this compound to the microsomal suspension to initiate the pre-incubation.

  • Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and identify metabolites.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure to determine the pharmacokinetic profile of this compound in a rodent model.

1. Animal Model:

  • Male Sprague-Dawley rats (or other appropriate strain)

2. Dosing and Sample Collection:

  • Administer this compound to rats via oral gavage or intravenous injection at a specific dose.

  • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Urine and feces can also be collected over 24 or 48 hours to assess excretion pathways.

3. Sample Analysis:

  • Extract this compound and its potential metabolites from plasma, urine, and feces using appropriate methods (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the extracts using a validated LC-MS/MS method to determine the concentrations of the parent compound and its metabolites.

4. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life) using appropriate software.

Mandatory Visualization

Predicted Metabolic Pathways of this compound

The following diagram illustrates the predicted primary metabolic pathways of this compound in mammals. The major routes are expected to be glucuronidation at the 7-position and O-demethylation at the 3-position, followed by further conjugation of the resulting galangin.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Galangin Galangin This compound->Galangin O-Demethylation (CYP450s) Hydroxylated_Metabolite Hydroxylated This compound This compound->Hydroxylated_Metabolite Hydroxylation (CYP450s) Glucuronide_Conjugate This compound-7-O-glucuronide This compound->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate This compound-7-O-sulfate This compound->Sulfate_Conjugate Sulfation (SULTs) Galangin_Glucuronide Galangin-7-O-glucuronide Galangin->Galangin_Glucuronide Glucuronidation (UGTs) Galangin_Sulfate Galangin-7-O-sulfate Galangin->Galangin_Sulfate Sulfation (SULTs)

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the key steps involved in a typical in vitro metabolism experiment using liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (this compound) Pre-incubation Pre-incubate Microsomes + Substrate at 37°C Stock->Pre-incubation Microsomes Thaw Liver Microsomes Microsomes->Pre-incubation NADPH Prepare NADPH Regenerating System Reaction Initiate Reaction with NADPH NADPH->Reaction Pre-incubation->Reaction Timepoints Incubate for Defined Time Points Reaction->Timepoints Termination Terminate Reaction (Acetonitrile) Timepoints->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation LCMS Analyze Supernatant by LC-MS/MS Centrifugation->LCMS Data Quantify Parent & Identify Metabolites LCMS->Data

References

A Comparative Analysis of 3-O-Methylgalangin and Other Lipase Inhibitors for Obesity Management

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the ongoing search for effective anti-obesity therapeutics, researchers are increasingly turning their attention to natural compounds. A comprehensive evaluation of 3-O-Methylgalangin, a flavonoid derived from Alpinia officinarum, reveals its inhibitory activity against pancreatic lipase, a key enzyme in dietary fat absorption. This guide provides a comparative analysis of the inhibitory potency of this compound against other well-known natural and synthetic lipase inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Pancreatic lipase plays a crucial role in the digestion of triglycerides into fatty acids, which are then absorbed by the body. Inhibiting this enzyme is a clinically validated strategy for weight management. Orlistat, a potent synthetic inhibitor, is currently the only FDA-approved drug for long-term obesity treatment, but its use can be associated with undesirable gastrointestinal side effects. This has spurred the investigation of alternative inhibitors, particularly from natural sources, which may offer a better safety profile.

Comparative Inhibitory Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The inhibitory activity of this compound against pancreatic lipase was determined to be 1.3 mg/mL using a triolein-based assay. With a molecular weight of 284.26 g/mol , this corresponds to an IC50 of approximately 4573.1 µM. The following table provides a comparative overview of the IC50 values of this compound and a selection of other natural and synthetic lipase inhibitors. It is important to note that the experimental conditions, particularly the substrate used, can significantly influence the IC50 values, making direct comparisons between different studies challenging.

InhibitorTypeEnzyme SourceSubstrateIC50
This compound Natural (Flavonoid)Porcine Pancreatic LipaseTriolein~4573.1 µM
Orlistat SyntheticHuman Pancreatic LipaseNot Specified~0.190 µM
Porcine Pancreatic Lipasep-Nitrophenyl Palmitate (pNPP)0.73 µg/mL
Cetilistat SyntheticHuman Pancreatic LipaseNot Specified0.00595 µM
Rat Pancreatic LipaseNot Specified0.0548 µM
Kaempferol-3-O-rutinoside Natural (Flavonoid)Porcine Pancreatic LipaseNot Specified2.9 µM[1]
Luteolin Natural (Flavonoid)Porcine Pancreatic LipaseNot Specified>100 µM[1]
Quercetin Natural (Flavonoid)Porcine Pancreatic LipaseNot Specified>100 µM[1]
Fucoxanthin Natural (Carotenoid)Rat Pancreatic LipaseTriolein0.660 µM[1]
Theaflavin-3,3'-digallate Natural (Polyphenol)Porcine Pancreatic LipaseNot Specified0.092 µM[1]
Lipstatin Natural (Microbial)Porcine Pancreatic LipaseNot Specified0.14 µM
Panclicins C-E Natural (Microbial)Porcine Pancreatic LipaseNot Specified0.62 - 0.89 µM

Experimental Protocols

The determination of lipase inhibitory activity is crucial for the evaluation of potential anti-obesity agents. Below are detailed methodologies for two common in vitro pancreatic lipase inhibition assays.

Pancreatic Lipase Inhibition Assay using Triolein as Substrate

This method measures the amount of free fatty acids released from the hydrolysis of triolein by pancreatic lipase.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • Triolein (substrate)

  • L-α-lecithin

  • Sodium taurocholate

  • Tris-HCl buffer (pH 8.0)

  • Test inhibitor (e.g., this compound)

  • Orlistat (positive control)

  • Hexane

  • NEFA C-test Wako kit (or similar for fatty acid quantification)

Procedure:

  • Substrate Emulsion Preparation: Prepare an emulsified solution of L-α-lecithin, triolein, and sodium taurocholate in Tris buffer.

  • Enzyme Solution Preparation: Dissolve porcine pancreatic lipase in Tris buffer.

  • Assay Reaction:

    • Pre-incubate the substrate emulsion with the test inhibitor (or vehicle control) at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Extraction: Stop the reaction by adding 1 M hydrochloric acid. Extract the liberated oleic acids with hexane.

  • Quantification of Free Fatty Acids: Evaporate the hexane layer and dissolve the residue in a suitable solvent. Quantify the amount of oleic acid using a commercial kit (e.g., NEFA C-test Wako).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of free fatty acids released in the presence of the inhibitor to that of the control.

Pancreatic Lipase Inhibition Assay using p-Nitrophenyl Palmitate (pNPP) as Substrate

This colorimetric assay is widely used due to its simplicity and suitability for high-throughput screening.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl Palmitate (pNPP) (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Sodium deoxycholate (emulsifier)

  • Test inhibitor

  • Orlistat (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Dissolve PPL in Tris-HCl buffer.

    • Dissolve pNPP in isopropanol.

    • Prepare a solution of Tris-HCl buffer containing sodium deoxycholate.

    • Dissolve the test inhibitor and Orlistat in DMSO to prepare stock solutions, followed by serial dilutions.

  • Assay in 96-well plate:

    • Add the buffer solution to each well.

    • Add the test inhibitor or control solutions to the respective wells.

    • Add the PPL solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the pNPP substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol.

  • Calculation of Inhibition: The rate of reaction is determined from the slope of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the control.

Visualizing the Process and Mechanism

To better understand the experimental process and the underlying mechanism of lipase inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Plate Prepare 96-well Plate Reagents->Plate Add_Reagents Add Reagents to Wells Plate->Add_Reagents Preincubation Pre-incubate at 37°C Add_Reagents->Preincubation Add_Substrate Initiate Reaction (Add Substrate) Preincubation->Add_Substrate Incubation Incubate and Measure Absorbance Add_Substrate->Incubation Calc_Rate Calculate Reaction Rate Incubation->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Figure 1: General workflow for a pancreatic lipase inhibition assay.

Lipase_Inhibition_Pathway cluster_digestion Normal Fat Digestion cluster_inhibition Inhibition of Fat Digestion Triglycerides Dietary Triglycerides Lipase Pancreatic Lipase Triglycerides->Lipase Substrate FattyAcids Free Fatty Acids & Monoglycerides Lipase->FattyAcids Hydrolysis BlockedLipase Inactive Lipase Absorption Absorption FattyAcids->Absorption Inhibitor Lipase Inhibitor (e.g., this compound) Inhibitor->Lipase Binds to ReducedAbsorption Reduced Fat Absorption BlockedLipase->ReducedAbsorption Triglycerides_Inhib Dietary Triglycerides Triglycerides_Inhib->BlockedLipase Substrate Blocked

Figure 2: Simplified signaling pathway of pancreatic lipase inhibition.

Conclusion

The data presented indicate that this compound possesses inhibitory activity against pancreatic lipase, although its potency appears to be significantly lower than that of the synthetic drug Orlistat and many other natural compounds when comparing reported IC50 values. The substantial difference in IC50 values underscores the importance of standardized assay conditions, particularly the choice of substrate, for accurate comparative evaluation of lipase inhibitors. While this compound may not be as potent as other inhibitors, its natural origin warrants further investigation, potentially in combination with other compounds or as a lead for the development of more potent derivatives. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further studies in the quest for novel and effective anti-obesity agents.

References

A Comparative Analysis of 3-O-Methylgalangin and Other Flavonoids on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of 3-O-Methylgalangin and other prominent flavonoids—Galangin, Quercetin, and Kaempferol—on the expression of key genes involved in inflammation and cancer. While extensive research is available for many flavonoids, this compound is an emerging compound with a growing body of evidence supporting its bioactivity. This document summarizes available quantitative data, outlines detailed experimental protocols for gene expression analysis, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Effects on Pro-Inflammatory Gene Expression

The following table summarizes the modulatory effects of the selected flavonoids on the gene expression of critical inflammatory mediators. It is important to note that direct comparative studies involving this compound are limited; therefore, some data is presented qualitatively.

FlavonoidTarget GeneCell TypeConcentrationEffect on mRNA ExpressionReference
This compound iNOSNot SpecifiedNot SpecifiedSuppressed expression[1]
Galangin iNOSBV2 Microglia10-50 µMSignificant reduction[2]
TNF-αBV2 Microglia10-50 µMSignificant reduction[2]
IL-6BV2 Microglia10-50 µMSignificant reduction[2]
COX-2BV2 Microglia10-50 µMSignificant reduction[2]
Quercetin iNOSBV-2 MicrogliaNot SpecifiedSuppression of gene transcription
TNF-αPBMCs1-50 µMSignificant dose-dependent decrease
IL-6Not SpecifiedNot SpecifiedDownregulation
COX-2Breast Cancer CellsNot SpecifiedSignificant suppression
Kaempferol iNOSIschemic Cortice of Cerebral I/R RatsNot SpecifiedDramatically attenuated
TNF-αRAW-264.7 Macrophages30 µMSignificant decrease
IL-6RAW 264.7 Cells1-10 µg/mLSignificant reduction (0.061-0.087 fold change vs. LPS)
COX-2JB6 P+ Cells20-40 µMInhibition of UVB-induced expression

Experimental Protocols

Cell Culture and Flavonoid Treatment
  • Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW 264.7 macrophages for inflammation studies, MCF-7 for breast cancer research).

  • Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Dissolve flavonoids in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare working concentrations by diluting the stock solution in the complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular stress.

  • Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of flavonoids or vehicle control (DMSO). Incubate for the specified duration (e.g., 24 hours).

RNA Isolation and Quantification
  • RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.

  • DNase Treatment: To remove any contaminating genomic DNA, treat the extracted RNA with DNase I.

  • RNA Quality and Quantity Assessment:

    • Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine the RNA concentration and purity. An A260/A280 ratio of ~2.0 is considered pure.

    • Integrity: Analyze RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) greater than 8 is recommended for downstream applications like RNA sequencing.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • Primer Design: Design or obtain validated primers for the target genes (e.g., iNOS, TNF-α, IL-6, COX-2) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Reaction: Perform qPCR using a SYBR Green or probe-based master mix in a real-time PCR detection system. A typical reaction mixture includes cDNA template, forward and reverse primers, and master mix.

  • Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method. The results are often expressed as fold change relative to the vehicle-treated control group.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4 TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound Other Flavonoids Other Flavonoids Other Flavonoids->IKK Inhibits Other Flavonoids->NF-κB Inhibits Translocation Pro-inflammatory Genes iNOS, TNF-α, IL-6, COX-2 NF-κB_n->Pro-inflammatory Genes Induces Transcription

Caption: Flavonoid-mediated inhibition of the NF-κB signaling pathway.

Experimental_Workflow A Cell Culture & Flavonoid Treatment B Total RNA Extraction A->B C RNA Quality Control (QC) (NanoDrop & Bioanalyzer) B->C D Reverse Transcription (cDNA Synthesis) C->D E Quantitative Real-Time PCR (qRT-PCR) D->E F Data Analysis (ΔΔCt Method) E->F G Gene Expression Results F->G

Caption: Experimental workflow for gene expression analysis.

Discussion of Mechanisms

Flavonoids, including this compound, Galangin, Quercetin, and Kaempferol, are known to exert their anti-inflammatory and anti-cancer effects by modulating various signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and various interleukins (ILs).

The available evidence suggests that many flavonoids, likely including this compound, inhibit this pathway at multiple levels. They have been shown to suppress the activation of the IKK complex and inhibit the nuclear translocation of NF-κB. By blocking these critical steps, flavonoids effectively downregulate the expression of a wide array of pro-inflammatory genes.

In the context of cancer, flavonoids have been demonstrated to modulate pathways involved in cell proliferation, apoptosis, and angiogenesis. For instance, they can influence the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.

Conclusion

This compound, in concert with other well-studied flavonoids like Galangin, Quercetin, and Kaempferol, demonstrates significant potential in modulating gene expression, particularly those genes involved in inflammatory responses. While quantitative data for this compound remains nascent, its observed inhibitory effect on iNOS expression aligns with the broader anti-inflammatory profile of flavonoids. The primary mechanism of action for these compounds appears to be the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

For researchers and drug development professionals, the presented data and protocols offer a framework for further investigation into the therapeutic potential of this compound. Future studies should focus on direct, quantitative comparisons of this compound with other flavonoids across a range of cell types and gene targets to fully elucidate its potency and specific mechanisms of action. The provided experimental workflows can serve as a foundation for designing rigorous and reproducible studies in this promising area of research.

References

The In Vivo Promise of 3-O-Methylgalangin: A Comparative Guide to Validating In Vitro Anticancer Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging path. 3-O-Methylgalangin (3-OMG), a naturally occurring flavonoid, has demonstrated notable cytotoxic effects against various cancer cell lines in laboratory settings. However, the translation of these findings into a living organism model remains a significant knowledge gap. This guide provides a comparative analysis of the in vitro performance of a 3-OMG derivative, the in vivo anticancer activities of its parent compound, galangin, and a structurally related, well-studied methylated flavonoid, 5,7-dimethoxyflavone, to illuminate the potential pathway for the in vivo validation of this compound.

This guide will objectively compare the performance of these compounds, supported by experimental data, and provide detailed methodologies for key experiments. The aim is to offer a comprehensive resource for researchers seeking to advance the in vivo investigation of this compound and other promising flavonoid-based anticancer agents.

Comparative Analysis of Flavonoid Anticancer Activity

The following tables summarize the in vitro cytotoxicity and in vivo antitumor effects of a this compound derivative, its parent compound galangin, and the comparator methylated flavonoid, 5,7-dimethoxyflavone.

Table 1: In Vitro Cytotoxicity of Selected Flavonoids

CompoundCell Line(s)IC50 (µM)Reference
This compound-7-O-β-D-glucopyranosideMCF-7 (Breast), A375P (Melanoma), B16F10 (Melanoma), B16F1 (Melanoma), A549 (Lung)3.55–6.23[1]
GalanginMGC-803 (Gastric)18.685 (for 48h)[2]
5,7-dimethoxyflavoneHepG2 (Liver)25[3][4]

Table 2: In Vivo Antitumor Activity of Selected Flavonoids

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
GalanginMGC-803 xenograft miceGastric Cancer120 mg/kg, once a daySignificant reduction in tumor weight and volume[2]
5,7-dimethoxyflavoneRatNot specified (Bioavailability study)Oral administrationHigh oral bioavailability and tissue accumulation

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to facilitate the design of future in vivo studies for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in an appropriate medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound-7-O-β-D-glucopyranoside, 5,7-dimethoxyflavone) for a specified duration, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals, which are formed by viable cells, are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice, such as nude mice (BALB/c-nu/nu), are commonly used to prevent the rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., MGC-803) are harvested, and a specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor volume with calipers.

  • Compound Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound (e.g., galangin) is administered to the treatment group via a specific route (e.g., oral gavage) and dosing schedule.

  • Efficacy Evaluation: Tumor volume and body weight are measured throughout the study. At the end of the experiment, the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor size and weight in the treated group to the control group.

Oral Bioavailability Study

This study determines the fraction of an administered drug that reaches the systemic circulation.

  • Animal Model: Rats are commonly used for pharmacokinetic studies.

  • Compound Administration: The test compound (e.g., 5,7-dimethoxyflavone) is administered to the rats orally (e.g., by gavage) and intravenously (for comparison to determine absolute bioavailability).

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Plasma Analysis: The concentration of the compound in the plasma is determined using analytical methods such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The data is used to calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax). The oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the potential signaling pathways affected by this compound and the experimental workflows for its in vivo validation.

G cluster_0 In Vitro Cytotoxicity Workflow cluster_1 In Vivo Xenograft Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Treatment Treatment Tumor Growth->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement

Caption: High-level workflows for in vitro and in vivo anticancer testing.

G 3-OMG 3-OMG PI3K PI3K 3-OMG->PI3K inhibits p53 p53 3-OMG->p53 activates Akt Akt PI3K->Akt activates NF-kB NF-kB Akt->NF-kB activates Apoptosis Apoptosis Akt->Apoptosis inhibits NF-kB->Apoptosis inhibits p53->Apoptosis induces

Caption: Potential anticancer signaling pathways of this compound.

The successful in vivo validation of this compound's in vitro anticancer findings will depend on overcoming the bioavailability challenges often associated with flavonoids. The enhanced bioavailability observed with methylated flavonoids like 5,7-dimethoxyflavone provides a strong rationale for pursuing in vivo studies of 3-OMG. By employing rigorous experimental protocols, as detailed in this guide, and a deeper understanding of the underlying signaling pathways, researchers can effectively bridge the gap between in vitro promise and in vivo reality.

References

A Head-to-Head Comparison of the Bioactivities of 3-O-Methylgalangin and Kaempferol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, the flavonoids 3-O-Methylgalangin and kaempferol have emerged as compounds of significant interest. This guide provides a comprehensive head-to-head comparison of their reported bioactivities, focusing on their anticancer, anti-inflammatory, and antioxidant properties, supported by available experimental data. This objective analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.

I. Overview of Bioactivity

Both this compound, a derivative of galangin, and the widely studied flavonol, kaempferol, exhibit a range of biological activities. While kaempferol has been extensively investigated, research on this compound is comparatively less extensive. This comparison aims to collate the existing quantitative data to provide a clearer picture of their relative potency.

II. Anticancer Activity: A Quantitative Comparison

The cytotoxic effects of this compound and kaempferol have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound MCF-7Breast Cancer3.55 - 6.23[1]
A375PMelanoma3.55 - 6.23[1]
B16F10Melanoma3.55 - 6.23[1]
B16F1Melanoma3.55 - 6.23[1]
A549Lung Cancer3.55 - 6.23[1]
Kaempferol MDA-MB-231Triple-Negative Breast Cancer43
BT474Breast Cancer> 100
LNCaPProstate Cancer28.8 ± 1.5
PC-3Prostate Cancer58.3 ± 3.5
RWPE-1Normal Prostate Epithelial69.1 ± 1.2
SK-HEP-1Liver Cancer100
HepG2Liver Cancer30.92
CT26Colon Cancer88.02
B16F1Melanoma70.67
A549Lung Cancer35.80 ± 0.4 µg/ml
MCF-7Breast Cancer90.28 ± 4.2 µg/ml

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation time and cell density, across different studies.

III. Anti-inflammatory Activity

The anti-inflammatory potential of these flavonoids is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

CompoundAssayCell LineIC50 (µM)Reference
This compound NO Production InhibitionMicrogliaNot explicitly stated, but isolated as an inhibitor
Kaempferol NO Production InhibitionRAW264.7~25-50 (Significant inhibition)
PGE2 Production InhibitionRAW264.7~25-50 (Significant inhibition)

IV. Antioxidant Activity

The free radical scavenging ability of this compound and kaempferol is a key aspect of their bioactivity. This is commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

CompoundAssayIC50Reference
This compound DPPHData not available
ABTSData not available
Kaempferol DPPH0.004349 mg/mL
ABTS3.70 ± 0.15 µg/mL

V. Signaling Pathways and Experimental Workflows

The biological effects of this compound and kaempferol are mediated through the modulation of various cellular signaling pathways. Kaempferol, being more extensively studied, has been shown to influence pathways involved in apoptosis, cell cycle regulation, and inflammation.

Signaling_Pathways cluster_kaempferol Kaempferol cluster_3OMethylgalangin This compound K Kaempferol PI3K PI3K/Akt K->PI3K MAPK MAPK K->MAPK NFkB NF-κB K->NFkB Apoptosis Apoptosis PI3K->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle Inflammation ↓ Inflammation NFkB->Inflammation OMG This compound NO_Synthase iNOS OMG->NO_Synthase Cytotoxicity Cytotoxicity OMG->Cytotoxicity NO_Production ↓ NO Production NO_Synthase->NO_Production Experimental_Workflow cluster_assays Bioactivity Assays Compound Test Compound (this compound or Kaempferol) Treatment Treatment with Compound Compound->Treatment Cell_Culture Cell Culture (e.g., Cancer cell line, Macrophages) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Anticancer Anticancer Assay (e.g., MTT) Incubation->Anticancer Anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay for NO) Incubation->Anti_inflammatory Antioxidant Antioxidant Assay (e.g., DPPH, ABTS) Incubation->Antioxidant Data_Analysis Data Analysis (e.g., IC50 Calculation) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis

References

Assessing the Selectivity of 3-O-Methylgalangin for Bacterial Versus Mammalian Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-O-Methylgalangin's selectivity, contrasting its potent antibacterial activity with its effects on mammalian cells. The following sections present available experimental data, detailed methodologies for key assays, and visual representations of potential mechanisms of action to facilitate an objective assessment of its therapeutic potential.

Executive Summary

This compound, a naturally occurring flavonoid, demonstrates significant promise as an antibacterial agent. It exhibits potent activity against a range of Gram-positive and Gram-negative bacteria at low micromolar concentrations. In contrast, its cytotoxic effects on mammalian cells, particularly cancer cell lines, appear at higher concentrations, suggesting a favorable preliminary selectivity profile. However, a comprehensive evaluation is currently limited by the lack of direct cytotoxicity data on non-cancerous mammalian cell lines. This guide synthesizes the available data to provide a current understanding of this compound's selectivity and highlights areas for future investigation.

Data Presentation: Quantitative Comparison

The following tables summarize the antibacterial activity (Minimum Inhibitory Concentration - MIC) of this compound against various bacterial strains and its cytotoxic activity (Inhibitory Concentration 50 - IC50) against human cancer cell lines. A lower MIC value indicates greater antibacterial potency, while a lower IC50 value indicates higher cytotoxicity.

Table 1: Antibacterial Activity of this compound (MIC)

Bacterial StrainGram TypeMIC (µg/mL)MIC (µM)¹Reference
Escherichia coliGram-Negative0.25 - 10.88 - 3.52[1]
Klebsiella pneumoniaeGram-Negative0.25 - 10.88 - 3.52[1]
Proteus mirabilisGram-Negative0.25 - 10.88 - 3.52[1]
Enterobacter cloacaeGram-Negative0.25 - 10.88 - 3.52[1]
Pseudomonas aeruginosaGram-Negative--[2]

¹ Molar mass of this compound is approximately 284.26 g/mol .

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines (IC50)

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma≥100
A375PMelanoma≥100
B16F10Murine Melanoma≥100
B16F1Murine Melanoma≥100
A549Lung Carcinoma≥100

Note on Selectivity Index: The selectivity index (SI) is a crucial metric for evaluating a compound's therapeutic potential, calculated as the ratio of its cytotoxicity (IC50) to its antimicrobial activity (MIC). A higher SI value indicates greater selectivity for bacterial cells over mammalian cells. Based on the available data, a preliminary and conservative SI for this compound can be estimated. Using the highest reported MIC (3.52 µM) and the lowest reported IC50 for cancer cells (≥100 µM), the SI would be >28. However, the lack of cytotoxicity data for non-cancerous mammalian cells is a significant limitation. Other flavonoids have shown IC50 values ranging from 57 µM to over 300 µM against normal human cell lines like human umbilical vein endothelial (HUVE) cells and human lung fibroblasts (TIG-1). Should this compound exhibit similar cytotoxicity to these flavonoids, its selectivity index would remain favorable.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown on an appropriate agar medium.

    • Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The bacterial suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing the appropriate broth medium. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate.

    • The plate is incubated at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, the wells are visually inspected for turbidity.

    • The MIC is defined as the lowest concentration of this compound at which there is no visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Mammalian cells (either cancer or non-cancerous lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

  • Treatment with this compound:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

    • The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound.

    • The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

    • The plate is incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Measurement:

    • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50:

    • The absorbance values are used to calculate the percentage of cell viability at each concentration of this compound compared to untreated control cells.

    • The IC50 value, the concentration that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Mandatory Visualizations

Potential Antibacterial Mechanisms of this compound

G cluster_bacterium Bacterial Cell cluster_processes Cellular Processes Membrane Cell Membrane DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Methylgalangin This compound Methylgalangin->Membrane Disruption Methylgalangin->DNA_Gyrase Inhibition Methylgalangin->ATP_Synthase Inhibition Methylgalangin->Ribosome Inhibition

Caption: Potential antibacterial targets of this compound.

General Experimental Workflow for Selectivity Assessment

G cluster_workflow Selectivity Assessment Workflow Start Start: Compound (this compound) MIC_Assay MIC Assay (Bacterial Strains) Start->MIC_Assay MTT_Assay MTT Assay (Mammalian Cells) Start->MTT_Assay MIC_Results MIC Values MIC_Assay->MIC_Results IC50_Results IC50 Values MTT_Assay->IC50_Results Selectivity_Index Calculate Selectivity Index (SI = IC50 / MIC) MIC_Results->Selectivity_Index IC50_Results->Selectivity_Index Conclusion Conclusion on Selectivity Selectivity_Index->Conclusion

Caption: Workflow for determining the selectivity index.

Potential Modulation of Mammalian Signaling Pathways by Flavonoids

G cluster_cell Mammalian Cell Receptor Cell Surface Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival MAPK->Cell_Survival Apoptosis Apoptosis MAPK->Apoptosis Flavonoid Flavonoid (e.g., this compound) Flavonoid->PI3K Modulation Flavonoid->MAPK Modulation

Caption: Potential modulation of mammalian signaling by flavonoids.

References

Safety Operating Guide

Proper Disposal of 3-O-Methylgalangin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-O-Methylgalangin.

This compound, a natural flavonoid compound, requires careful management throughout its lifecycle in the laboratory, including its final disposal. Adherence to proper disposal protocols minimizes risks to personnel and the environment. The following procedures are based on general best practices for chemical waste management and should be supplemented by consulting the specific Safety Data Sheet (SDS) for the compound if available from the supplier.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). Based on the hazard profile of similar flavonoid compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound, which are important for its safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₅PubChem[1][2]
Molecular Weight 284.26 g/mol PubChem[1][2]
Appearance White to light yellow powder/crystalTCI America[3]
Melting Point 299 °CChemSrc
Flash Point 201.5 °CChemSrc
Solubility Insoluble in water. Soluble in DMSO and ethanol.

Note: While a specific Safety Data Sheet for this compound was not located, a representative SDS for a similar compound indicates potential hazards such as skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

Step-by-Step Disposal Procedures

The proper disposal of this compound, whether as a pure compound, in solution, or as contaminated labware, involves a systematic approach to waste segregation, labeling, and transfer.

Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect un-used or expired this compound powder in its original container or a clearly labeled, compatible container.

    • Do not mix with other solid chemical wastes unless explicitly permitted by your institution's waste management guidelines.

  • Liquid Waste:

    • Solutions containing this compound (e.g., in DMSO or ethanol) should be collected in a designated, leak-proof, and compatible waste container.

    • Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), the solvent used, and the approximate concentration.

    • Do not mix with aqueous or incompatible waste streams.

  • Contaminated Labware:

    • Disposable items such as pipette tips, gloves, and weighing paper that have come into contact with this compound should be collected in a designated, sealed plastic bag or container labeled "Solid Chemical Waste."

    • Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected as hazardous liquid waste. After rinsing, the container can typically be disposed of as regular lab glass or plastic, but check with your institutional guidelines.

Packaging and Labeling

Accurate and clear labeling is a legal requirement and essential for the safety of waste handlers.

  • Containers: Use containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.

  • Labels: All waste containers must be labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound" (avoid abbreviations or formulas).

    • A list of all components in the container, including solvents and their approximate percentages.

    • The date the waste was first added to the container.

    • The principal investigator's name and laboratory location.

Storage and Transfer

Temporary storage of hazardous waste in the laboratory must be done safely.

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.

  • Secondary Containment: Store liquid waste containers in a secondary containment bin to prevent spills.

  • Transfer: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour chemical waste down the drain.

Experimental Workflow & Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_packaging Packaging & Labeling cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid Compound start->solid_waste liquid_waste Solution (e.g., in DMSO/Ethanol) start->liquid_waste contaminated_labware Contaminated Labware (Gloves, Tips, etc.) start->contaminated_labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_labware Collect in Labeled Solid Waste Bag/Container contaminated_labware->collect_labware label_waste Attach Hazardous Waste Label - Full Chemical Name - All Components & % - Date & PI Information collect_solid->label_waste collect_liquid->label_waste collect_labware->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste transfer_waste Arrange for EHS Pickup store_waste->transfer_waste final_disposal Disposal via Approved Hazardous Waste Facility transfer_waste->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Essential Safety and Logistical Information for Handling 3-O-Methylgalangin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 3-O-Methylgalangin, a natural flavonoid compound. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from similar flavonoid compounds suggest potential hazards that should be considered. A safety data sheet for a comparable chemical indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, appropriate precautions must be taken to avoid direct contact and inhalation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Minimum Required PPE Recommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (especially if not in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving, particularly when using organic solvents
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's safety officer for selection)

This table is based on general best practices for handling flavonoid compounds.

Eye and Face Protection: Tightly fitting safety goggles or a face shield that protects the entire face from splashes are essential[2]. In situations with a high risk of splashing, a combination of a face shield and safety goggles should be used[3].

Hand Protection: The hands are at the greatest risk when handling chemicals[2]. Nitrile gloves are generally recommended for handling solid this compound and its solutions.

Body Protection: A long-sleeved laboratory coat should be worn at all times in the laboratory to protect the skin and clothing[3]. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection: For procedures that may generate dust or aerosols, a certified particulate-filtering half mask or a half mask with appropriate filters should be used. All work that could produce aerosols should be performed in a certified chemical fume hood.

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is critical for maintaining a safe laboratory environment.

Operational Plan: From Receipt to Use
  • Receiving and Storage: Upon receiving the compound, inspect the container for any signs of damage. Store this compound in a cool, dry, and dark place, away from incompatible materials. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.

  • Handling and Preparation:

    • Always handle the solid compound and prepare stock solutions inside a certified chemical fume hood to prevent inhalation of fine powders.

    • Before beginning any work, ensure the work area is clean and free of clutter.

    • Don the appropriate PPE as outlined in the table above.

    • Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.

    • When dissolving the compound, add the solvent to the powder slowly to prevent splashing.

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and the date of preparation.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container. Do not pour any waste down the drain.

  • Contaminated Clothing: Take off any contaminated clothing and wash it before reuse.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal receive Receive & Inspect store Store Appropriately receive->store ppe Don PPE store->ppe weigh Weigh Solid ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment solid_waste Solid Waste Collection experiment->solid_waste liquid_waste Liquid Waste Collection experiment->liquid_waste decontaminate Decontaminate Workspace solid_waste->decontaminate liquid_waste->decontaminate

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Methylgalangin
Reactant of Route 2
Reactant of Route 2
3-O-Methylgalangin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.